Product packaging for Histamine Phosphate(Cat. No.:CAS No. 51-74-1)

Histamine Phosphate

Cat. No.: B000521
CAS No.: 51-74-1
M. Wt: 307.14 g/mol
InChI Key: ZHIBQGJKHVBLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Histamine Phosphate (Histamine diphosphate) is the phosphate salt form of histamine, a critical biogenic amine that functions as a direct agonist for histamine receptors H1 and H2. This compound is an essential research tool for investigating a wide range of physiological and pathophysiological processes. As a potent vasodilator, it is used to study vascular permeability, bronchial smooth muscle constriction, and inflammatory responses. In gastroenterology research, this compound is utilized to stimulate gastric acid secretion, making it valuable for creating models of gastric and intestinal function. Key Research Applications: Immunology & Inflammation: Used to model allergic responses and anaphylaxis, and to study mast cell and basophil function. It acts directly on blood vessels to dilate arteries and capillaries, a process mediated by both H1 and H2 receptors. Gastrointestinal Research: Serves as a potent stimulant for gastric acid secretion from parietal cells, primarily via H2 receptor activation, facilitating studies on ulcer formation and acid secretion mechanisms. Neurological & Signaling Studies: Employed to probe the role of histamine as a neurotransmitter in the central nervous system, regulating functions like the sleep-wake cycle and learning. It is also a key molecule for studying G protein-coupled receptor (GPCR) signaling pathways, including the activation of phosphorylase and inositol phosphate production in certain cell types. Model Organism Studies: Frequently used to induce animal models for various research areas, including gastric and intestinal ulcers, and to study pulmonary and vascular dynamics. Chemical & Physical Properties: CAS Number: 51-74-1 Molecular Formula: C 5 H 15 N 3 O 8 P 2 Molecular Weight: 307.14 g/mol Melting Point: ~140°C (for Histamine diphosphate) Solubility: Readily soluble in water. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3.2H3O4P<br>C5H15N3O8P2 B000521 Histamine Phosphate CAS No. 51-74-1

Properties

IUPAC Name

2-(1H-imidazol-5-yl)ethanamine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2H3O4P/c6-2-1-5-3-7-4-8-5;2*1-5(2,3)4/h3-4H,1-2,6H2,(H,7,8);2*(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIBQGJKHVBLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCN.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15N3O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058759
Record name 1H-Imidazole-4-ethanamine phosphate (1:2)
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Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-74-1
Record name Histamine phosphate [USP]
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Record name 1H-Imidazole-4-ethanamine phosphate (1:2)
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Record name 2-imidazol-4-ylethylamine--orthophosphoric acid (1:2)
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Record name HISTAMINE PHOSPHATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dichotomous Action of Histamine Phosphate on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms underpinning the action of histamine phosphate on smooth muscle tissues. Histamine, a biogenic amine, elicits a dual response—either contraction or relaxation—depending on the subtype of histamine receptor expressed on the smooth muscle cells and the corresponding signal transduction pathways activated. This document details these pathways, presents relevant quantitative data, outlines key experimental protocols, and provides visual representations of the core mechanisms.

Histamine Receptors in Smooth Muscle: The Basis of a Dual Response

Histamine exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface.[1][2] In smooth muscle, the two primary subtypes responsible for mediating histamine's effects are the H1 and H2 receptors.[2][3]

  • Histamine H1 Receptor: Predominantly coupled to Gq/11 proteins, activation of H1 receptors typically leads to smooth muscle contraction.[1][4] This is the primary pathway for histamine-induced bronchoconstriction and intestinal cramping.[5]

  • Histamine H2 Receptor: Coupled to Gs proteins, activation of H2 receptors generally results in smooth muscle relaxation.[3][4] This effect is observed in tissues like the gastric corpus and some vascular smooth muscle.[6][7]

The net effect of histamine on a specific smooth muscle tissue is therefore determined by the relative expression and functional coupling of these two receptor subtypes.

Mechanism of Action: H1 Receptor-Mediated Contraction

The contractile response of smooth muscle to histamine is initiated by the activation of the H1 receptor and the subsequent Gq/11-PLC-IP3 signaling cascade.[1][4]

  • Receptor Activation: this compound binds to the H1 receptor on the smooth muscle cell membrane.

  • G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.[1]

  • PLC Activation: The Gαq-GTP subunit dissociates and activates phospholipase C (PLC).[1][8]

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][9]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca2+ into the cytosol.[1][8][9] This initial, rapid increase in intracellular Ca2+ is independent of extracellular calcium.[10]

  • PKC Activation: DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC), which can phosphorylate various downstream targets, further contributing to the contractile response.[1]

  • Contraction: The increased cytosolic Ca2+ binds to calmodulin.[11] The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments, which results in smooth muscle contraction.[8][11]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates CaM Calmodulin MLCK_inactive MLCK (inactive) CaM->MLCK_inactive Activates Ca_CaM Ca²⁺-Calmodulin Complex MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Leads to SR_Ca Ca²⁺ Store Cytosolic_Ca ↑ [Ca²⁺]i SR_Ca->Cytosolic_Ca Release IP3R->SR_Ca Opens Channel Cytosolic_Ca->CaM Binds Cytosolic_Ca->PKC Activates

Caption: H1 receptor signaling cascade leading to smooth muscle contraction.

Mechanism of Action: H2 Receptor-Mediated Relaxation

In contrast to the H1 pathway, H2 receptor activation leads to smooth muscle relaxation through a Gs-adenylyl cyclase-cAMP-dependent mechanism.[4][7]

  • Receptor Activation: Histamine binds to the H2 receptor.

  • G Protein Coupling: The receptor activates the stimulatory G protein, Gs.

  • Adenylyl Cyclase Activation: The Gαs-GTP subunit dissociates and activates adenylyl cyclase, an enzyme embedded in the cell membrane.[7]

  • cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP).[12]

  • PKA Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).[4][7]

  • Relaxation: PKA phosphorylates several downstream targets that promote relaxation. This can include:

    • Phosphorylation and inhibition of MLCK, which reduces myosin light chain phosphorylation.[7]

    • Activation of K+ channels (like KATP channels), leading to membrane hyperpolarization, which reduces the opening of voltage-gated Ca2+ channels and lowers intracellular Ca2+.[4]

    • In some tissues, the relaxation is mediated by the production of nitric oxide (NO) via the NO/sGC pathway.[6]

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs Gs H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active MLCK_active MLCK (active) PKA_active->MLCK_active Inhibits via Phosphorylation K_channel K⁺ Channels PKA_active->K_channel Activates MLCK_inhibited MLCK (inhibited) MLCK_active->MLCK_inhibited Relaxation Relaxation MLCK_inhibited->Relaxation K_channel_open Open K⁺ Channels K_channel->K_channel_open Hyperpolarization Hyperpolarization K_channel_open->Hyperpolarization Causes Hyperpolarization->Relaxation

Caption: H2 receptor signaling cascade leading to smooth muscle relaxation.

Quantitative Data

The following tables summarize key quantitative parameters related to histamine's action on smooth muscle, derived from various experimental studies.

Table 1: EC50 Values for Histamine-Induced Responses in Smooth Muscle

Tissue PreparationSpeciesResponseHistamine EC50 (M)Reference
DDT1MF-2 cell line (vas deferens)HamsterCa2+ Mobilization1.3 ± 0.7 x 10⁻⁵[10]
Primary Myometrial Smooth Muscle CellsHumanIP3 Production~1 x 10⁻⁶[9]
Guinea Pig IleumGuinea PigContractionpEC50 = 7.707 (≈ 1.96 x 10⁻⁸)[13]
Human Bronchial Smooth Muscle CellsHumanCa2+ Mobilization3.00 ± 0.25 x 10⁻⁶[14]

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pEC50 is the negative logarithm of the EC50.

Table 2: Antagonist Affinity and Experimental Concentrations

AntagonistReceptor TargetTissueSpeciesParameterValueReference
MepyramineH1Guinea Pig IleumGuinea PigpA29.18[13]
MepyramineH1DDT1MF-2 cell lineHamsterKd (nM)1.0 ± 0.4[10]
MepyramineH1Guinea Pig IleumGuinea PigExperimental Conc. (M)10⁻⁸[15]
ChlorpheniramineH1Human Bronchial Smooth MuscleHumanExperimental Conc. (M)10⁻⁶[14]
FamotidineH2Guinea Pig IleumGuinea PigExperimental Conc. (M)10⁻⁷[15]
RanitidineH2Human Gastric CorpusHumanExperimental Conc. (M)0.5 x 10⁻³[6]

pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response. Kd (Dissociation constant) represents the affinity of the antagonist for the receptor.

Experimental Protocols

The characterization of histamine's mechanism of action relies on established pharmacological and cell biology techniques.

Isolated Tissue Bath Assay

This is a classical pharmacological method used to measure tissue contractility in response to agonists and antagonists.[16]

Methodology:

  • Tissue Dissection and Preparation: A smooth muscle tissue, such as a segment of guinea pig ileum or a ring of rat thoracic aorta, is carefully dissected and placed in a bath containing a physiological salt solution (PSS), e.g., Tyrode's or Krebs-Henseleit solution.[16][17] The PSS is maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2 / 5% CO2) to ensure tissue viability.[17]

  • Mounting: The tissue is suspended between a fixed hook and an isometric force transducer within a temperature-controlled organ bath.[18] The transducer measures changes in muscle tension.

  • Equilibration and Tensioning: An optimal passive tension is applied to the tissue, and it is allowed to equilibrate for a period (e.g., 60 minutes).[17][19] During this time, the PSS is changed periodically.

  • Viability Test: The tissue's viability is confirmed by challenging it with a high concentration of potassium chloride (e.g., 80 mM KCl), which induces a non-receptor-mediated contraction.[17]

  • Concentration-Response Curve: After a washout and rest period, histamine is added to the bath in a cumulative manner, with each subsequent concentration added once the response to the previous one has plateaued. This generates a concentration-response curve.[20]

  • Antagonist Studies: To identify the receptor involved, the experiment is repeated after pre-incubating the tissue with a specific antagonist (e.g., mepyramine for H1, cimetidine for H2). A rightward shift in the concentration-response curve indicates competitive antagonism.[15]

  • Data Acquisition and Analysis: The force generated is recorded using a data acquisition system.[16] Data are analyzed to determine parameters like EC50 and maximal response (Emax).

Tissue_Bath_Workflow cluster_crc Generate Concentration-Response Curve cluster_antagonist Antagonist Study (Optional) start Start dissect Dissect Smooth Muscle Tissue start->dissect mount Mount Tissue in Organ Bath with PSS dissect->mount equilibrate Apply Tension & Equilibrate (37°C, 95% O₂/5% CO₂) mount->equilibrate viability Test Viability (e.g., high KCl) equilibrate->viability wash Wash & Rest viability->wash add_histamine Add Cumulative Concentrations of Histamine wash->add_histamine pre_incubate Pre-incubate with Specific Antagonist wash->pre_incubate record_contraction Record Isometric Contraction add_histamine->record_contraction analyze Analyze Data (EC50, Emax) record_contraction->analyze end End analyze->end repeat_crc Repeat Histamine Concentration-Response pre_incubate->repeat_crc repeat_crc->analyze

Caption: Experimental workflow for an isolated tissue bath assay.
Intracellular Calcium Imaging

This technique allows for the direct measurement of changes in cytosolic free calcium concentration ([Ca2+]i) in response to histamine stimulation in cultured smooth muscle cells.

Methodology:

  • Cell Culture: Human bronchial smooth muscle cells (hBSMCs) or another relevant cell line are cultured to an appropriate confluency in suitable media.[8]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave it into the active, membrane-impermeant form.[10]

  • Measurement Setup: The cells (on a coverslip) are placed on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths and a sensitive camera to detect emitted fluorescence.

  • Stimulation: A baseline fluorescence is recorded, after which the cells are perfused with a solution containing histamine.[14]

  • Data Acquisition: The fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is recorded over time. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

  • Analysis: The change in the fluorescence ratio over time provides a dynamic measurement of the histamine-induced calcium transient, including the initial peak (release from stores) and the sustained plateau phase (calcium influx).[10] Experiments can be performed in calcium-free buffer to isolate the contribution of intracellular stores.[21] Inhibitors of PLC (e.g., U73122) or IP3 receptors can be used to confirm the signaling pathway.[8][14]

References

An In-depth Guide to the Binding Affinity and Signaling of Histamine Phosphate at H1 and H2 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and signal transduction pathways of histamine at the H1 and H2 receptors. The information presented herein is intended to serve as a core resource for researchers and professionals involved in pharmacology and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key molecular processes.

Histamine Receptor Binding Affinity

Histamine, a crucial biogenic amine, mediates a wide array of physiological and pathological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] The affinity and functional potency of histamine at these receptors dictate the cellular response. While direct binding affinity constants (Ki or Kd) for histamine itself are complex to determine due to its endogenous nature and rapid dissociation, functional assays provide a robust measure of its activity. The half-maximal effective concentration (EC50) is a standard metric for the potency of an agonist like histamine.

The table below summarizes the functional potency of histamine at human H1 and H2 receptors. A lower EC50 value indicates a higher potency.

Receptor SubtypeLigandPotency (EC50)Assay TypeReference
Histamine H1 Receptor (H1R)Histamine8.4 µMFunctional Assay (in vitro)[2]
Histamine H2 Receptor (H2R)Histamine2.1 µMFunctional Assay (in vitro)[2]

Note: The term "histamine phosphate" refers to a common salt form of histamine used for stability and solubility. In solution, it dissociates, and the active ligand that binds to the receptor is the histamine molecule itself.

Receptor Signaling Pathways

The distinct physiological effects of histamine are a direct result of the differential signaling cascades initiated by H1 and H2 receptor activation.

Histamine H1 Receptor (H1R) Signaling

The H1 receptor is canonically coupled to the Gq/11 family of G-proteins.[3][4] Upon histamine binding, the activated Gαq subunit stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction and increased vascular permeability.[1][4]

H1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (H1R) Gq Gαq/11 H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response phosphorylates targets Histamine Histamine Histamine->H1R binds

H1 Receptor Gq-coupled signaling pathway.
Histamine H2 Receptor (H2R) Signaling

The H2 receptor is primarily coupled to the Gs family of G-proteins.[4] Activation of H2R by histamine leads to the dissociation of the Gαs subunit, which then stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[5] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates specific cellular proteins, culminating in responses such as the stimulation of gastric acid secretion.[1] While classically linked to Gs, some studies suggest H2R can also couple to Gq/11 proteins in certain cells, leading to an increase in intracellular calcium.[3]

H2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H2R Histamine H2 Receptor (H2R) Gs Gαs H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response phosphorylates targets Histamine Histamine Histamine->H2R binds

H2 Receptor Gs-coupled signaling pathway.

Experimental Protocols: Radioligand Binding Assay

Determining the binding affinity (Ki) of a test compound for H1 or H2 receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound to displace a radiolabeled ligand from the receptor.

Materials and Reagents
  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293T or CHO cells) stably or transiently expressing the recombinant human H1 or H2 receptor.

  • Radioligand:

    • For H1R: [³H]-Mepyramine (also known as pyrilamine).

    • For H2R: [³H]-Tiotidine or [¹²⁵I]-Iodoaminopotentidine.

  • Unlabeled Competitor: The test compound (e.g., this compound) and a known high-affinity ligand to determine non-specific binding (e.g., mianserin for H1R, cimetidine for H2R).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Fluid and Counter: For quantifying radioactivity.

Experimental Workflow

The following diagram and protocol describe the key steps in a filtration-based competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - Serial Dilutions of Test Compound start->prep plate Plate Assay Components (96-well plate) - Total Binding (Membranes + Radioligand) - Non-Specific Binding (Membranes + Radioligand + Excess Unlabeled Ligand) - Competitive Binding (Membranes + Radioligand + Test Compound) prep->plate incubate Incubate to Reach Equilibrium (e.g., 60-240 min at 25°C) plate->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter wash Wash Filters (Remove unbound radioligand) filter->wash count Scintillation Counting (Quantify bound radioactivity) wash->count analyze Data Analysis - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
Detailed Procedure

  • Preparation: Prepare serial dilutions of the unlabeled test compound in assay buffer. Dilute the radioligand and cell membrane homogenate to their final working concentrations.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and cell membrane suspension.

    • Non-Specific Binding (NSB) Wells: Add a saturating concentration of a known unlabeled ligand, radioligand, and cell membrane suspension.

    • Competitive Binding Wells: Add the serially diluted test compound, radioligand, and cell membrane suspension. All conditions should be performed in triplicate.

  • Incubation: Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 4 hours at 25°C).

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand are trapped on the filter.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

References

The Physiological Role of Histamine Phosphate in Gastric Acid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Histamine is the principal, final common mediator of gastric acid secretion. Acting through the histamine H2 receptor on parietal cells, it triggers a potent signaling cascade that results in the activation of the H+/K+ ATPase, the "proton pump." The synthesis and release of histamine are tightly regulated by a complex interplay of neural (acetylcholine), hormonal (gastrin), and paracrine (somatostatin) factors, with the enterochromaffin-like (ECL) cell serving as the primary source of histamine in the gastric mucosa. Understanding these intricate mechanisms is fundamental to the pharmacology of acid-related disorders and the development of therapeutic agents such as H2 receptor antagonists and proton pump inhibitors. This guide provides an in-depth examination of the molecular pathways, regulatory networks, and experimental methodologies central to the study of histamine's role in gastric physiology.

The Enterochromaffin-Like (ECL) Cell: The Gastric Histamine Source

While mast cells are also present in the gastric mucosa, the enterochromaffin-like (ECL) cell is recognized as the primary source of the histamine involved in regulating gastric acid secretion.[1] These neuroendocrine cells are strategically located in the gastric glands of the oxyntic mucosa, in close proximity to the parietal cells they regulate.[2]

The activity of ECL cells is controlled by the two other major secretagogues:

  • Gastrin: Released from G cells in the stomach antrum, gastrin is the most important physiological stimulus for histamine release.[3] It travels through the bloodstream to bind to cholecystokinin-B (CCK2) receptors on the ECL cells, stimulating both the synthesis (via histidine decarboxylase) and secretion of histamine.[4][5] The gastrin-ECL cell axis is considered a critical regulatory pathway for acid secretion.[3]

  • Acetylcholine (ACh): Released from vagal nerve endings, ACh also stimulates histamine release from ECL cells, contributing to the neural regulation of acid secretion.[6][7]

Somatostatin, released from D cells, acts as the primary inhibitor of the ECL cell, suppressing histamine release and thus providing a negative feedback signal.[2][4]

Molecular Mechanism of Action: The Parietal Cell Signaling Pathway

Histamine exerts its powerful stimulatory effect on acid secretion by binding to the histamine H2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of the parietal cell.[8][9] The binding event initiates a well-defined intracellular signaling cascade:

  • G-Protein Activation: The histamine-bound H2 receptor activates a stimulatory G-protein (Gs).[8]

  • Adenylyl Cyclase Activation: The alpha subunit of the activated Gs protein stimulates the enzyme adenylyl cyclase.[10]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[8][10][11]

  • Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate cAMP-dependent protein kinase (PKA).[8][12]

  • Proton Pump Translocation and Activation: PKA phosphorylates various intracellular proteins, which triggers the translocation of tubulovesicles containing the H+/K+ ATPase (proton pump) to the apical secretory canalicular membrane and their subsequent fusion.[11][13][14] This process dramatically increases the number of active proton pumps at the cell surface.

  • Ion Exchange: The activated H+/K+ ATPase pumps H+ ions into the gastric lumen in exchange for K+ ions, resulting in the secretion of hydrochloric acid.[11][15]

This cAMP-mediated pathway is the primary mechanism for histamine-stimulated acid secretion.[9][10] Potentiating interactions occur between the histamine-cAMP pathway and the Ca2+-mediated pathways activated by acetylcholine (via M3 receptors) and gastrin (via CCK2 receptors), leading to a synergistic and robust secretory response.[8][9][10]

Histamine_Signaling_Pathway cluster_ParietalCell Parietal Cell cluster_Membrane Basolateral Membrane cluster_Canaliculus Secretory Canaliculus H2R Histamine H2 Receptor Gs Gs Protein (α, βγ) H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates α-subunit cAMP cAMP AC->cAMP converts PKA Protein Kinase A (Active) Tubulovesicles Tubulovesicles (inactive pumps) PKA->Tubulovesicles phosphorylates & triggers fusion Pump H+/K+ ATPase (Proton Pump) H_ion H+ Pump->H_ion secretes ATP ATP ATP->AC cAMP->PKA activates Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->Pump imports Tubulovesicles->Pump translocates to membrane Histamine Histamine Histamine->H2R binds

Caption: Histamine signaling pathway in the gastric parietal cell.

The Integrated Regulation of Gastric Acid Secretion

Histamine's role cannot be viewed in isolation. It is part of a sophisticated network of stimulatory and inhibitory signals that fine-tune acid secretion to match digestive needs.

  • Stimulatory Control: Food intake initiates the process. Vagal stimulation (ACh) and the presence of peptides in the stomach cause G cells to release gastrin.[9][16] Gastrin then potently stimulates ECL cells to release histamine.[17] This gastrin-histamine axis is the primary driver of meal-stimulated acid secretion.[8] ACh also contributes by directly stimulating parietal cells and ECL cells.[8][9]

  • Inhibitory Control: As gastric pH drops, D cells are stimulated to release somatostatin. Somatostatin provides crucial negative feedback by inhibiting gastrin release from G cells and histamine release from ECL cells, thereby preventing excessive acidification.[2][4]

Gastric_Acid_Regulation Vagus Vagus Nerve (ACh) G_Cell G Cell Vagus->G_Cell + ECL_Cell ECL Cell Vagus->ECL_Cell + Parietal_Cell Parietal Cell Vagus->Parietal_Cell + G_Cell->ECL_Cell Gastrin (+) G_Cell->Parietal_Cell Gastrin (+) ECL_Cell->Parietal_Cell Histamine (+) Lumen Stomach Lumen (Low pH) Parietal_Cell->Lumen HCl D_Cell D Cell D_Cell->G_Cell Somatostatin (-) D_Cell->ECL_Cell Somatostatin (-) D_Cell->Parietal_Cell Somatostatin (-) Lumen->G_Cell inhibits Lumen->D_Cell stimulates

Caption: Integrated regulation of gastric acid secretion.

Quantitative Data on Histamine-Mediated Secretion

The following tables summarize key quantitative data from various experimental models, illustrating the potency of histamine and the effects of its antagonists.

Table 1: Histamine Potency and Receptor Antagonism

Parameter Agonist / Antagonist Value Species / Model Reference
EC50 (Adenylate Cyclase) Histamine 2 x 10⁻⁷ M Canine Parietal Cells [18]
EC50 (Phospholipase C) Histamine 3.1 x 10⁻⁷ M Canine Parietal Cells [18]
pA2 (Antagonism) Cimetidine vs. Histamine 5.7 Human Gastric Glands [19]
pA2 (Antagonism) Cimetidine vs. Histamine 6.0 Rabbit Gastric Glands [19]
pA2 (Antagonism) Cimetidine vs. Impromidine 7.3 Rabbit Gastric Glands [19]

| pA2 (Antagonism) | Cimetidine vs. Betazole | 6.1 - 6.3 | Human (in vivo) |[19] |

EC50: Half-maximal effective concentration. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Table 2: Stimulated Acid Secretion in Various Models

Stimulant(s) Acid Output (μeq/15 min) Species / Model Reference
Baseline 0.06 ± 0.03 Mouse (in vivo) [20]
Pentagastrin 0.59 ± 0.14 Mouse (in vivo) [20]
Histamine + Carbachol 7.0 ± 1.9 Mouse (in vivo) [20]

| Basal Histamine Release | 2.95 ± 0.07 μM | Guinea Pig Mucosa (in vitro) |[5] |

Key Experimental Protocols

The study of histamine-induced gastric acid secretion employs a range of in vivo and in vitro models.

Protocol 1: In Vivo Gastric Acid Measurement in Anesthetized Mice

  • Objective: To measure stimulated gastric acid secretion in a live animal model.

  • Methodology:

    • Animal Preparation: Mice are fasted overnight with access to dextrose water, then anesthetized (e.g., with pentobarbital sodium).[20]

    • Surgical Procedure: A catheter is placed in the jugular vein for intravenous administration of stimulants. The stomach is exposed, and cannulas are inserted into the esophagus and duodenum to allow for luminal perfusion.[20]

    • Perfusion and Baseline: The stomach is perfused at a constant rate (e.g., 0.3 ml/min) with saline containing a non-absorbable volume marker, such as [¹⁴C]polyethylene glycol ([¹⁴C]PEG).[20] Effluent is collected for a baseline period (e.g., 45 minutes).

    • Stimulation: A stimulant, such as histamine (e.g., 0.23 mg/kg iv) plus carbachol, is infused intravenously for a set period (e.g., 1 hour).[20]

    • Sample Collection & Analysis: Gastric effluent is collected in intervals (e.g., every 15 minutes). The volume is determined by the dilution of the [¹⁴C]PEG marker, and the acid content is measured by titration with NaOH to a neutral pH.

  • Reference: This method is adapted from protocols used in studies with aquaporin-4 knockout mice.[20]

Protocol 2: In Vitro Acid Secretion in Isolated Gastric Glands

  • Objective: To measure the direct effect of secretagogues on parietal cells within an intact glandular structure.

  • Methodology:

    • Gland Isolation: Gastric mucosa is harvested from an animal (e.g., rabbit or human biopsy). The tissue is subjected to enzymatic digestion (e.g., with collagenase) and mechanical disruption to release intact gastric glands.

    • Incubation: Isolated glands are incubated in a buffered solution containing a radiolabeled weak base, typically [¹⁴C]aminopyrine.

    • Stimulation: Secretagogues (e.g., histamine, betazole) and/or antagonists (e.g., cimetidine) are added to the incubation medium.[19]

    • Measurement: In response to stimulation, parietal cells secrete acid into the glandular lumen. The acidic environment traps the protonated [¹⁴C]aminopyrine. The amount of trapped radioactivity, measured by scintillation counting after separating the glands from the medium, serves as a quantitative index of acid secretion.

  • Reference: This technique is a standard in vitro method for studying parietal cell physiology.[19]

Experimental_Workflow start Start: In Vivo Experiment animal 1. Animal Preparation (Fasting, Anesthesia) start->animal surgery 2. Surgical Cannulation (Jugular Vein, Stomach) animal->surgery baseline 3. Baseline Perfusion (Saline + Volume Marker) surgery->baseline stimulate 4. IV Stimulant Infusion (e.g., Histamine Phosphate) baseline->stimulate collect 5. Collect Gastric Effluent (Timed Intervals) stimulate->collect analyze 6. Sample Analysis - Titrate for Acid (H+) - Measure Volume collect->analyze end End: Quantify Acid Output analyze->end

Caption: Workflow for in vivo measurement of gastric acid secretion.

Conclusion

This compound is the indispensable paracrine signal for the stimulation of gastric acid secretion. Its release from ECL cells, primarily under the control of gastrin, and its subsequent action on parietal cell H2 receptors, represent the final common pathway for robust acid production. The intricate signaling cascade, from receptor binding to proton pump activation, highlights multiple potential targets for pharmacological intervention. A thorough understanding of this physiological axis has been paramount in the development of highly successful drug classes for treating acid-peptic disorders and remains a cornerstone of gastric physiology research.

References

Histamine Phosphate as a Neurotransmitter in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine, a well-known mediator of allergic reactions, also functions as a critical neurotransmitter in the central nervous system (CNS). Synthesized in a specific cluster of neurons in the tuberomammillary nucleus (TMN) of the hypothalamus, histaminergic projections innervate almost all brain regions, modulating a wide array of physiological and behavioral processes. This technical guide provides an in-depth exploration of histamine phosphate's role as a CNS neurotransmitter, detailing its synthesis, metabolism, signaling pathways through its four receptor subtypes (H1, H2, H3, and H4), and its involvement in key brain functions. The guide summarizes quantitative data from pivotal studies, outlines detailed experimental protocols for its investigation, and presents visual diagrams of its complex signaling networks to serve as a comprehensive resource for researchers and drug development professionals in the field.

Introduction

The recognition of histamine as a neurotransmitter in the CNS has opened new avenues for understanding brain function and developing novel therapeutics for neurological and psychiatric disorders.[1][2] Unlike other major neurotransmitter systems with multiple neuronal sources, the central histaminergic system originates exclusively from the tuberomammillary nucleus (TMN) in the posterior hypothalamus.[2][3] From this single source, histaminergic neurons project extensively throughout the brain, underscoring the global influence of this system.[2][4] Histamine is involved in the regulation of the sleep-wake cycle, arousal, cognition, memory, and appetite.[1][2][5][6] Alterations in the brain's histamine system have been implicated in various conditions, including sleep disorders, Alzheimer's disease, Parkinson's disease, and schizophrenia.[1] This guide focuses on this compound, the salt form of histamine commonly used in experimental and clinical settings, and its actions within the CNS.

Histamine Synthesis and Metabolism in the CNS

The synthesis and metabolism of histamine in the brain are tightly regulated processes crucial for maintaining its precise signaling functions.

Synthesis

Histamine is synthesized from the essential amino acid L-histidine in a single enzymatic step catalyzed by L-histidine decarboxylase (HDC) .[7][8][9][10] This enzyme is the definitive marker for histaminergic neurons.[11] Once synthesized, histamine is packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2) .[8][12]

Metabolism

Following its release into the synaptic cleft, histamine's action is terminated primarily through enzymatic degradation, as no active neuronal reuptake mechanism has been identified.[9] The principal route of histamine metabolism in the vertebrate brain is methylation by histamine-N-methyltransferase (HMT) , which converts histamine to tele-methylhistamine.[7][9][12] tele-Methylhistamine is subsequently metabolized by monoamine oxidase B (MAO-B) to tele-methylimidazoleacetic acid.[7][9] A secondary pathway involves oxidative deamination by diamine oxidase (DAO) , but this enzyme is present in much lower concentrations in the CNS.[9]

Histamine Receptors and Signaling Pathways

Histamine exerts its diverse effects in the CNS by activating four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2][13] Each receptor subtype is coupled to different intracellular signaling cascades and exhibits a unique distribution pattern in the brain.

Histamine H1 Receptor (H1R)

The H1 receptor is widely distributed throughout the brain, including the thalamus, hypothalamus, and cerebral cortex.[14] It is primarily coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC).[15] This, in turn, results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC).[15] The H1 receptor is critically involved in promoting wakefulness and arousal.[5][6][16] First-generation antihistamines, which cross the blood-brain barrier and block H1 receptors, are known for their sedative effects.[17]

H1R_Signaling_Pathway cluster_membrane Cell Membrane H1R H1R Gq11 Gq/11 H1R->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Histamine Histamine Histamine->H1R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 releases PKC PKC DAG->PKC activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2->Cellular_Response PKC->Cellular_Response

Histamine H2 Receptor (H2R)

The H2 receptor is also widely expressed in the CNS and is coupled to Gs proteins. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). H2 receptor activation is generally associated with neuronal excitation.

H2R_Signaling_Pathway cluster_membrane Cell Membrane H2R H2R Gs Gs H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts Histamine Histamine Histamine->H2R cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., Modulation of Ion Channels) PKA->Cellular_Response

Histamine H3 Receptor (H3R)

The H3 receptor is primarily located in the CNS and functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[18][19] It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[18][20] The H3 receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[18][21] H3 receptor antagonists/inverse agonists are being investigated for their potential to treat cognitive disorders, narcolepsy, and ADHD by enhancing the release of histamine and other wake-promoting neurotransmitters.[2][21]

H3R_Signaling_Pathway cluster_membrane Presynaptic Terminal H3R H3R Gio Gi/o H3R->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP Histamine Histamine Histamine->H3R Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Histamine) cAMP->Neurotransmitter_Release

Histamine H4 Receptor (H4R)

The H4 receptor is the most recently discovered histamine receptor and is primarily expressed on cells of hematopoietic origin.[22] However, evidence suggests its functional expression on neurons and glial cells in the CNS.[23][24][25] Like the H3 receptor, the H4 receptor is coupled to Gi/o proteins and its activation leads to the inhibition of adenylyl cyclase.[22] The role of the H4 receptor in the CNS is still under active investigation, but it is thought to be involved in neuroinflammation and immune responses within the brain.[22][26][27]

H4R_Signaling_Pathway cluster_membrane Cell Membrane (e.g., Microglia, Neuron) H4R H4R Gio Gi/o H4R->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP Histamine Histamine Histamine->H4R Immune_Modulation Immune Modulation (e.g., Chemotaxis) cAMP->Immune_Modulation

Quantitative Data on Histamine Neurotransmission

The following tables summarize key quantitative data from studies on histamine neurotransmission in the CNS.

Table 1: Basal Extracellular Histamine Levels in Rat Brain Measured by Microdialysis

Brain RegionBasal Histamine Level (fmol/10 µL)Basal Histamine Release (pmol/20 min)Estimated Extracellular Concentration (nM)Reference
Hypothalamus35.45 ± 4.560.09 ± 0.017.8[28][29][30]
Prefrontal Cortex9.05 ± 1.56--[30]
Hippocampus7.83 ± 0.86--[30]
Striatum6.54 ± 0.66--[30]

Table 2: Effects of Pharmacological Agents on Hypothalamic Histamine Release in Rats

AgentDoseEffect on Histamine ReleaseReference
High K+ (100 mM)-↑ 170-175%[28][29]
Thioperamide (H3R antagonist)5 mg/kg, i.p.↑ ~2-fold to 3-fold[28][29]
Metoprine (HMT inhibitor)10 mg/kg, i.p.↑ ~2-fold[28]
Thioperamide + Metoprine5 mg/kg + 10 mg/kg, i.p.↑ 650%[28]
α-Fluoromethylhistidine (HDC inhibitor)100 mg/kg, i.p.↓ ~70%[28]
Tetrodotoxin (10⁻⁶ M)-Suppressed basal release[29]

Table 3: Electrophysiological Properties of Histaminergic Neurons in the Tuberomammillary Nucleus (TMN)

SpeciesPropertyValueReference
RatResting Membrane Potential~ -50 mV[11]
MouseResting Membrane Potential-47.6 ± 0.5 mV[11]
MouseSpontaneous Firing Rate (Wake)~ 2 Hz[15]
MouseSpontaneous Firing Rate (Slow Wave Sleep)~ 0.5 Hz[15]
RatConduction VelocitySlow (unmyelinated axons)[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the histaminergic system. Below are outlines of key experimental protocols.

In Vivo Microdialysis for Measuring Histamine Release

This technique allows for the sampling of extracellular histamine from specific brain regions in awake or anesthetized animals.

Microdialysis_Workflow Start Start: Anesthetize Animal and Secure in Stereotaxic Frame Probe_Implantation Implant Microdialysis Probe into Target Brain Region (e.g., Hypothalamus) Start->Probe_Implantation Perfusion Perfuse Probe with Artificial CSF at a Constant Flow Rate (e.g., 1 µL/min) Probe_Implantation->Perfusion Sample_Collection Collect Dialysate Fractions at Regular Intervals (e.g., every 20-30 min) Perfusion->Sample_Collection Analysis Analyze Histamine Concentration in Dialysate using HPLC with Fluorescence Detection Sample_Collection->Analysis Data_Interpretation Interpret Data: - Establish Basal Release - Assess Effects of Pharmacological  or Behavioral Manipulations Analysis->Data_Interpretation End End Data_Interpretation->End

Protocol Outline:

  • Animal Preparation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region using stereotaxic coordinates.

  • Perfusion: Perfuse the probe with a physiological solution (e.g., Ringer's solution or artificial cerebrospinal fluid) at a low, constant flow rate (e.g., 1 µL/min).[28]

  • Sample Collection: Collect the outflowing perfusate (dialysate) at regular intervals (e.g., every 20-30 minutes) into collection vials containing a stabilizing agent like perchloric acid.[28]

  • Histamine Analysis: Quantify the histamine concentration in the dialysate samples using a highly sensitive analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection after derivatization.[28][29]

  • Data Analysis: Calculate the basal histamine release and assess changes in response to pharmacological agents or behavioral stimuli.

Whole-Cell Patch-Clamp Electrophysiology of Histaminergic Neurons

This technique is used to record the electrical properties of individual histaminergic neurons in brain slices.

Patch_Clamp_Workflow Start Start: Prepare Acute Brain Slices Containing the TMN Slice_Preparation Maintain Slices in Oxygenated Artificial CSF Start->Slice_Preparation Neuron_Identification Identify Histaminergic Neurons (e.g., using fluorescent reporter mice like Hdc-cre::tdTomato) Slice_Preparation->Neuron_Identification Patching Approach Identified Neuron with a Glass Micropipette and Form a Gigaohm Seal (Whole-Cell Configuration) Neuron_Identification->Patching Recording Record Membrane Potential, Firing Properties, and Synaptic Currents Patching->Recording Pharmacology Apply Histamine Receptor Agonists/ Antagonists to the Bath to Study Receptor Function Recording->Pharmacology End End Pharmacology->End

Protocol Outline:

  • Brain Slice Preparation: Prepare acute brain slices (250-300 µm thick) containing the TMN from a rodent brain.

  • Neuron Identification: Identify histaminergic neurons, often aided by the use of transgenic animals expressing a fluorescent reporter protein under the control of the HDC promoter.[11][31][32]

  • Recording: Using a glass micropipette filled with an internal solution, form a high-resistance seal with the membrane of a target neuron (giga-seal). Rupture the membrane patch to achieve the whole-cell configuration, allowing for the recording of the neuron's electrical activity, such as resting membrane potential, action potential firing patterns, and postsynaptic currents.[11]

  • Pharmacological Manipulation: Apply histamine receptor agonists and antagonists to the bath solution to characterize the effects of histamine and the function of its receptors on the electrophysiological properties of the neuron.

Role of Histamine in CNS Functions and Disorders

The widespread projections of the histaminergic system allow it to modulate numerous critical CNS functions.

  • Wakefulness and Sleep: The histaminergic system is a key component of the ascending arousal system.[5][6] Histaminergic neurons fire at their highest rates during wakefulness, decrease their activity during non-REM sleep, and are virtually silent during REM sleep.[4][5][6] This explains the sedative effects of first-generation antihistamines.[16]

  • Cognition and Memory: Histamine plays a complex role in learning and memory.[33][34] Activation of H1 and H2 receptors and blockade of H3 autoreceptors generally enhance cognitive processes.[35][36][37] H3 receptor antagonists are being explored as cognitive enhancers for conditions like Alzheimer's disease and ADHD.[21]

  • Appetite and Metabolism: Histamine acts as a potent suppressor of food intake, an effect primarily mediated by H1 receptors in the hypothalamus.[38]

  • Neurological and Psychiatric Disorders: Dysregulation of the histaminergic system is linked to several CNS disorders. Decreased histamine levels have been observed in the brains of Alzheimer's disease patients, while abnormally high levels are found in Parkinson's disease and schizophrenia.[1] Low histamine levels are also associated with an increased susceptibility to seizures.[1][2]

Conclusion and Future Directions

This compound is a pleiotropic neurotransmitter that plays a vital modulatory role throughout the central nervous system. The continued elucidation of its complex signaling pathways and its interactions with other neurotransmitter systems provides a fertile ground for the development of novel therapeutic agents. Targeting histamine receptors, particularly H3 and H4 receptors, holds significant promise for the treatment of a range of CNS disorders, including sleep disorders, cognitive impairments, and neuroinflammatory conditions.[2][39][40] Future research will likely focus on developing receptor subtype-selective ligands with improved pharmacokinetic profiles and further unraveling the specific contributions of histaminergic subpopulations to distinct brain functions and pathologies.

References

In Vivo Effects of Histamine Phosphate on Vascular Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine is a potent biogenic amine that plays a crucial role in the inflammatory response, particularly in allergic reactions.[1] One of its most prominent effects is the rapid and transient increase in vascular permeability, leading to plasma extravasation and edema.[2][3] This technical guide provides a comprehensive overview of the in vivo effects of histamine phosphate, a stable salt form of histamine commonly used in research, on vascular permeability.[4][5] It details the underlying signaling mechanisms, experimental protocols for assessment, and quantitative data from key studies. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of inflammation and the development of therapeutics targeting vascular leakage.

Quantitative Data on Histamine-Induced Vascular Permeability

The in vivo effects of histamine on vascular permeability are dose-dependent. The following tables summarize quantitative data from studies utilizing common assays to measure these effects in mouse models.

Table 1: Evans Blue Extravasation Assay

This assay measures the leakage of intravenously injected Evans blue dye, which binds to serum albumin, into the tissue surrounding the site of histamine injection. The amount of extravasated dye is a direct indicator of increased vascular permeability.[6][7]

Animal ModelThis compound DoseSite of AdministrationMeasurementResultReference
Mouse (FVB/NJcl)0.4 mg/earTranscutaneous (ear)Evans Blue Leakage (µ g/ear )Significant increase compared to vehicle[1]
MouseNot SpecifiedSubcutaneousEvans Blue ExtravasationDose-dependent increase

Data synthesized from multiple sources indicating a general dose-dependent trend.

Table 2: Intravital Microscopy Data

Intravital microscopy allows for the direct visualization and quantification of vascular leakage of fluorescently labeled tracers in real-time.[8][9]

Animal ModelThis compound DoseTracerMeasurementResultReference
Mouse (BALB/c)5 mg (i.v.)70 kDa FITC-dextranFold change in Mean Fluorescence Intensity (MFI) in interstitial spaceSignificant increase within 5 minutes[10]
Mouse (FVB/NJcl)0.4 mg/earFITC-dextranQuantification of FITC-dextran leakageSignificant increase after application[1]
Mouse (FVB/NJcl)0.4 mg/earNot applicableChange in arterial diameterSignificant increase (dilation)[1]
Mouse (FVB/NJcl)0.4 mg/earNot applicableBlood flow (Laser Doppler Velocimetry)Significant increase 5 minutes after application[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo assays used to assess histamine-induced vascular permeability.

Modified Miles Assay for Vascular Permeability

This assay quantifies vascular leakage by measuring the extravasation of Evans blue dye.[6]

Materials:

  • This compound solution (e.g., 20 ng/µL in sterile PBS)[6]

  • Evans blue dye solution (e.g., 0.5% or 2% w/v in sterile PBS)[6]

  • Anesthesia solution (e.g., ketamine/xylazine cocktail)[6]

  • Formamide[7]

  • Spectrophotometer

Procedure:

  • Anesthetize the mouse using an appropriate anesthesia solution.

  • Inject Evans blue dye solution intravenously (e.g., via the tail vein) or intraperitoneally. The intravenous route provides a more rapid and direct measure.[6]

  • After a short circulation time (e.g., 5-10 minutes), intradermally or subcutaneously inject a defined volume of this compound solution into the desired site (e.g., dorsal skin, ear, or paw). A control injection of sterile PBS should be administered at a contralateral site.

  • Allow a specific time for the permeability response to occur (e.g., 20-30 minutes).

  • Euthanize the animal and excise the skin or tissue at the injection sites.

  • Incubate the tissue samples in formamide at an elevated temperature (e.g., 55-60°C) for a sufficient time to extract the Evans blue dye (e.g., 24-48 hours).[7]

  • Centrifuge the samples to pellet any tissue debris.

  • Measure the absorbance of the supernatant at approximately 610-620 nm.[7][11]

  • Quantify the amount of extravasated Evans blue dye using a standard curve. The results are typically expressed as µg of dye per mg of tissue.[7]

Intravital Microscopy of Vascular Permeability

This technique allows for real-time visualization and quantification of vascular leakage in living animals.[8][9]

Materials:

  • This compound solution

  • Fluorescently labeled dextrans of various molecular weights (e.g., 70 kDa, 150 kDa, 2000 kDa FITC-dextran)[8][10]

  • Anesthetized animal prepared for microscopy (e.g., ear or cremaster muscle exteriorized)

  • Two-photon or confocal microscope equipped for intravital imaging

Procedure:

  • Anesthetize the animal and maintain its body temperature.

  • Surgically prepare the tissue of interest for imaging (e.g., immobilize the ear on a coverslip).

  • Administer the fluorescently labeled dextran intravenously to visualize the vasculature.

  • Acquire baseline images of the blood vessels before histamine administration.

  • Administer this compound, either systemically (i.v.) or locally to the imaged tissue.

  • Record time-lapse images to capture the extravasation of the fluorescent tracer from the blood vessels into the surrounding interstitial space.

  • Quantify the change in vascular permeability by measuring the mean fluorescence intensity (MFI) in the interstitial space over time relative to the MFI within the blood vessel.[10]

Signaling Pathways in Histamine-Induced Vascular Permeability

Histamine exerts its effects on vascular permeability primarily through the activation of the Histamine H1 receptor (H1R) on endothelial cells.[2][12][13] This initiates a cascade of intracellular signaling events that lead to the disruption of the endothelial barrier.

The RhoA/ROCK Signaling Pathway

A major mechanism underlying histamine-induced endothelial barrier disruption is the activation of the RhoA/ROCK pathway, which leads to cytoskeletal rearrangement and increased endothelial cell contractility.[14][15][16]

G Histamine Histamine H1R Histamine H1 Receptor (H1R) Histamine->H1R Binds to Gaq11 Gαq/11 H1R->Gaq11 Activates RhoA RhoA Activation Gaq11->RhoA ROCK ROCK Activation RhoA->ROCK Activates MLC Myosin Light Chain (MLC) Phosphorylation ROCK->MLC Actomyosin Actomyosin Contraction & Stress Fiber Formation MLC->Actomyosin VE_Cadherin VE-Cadherin Disruption Actomyosin->VE_Cadherin Increases tension on adherens junctions Permeability Increased Vascular Permeability VE_Cadherin->Permeability

Caption: The RhoA/ROCK signaling cascade initiated by histamine binding to H1R.

The Role of Nitric Oxide (NO)

Histamine also stimulates the production of nitric oxide (NO) in endothelial cells, which contributes to vasodilation and increased blood flow, further promoting vascular permeability.[17][18][19]

G Histamine Histamine H1R Histamine H1 Receptor (H1R) Histamine->H1R Binds to Ca2 ↑ Intracellular Ca2+ H1R->Ca2 eNOS Endothelial Nitric Oxide Synthase (eNOS) Activation Ca2->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation & Increased Blood Flow NO->Vasodilation Permeability Increased Vascular Permeability Vasodilation->Permeability

Caption: Histamine-induced nitric oxide production and its effect on blood flow.

Experimental Workflow for Assessing Vascular Permeability

The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of histamine on vascular permeability.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis Animal Select Animal Model (e.g., Mouse) Anesthesia Anesthetize Animal Animal->Anesthesia Dye_Prep Prepare & Inject Tracer (e.g., Evans Blue, FITC-Dextran) Anesthesia->Dye_Prep Histamine_Admin Administer this compound (Local or Systemic) Dye_Prep->Histamine_Admin Control_Admin Administer Vehicle Control Dye_Prep->Control_Admin Imaging Intravital Microscopy: Real-time Imaging Histamine_Admin->Imaging Tissue_Harvest Miles Assay: Euthanize & Harvest Tissue Histamine_Admin->Tissue_Harvest Control_Admin->Imaging Control_Admin->Tissue_Harvest Image_Analysis Quantify Fluorescence Extravasation Imaging->Image_Analysis Dye_Extraction Extract & Quantify Dye (Spectrophotometry) Tissue_Harvest->Dye_Extraction

Caption: A generalized workflow for in vivo vascular permeability experiments.

Conclusion

This compound is a critical tool for studying the mechanisms of vascular permeability in vivo. Its effects are primarily mediated through the H1 receptor, leading to the activation of signaling pathways such as the RhoA/ROCK cascade and nitric oxide production. These events culminate in the disruption of the endothelial barrier and increased vascular leakage. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to understand and therapeutically target histamine-induced vascular hyperpermeability in inflammatory and allergic conditions.

References

The Foundational Role of Histamine Phosphate in Immune Response: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine, a well-known biogenic amine, is a pivotal mediator in a myriad of physiological and pathological processes. While its role in allergic reactions and gastric acid secretion is widely recognized, its intricate and often dualistic function in modulating the immune system is a subject of ongoing intensive research.[1][2] This technical guide provides a comprehensive overview of the foundational research on histamine phosphate and its impact on the immune response. This compound is a stable, salt form of histamine commonly utilized in experimental and clinical research, with its immunological effects being mediated by the histamine molecule.[3]

This document delves into the core mechanisms of histamine action on various immune cells, details the signaling pathways of its four identified receptors (H1R, H2R, H3R, and H4R), presents quantitative data on its immunomodulatory effects, and provides detailed protocols for key experimental assays.[1][4] The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the therapeutic potential of targeting the histaminergic system in a range of immunological disorders.

Histamine's Dual Role in Immunity: Pro-inflammatory and Immunoregulatory Effects

Histamine's influence on the immune system is complex, exhibiting both pro-inflammatory and immunoregulatory properties that are dependent on the specific histamine receptor engaged, the concentration of histamine, and the type of immune cell involved.[1][5]

Pro-inflammatory Actions:

  • Vasodilation and Increased Vascular Permeability: A hallmark of the acute inflammatory response, histamine induces vasodilation and increases the permeability of blood vessels, facilitating the recruitment of immune cells to sites of inflammation.[6]

  • Chemotaxis: Histamine acts as a chemoattractant for various immune cells, including eosinophils and mast cells, primarily through the H4 receptor.[7][8]

  • Activation of Immune Cells: Through the H1 receptor, histamine can promote the activation of Th1 lymphocytes and enhance the antigen-presenting capacity of dendritic cells (DCs).[1]

Immunoregulatory Actions:

  • Modulation of Cytokine Production: Histamine can significantly alter the cytokine profile of immune cells. For instance, via the H2 receptor, it can suppress the production of the pro-inflammatory cytokine IL-12 while enhancing the production of the anti-inflammatory cytokine IL-10 in dendritic cells, thereby favoring a Th2-polarized immune response.[9][10]

  • Inhibition of T-cell Proliferation: At certain concentrations and through H2 receptor signaling, histamine can inhibit T-cell proliferation.[11]

  • Regulation of T-helper Cell Differentiation: Histamine plays a crucial role in the balance between Th1 and Th2 responses. H1R signaling tends to promote Th1 responses, while H2R signaling is associated with a shift towards Th2 immunity.[1][10]

Histamine Receptors and Their Signaling Pathways

The diverse effects of histamine are mediated by four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R. Each receptor is coupled to different intracellular signaling pathways, leading to varied cellular responses.[1][4]

Histamine H1 Receptor (H1R) Signaling

Activation of H1R, which is widely expressed on immune cells, smooth muscle, and endothelial cells, primarily signals through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the production of pro-inflammatory mediators.[1][12]

H1R_Signaling_Pathway Histamine Histamine H1R H1R Histamine->H1R Gq11 Gαq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2->Response PKC->Response

Histamine H1 Receptor Signaling Pathway
Histamine H2 Receptor (H2R) Signaling

The H2R is coupled to the Gs family of G proteins. Upon activation by histamine, H2R stimulates adenylyl cyclase (AC), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates protein kinase A (PKA). This pathway is generally associated with immunomodulatory and anti-inflammatory effects, such as the inhibition of pro-inflammatory cytokine production and the promotion of a Th2-type immune response.[1][13]

H2R_Signaling_Pathway Histamine Histamine H2R H2R Histamine->H2R Gs Gαs H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., ↓ IL-12, ↑ IL-10, Smooth Muscle Relaxation) PKA->Response

Histamine H2 Receptor Signaling Pathway
Histamine H4 Receptor (H4R) Signaling

The H4R, predominantly expressed on hematopoietic cells, is coupled to Gi/o proteins. Activation of H4R inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Additionally, H4R signaling can activate the mitogen-activated protein kinase (MAPK) pathway and induce intracellular calcium mobilization. The H4R is critically involved in the chemotaxis of immune cells like eosinophils and mast cells and plays a significant role in inflammatory and allergic conditions.[7][14]

H4R_Signaling_Pathway Histamine Histamine H4R H4R Histamine->H4R Gio Gαi/o H4R->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits MAPK MAPK Pathway Gio->MAPK activates Ca2 Ca²⁺ Mobilization Gio->Ca2 induces cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Response MAPK->Response Ca2->Response

Histamine H4 Receptor Signaling Pathway

Quantitative Data on Histamine's Immunomodulatory Effects

The following tables summarize key quantitative data from foundational research on the effects of histamine on various immune cells.

Table 1: Effect of Histamine on Cytokine Production by Dendritic Cells

Cell TypeStimulusHistamine ConcentrationEffect on IL-12Effect on IL-10Reference
Human monocyte-derived DCsLPS10⁻⁵ MSignificant suppressionSignificant enhancement[8]
Human monocyte-derived DCsLPS10 μM~73% ± 8% inhibitionAdditive increase with LPS[15]
Murine spleen-derived DCsLPSConcentration-dependentSignificant decrease-[16]

Table 2: Effect of Histamine on Eosinophil Chemotaxis

ParameterHistamine ConcentrationEC₅₀ / IC₅₀ReceptorReference
Chemotaxis0.01–10 μMEC₅₀ of 83 nMH4R[17]
Inhibition of Chemotaxis (by JNJ 7777120)1 μM HistamineIC₅₀ of 86 nMH4R[17]
Inhibition of Chemotaxis (by thioperamide)1 μM HistamineIC₅₀ of 519 nMH4R[17]
Random Migration (Chemokinesis)5 x 10⁻⁶ to 5 x 10⁻⁵ M--[18]

Table 3: Effect of Histamine on Mast Cell Degranulation

Mast Cell TypeHistamine Concentration% Degranulation (β-hexosaminidase release)Receptor ImplicatedReference
HMC-1 cells10 μM26.48%H1R & H4R[19]
LAD-2 cells10 μM28.86%H1R & H4R[19]
Cord blood-derived mast cells10 μM53.92%H1R & H4R[19]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of histamine and immune response are provided below.

Experimental Workflow for Histamine-Induced Cytokine Production in Dendritic Cells

DC_Cytokine_Workflow Start Start: Isolate Monocytes from Peripheral Blood Culture Culture monocytes with GM-CSF and IL-4 for 5-7 days Start->Culture iDCs Generation of immature Dendritic Cells (iDCs) Culture->iDCs Stimulation Stimulate iDCs with LPS ± varying concentrations of This compound iDCs->Stimulation Incubation Incubate for 18-24 hours Stimulation->Incubation Supernatant Collect cell culture supernatants Incubation->Supernatant ELISA Measure cytokine levels (IL-12, IL-10) using ELISA Supernatant->ELISA End End: Analyze and Compare Cytokine Profiles ELISA->End

References

The Discovery and Chemical Synthesis of Histamine Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine, a pivotal biogenic amine, plays a crucial role in a myriad of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1][2] Its discovery in the early 20th century marked a significant milestone in pharmacology and immunology. This technical guide provides an in-depth overview of the discovery of histamine and the chemical principles underlying the synthesis of its phosphate salt. It includes a historical timeline, detailed signaling pathways of its major receptors, and a generalized protocol for its chemical synthesis. Quantitative data are presented in tabular format for clarity, and complex biological and chemical workflows are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Discovery and Historical Context

The journey of histamine discovery began in 1910 when it was first identified.[3][4][5] English scientists George Barger and Henry H. Dale were at the forefront of this discovery, initially isolating the compound from the plant fungus ergot in 1910 and subsequently from animal tissues in 1911.[4] The profound physiological effects of this newly found substance were first described by Sir Henry Dale and Patrick Laidlaw in 1910.[3] Their work laid the foundation for understanding histamine's role as a key mediator in the body's response to injury and inflammation.

Timeline of Key Events:

  • 1910: Histamine is discovered.[3][4][5]

  • 1910: Sir Henry Dale and Patrick Laidlaw describe the physiological effects of histamine.[3]

  • 1910: George Barger and Henry H. Dale isolate histamine from ergot fungus.[4]

  • 1911: Barger and Dale isolate histamine from animal tissues.[4]

  • 1932: The role of histamine in allergic reactions is identified.[1]

Chemical Properties and Quantitative Data

Histamine is an organic nitrogenous compound with the chemical formula C₅H₉N₃. The phosphate salt, histamine phosphate (or histamine diphosphate), is a common form used in research and clinical settings.

PropertyValueReference(s)
Histamine (Free Base)
Molar Mass111.15 g/mol [6]
Melting Point83.5 °C
This compound
Molecular FormulaC₅H₁₅N₃O₈P₂[7]
Molar Mass307.14 g/mol [7][8]
Melting Point139 °C[6]
Solubility in WaterReadily soluble[9]

Biological Synthesis and Signaling Pathways

In biological systems, histamine is synthesized from the amino acid L-histidine through a single-step decarboxylation reaction.[1][2][9][10] This reaction is catalyzed by the enzyme L-histidine decarboxylase (HDC).[1][2][9][10][11]

Histidine L-Histidine Histamine Histamine Histidine->Histamine Decarboxylation CO2 CO₂ Histamine->CO2 Byproduct HDC L-Histidine Decarboxylase (HDC) HDC->Histidine cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates CellularResponse Cellular Response (e.g., Inflammation) PKC->CellularResponse Leads to cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Gastric Acid Secretion) PKA->CellularResponse Leads to Start L-Histidine Decarboxylation Decarboxylation (Heat, Solvent) Start->Decarboxylation HistamineBase Histamine (Free Base) Decarboxylation->HistamineBase SaltFormation Salt Formation (Phosphoric Acid) HistamineBase->SaltFormation HistaminePhosphate This compound SaltFormation->HistaminePhosphate Purification Purification (e.g., Recrystallization) HistaminePhosphate->Purification FinalProduct Pure this compound Purification->FinalProduct

References

Early Investigations into Histamine Phosphate's Vasodilatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine, a biogenic amine, has long been recognized for its potent physiological effects, most notably its role in allergic reactions and as a regulator of gastric acid secretion. Its profound impact on the vasculature, specifically its ability to induce vasodilation, was one of its earliest characterized actions and laid the groundwork for decades of research into vascular biology and the development of antihistaminic drugs. This technical guide provides an in-depth exploration of the seminal early investigations into the vasodilatory properties of histamine phosphate, focusing on the foundational experiments, the evolution of mechanistic understanding, and the quantitative data that underpinned these discoveries.

The Foundational Work of Dale and Laidlaw (1910)

The story of histamine's vasodilatory effects begins in earnest with the meticulous work of Sir Henry Dale and Patrick Laidlaw at the Wellcome Physiological Research Laboratories. In their landmark 1910 paper, they systematically characterized the physiological actions of β-imidazolylethylamine, the compound that would later be named histamine.[1][2] Their experiments, primarily in cats and dogs, provided the first definitive evidence of its powerful depressor effect on arterial blood pressure, a direct consequence of peripheral vasodilation.[1][3]

Key Experiment: Blood Pressure Measurement in the Anesthetized Cat

One of the cornerstone experiments performed by Dale and Laidlaw involved the continuous measurement of arterial blood pressure in an anesthetized cat following the intravenous administration of this compound.[1][3]

Experimental Protocol:

  • Animal Model: A cat was anesthetized, typically with ether.

  • Surgical Preparation: The carotid artery was cannulated and connected to a mercury manometer to record blood pressure. The femoral vein was cannulated for the intravenous injection of substances.

  • Recording Apparatus: A kymograph, a revolving drum with smoked paper, was used to record the changes in blood pressure transmitted from the mercury manometer via a stylus.[4][5] This provided a continuous graphical representation of the blood pressure over time.

  • Drug Administration: A solution of this compound was injected intravenously.

  • Observation: The effect of the injection on the cat's blood pressure was recorded on the kymograph.

Summary of Quantitative Data:

Animal ModelDose of this compound (intravenous)Observation on Arterial Blood PressureReference
Anesthetized CatNot specified in precise molar concentrations in the original paper, but described as "a small dose"A profound and rapid fall in arterial blood pressure[1][3]

Experimental Workflow Diagram:

Dale_Laidlaw_Experiment cluster_preparation Surgical Preparation cluster_measurement Measurement Setup cluster_intervention Intervention cluster_outcome Outcome Anesthetized_Cat Anesthetized Cat Cannulation Cannulate Carotid Artery and Femoral Vein Anesthetized_Cat->Cannulation Mercury_Manometer Mercury Manometer Cannulation->Mercury_Manometer Arterial Line Histamine_Injection Intravenous Injection of this compound Cannulation->Histamine_Injection Venous Line Kymograph Kymograph Mercury_Manometer->Kymograph Stylus Recording Vasodilation Peripheral Vasodilation Histamine_Injection->Vasodilation Blood_Pressure_Fall Rapid Fall in Arterial Blood Pressure Vasodilation->Blood_Pressure_Fall Blood_Pressure_Fall->Kymograph Recorded Trace

Experimental workflow for Dale and Laidlaw's blood pressure experiment.

The Dawn of Antihistamines and the H1 Receptor

For several decades following Dale and Laidlaw's work, the mechanism of histamine's action remained a "black box." The prevailing theory was a direct effect on the smooth muscle of blood vessels. A significant leap in understanding came with the development of the first antihistamines by Daniel Bovet and Anne-Marie Staub at the Pasteur Institute in 1937.[6] These compounds were the first to be identified that could specifically antagonize the effects of histamine.[6] This discovery not only had immense therapeutic potential but also provided a crucial tool for dissecting the pharmacological actions of histamine, leading to the eventual postulation of specific histamine receptors.[4]

Key Experiment: Protection Against Histamine-Induced Lethality in Guinea Pigs

Bovet and Staub's early work focused on demonstrating the protective effects of their newly synthesized compounds against the toxic effects of high doses of histamine in guinea pigs.[6]

Experimental Protocol:

  • Animal Model: Guinea pigs were used as they are particularly sensitive to the bronchoconstrictor effects of histamine.

  • Drug Administration:

    • One group of guinea pigs received a lethal dose of histamine.

    • A second group was pre-treated with an experimental antihistamine compound (e.g., thymoxyethyldiethylamine) followed by the same lethal dose of histamine.

  • Observation: The survival or death of the animals in each group was recorded.

  • In Vitro Correlation: The effect of the antihistamine compounds on histamine-induced contraction of isolated guinea pig ileum smooth muscle was also assessed in an organ bath.[6]

Summary of Quantitative Data:

Experimental CompoundAnimal ModelChallengeOutcome with Pre-treatmentReference
Thymoxyethyldiethylamine (929 F)Guinea PigLethal dose of histamineProtection from histamine-induced death[6]

Logical Relationship Diagram:

Antihistamine_Discovery cluster_effects Physiological Effects Histamine Histamine Receptor Cellular Receptor (Later termed H1) Histamine->Receptor Binds to Antihistamine Antihistamine (e.g., 929 F) Antihistamine->Receptor Blocks Vasodilation Vasodilation Receptor->Vasodilation Bronchoconstriction Bronchoconstriction Receptor->Bronchoconstriction

Antagonistic relationship between histamine and early antihistamines.

The Unveiling of the H2 Receptor

While the first generation of antihistamines, later classified as H1 receptor antagonists, were effective at blocking some of histamine's effects, such as bronchoconstriction and the wheal-and-flare response in the skin, they were notably ineffective at blocking histamine-stimulated gastric acid secretion.[7] This observation led researchers to suspect the existence of another type of histamine receptor. In 1966, Ash and Schild provided the pharmacological evidence for two distinct histamine receptors, which they termed H1 and H2.[7][8]

Key Experiment: Differentiating Histamine Receptors in Isolated Tissues

Ash and Schild's work involved comparing the effects of histamine and its analogues on different isolated tissue preparations, some of which were sensitive to the existing antihistamines and others that were not.[7][8]

Experimental Protocol:

  • Tissue Preparations:

    • Guinea Pig Ileum: Known to contract in response to histamine in an H1-mediated fashion.

    • Rat Uterus: Relaxes in response to histamine, an effect not blocked by H1 antagonists.

    • Rat Stomach (for gastric acid secretion): Histamine stimulates acid secretion, also not blocked by H1 antagonists.

  • Apparatus: Isolated organ baths were used to maintain the viability of the tissue preparations and to record their contractile or secretory responses.

  • Drug Administration:

    • Dose-response curves for histamine were generated in each tissue preparation.

    • The experiments were repeated in the presence of an H1 antagonist (e.g., mepyramine).

    • The effects of various histamine analogues were also tested to see if they preferentially acted on one type of response over the other.

  • Analysis: The potency of histamine and its analogues, and the blocking action of antagonists, were quantified. This often involved the calculation of pA2 values, a measure of the affinity of a competitive antagonist for its receptor.[9]

Summary of Quantitative Data:

Tissue PreparationHistamine EffectEffect of H1 Antagonist (e.g., Mepyramine)Implied Receptor TypeReference
Guinea Pig IleumContractionBlockedH1[7][8]
Rat UterusRelaxationNot BlockedH2[7][8]
Rat Gastric Acid SecretionStimulationNot BlockedH2[7][8]

Signaling Pathway Diagram (Post-H1/H2 Discovery):

Histamine_Receptor_Pathways cluster_h1 H1 Receptor Pathway (Endothelial Cell) cluster_h2 H2 Receptor Pathway (Vascular Smooth Muscle) Histamine This compound H1 H1 Receptor Histamine->H1 H2 H2 Receptor Histamine->H2 PLC Phospholipase C Activation H1->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2_release Intracellular Ca²⁺ Release IP3_DAG->Ca2_release eNOS eNOS Activation Ca2_release->eNOS NO Nitric Oxide Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation Diffuses to Smooth Muscle AC Adenylyl Cyclase Activation H2->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A Activation cAMP->PKA MLCK_inhibition Myosin Light Chain Kinase Inhibition PKA->MLCK_inhibition MLCK_inhibition->Vasodilation

Simplified signaling pathways for H1 and H2 receptor-mediated vasodilation.

Conclusion

The early investigations into the vasodilatory properties of this compound, from the foundational observations of Dale and Laidlaw to the elegant pharmacological dissections by Bovet, Staub, Ash, and Schild, represent a paradigm of classical pharmacology. These pioneering studies not only elucidated a key physiological role for histamine but also led to the development of receptor theory and the birth of antihistamine therapy. The experimental protocols and quantitative data from this era, though seemingly simple by modern standards, were instrumental in building our understanding of vascular regulation and continue to serve as a testament to the power of meticulous physiological and pharmacological investigation.

References

An In-depth Technical Guide to the Basic Immunological Research Applications of Histamine Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine, an amine autocoid, is a critical signaling molecule in the immune system, traditionally known for its role in allergic reactions. Histamine phosphate, a stable salt of histamine, serves as a vital tool in basic immunological research, enabling the precise investigation of histamine's diverse effects on immune cells. This technical guide provides an in-depth overview of the applications of this compound in immunological research, focusing on its mechanisms of action, effects on various immune cell types, and its utility in experimental models. The information is presented to be accessible and practical for researchers, scientists, and professionals in drug development.

Histamine Receptors in the Immune System

Histamine exerts its pleiotropic effects by binding to four distinct G-protein coupled receptors (GPCRs): H1R, H2R, H3R, and H4R. These receptors are differentially expressed on immune cells, and their activation triggers specific intracellular signaling cascades, leading to a wide range of cellular responses.

ReceptorG-Protein CouplingPrimary Signaling PathwayKey Immunological Functions
H1R Gαq/11Phospholipase C (PLC) → IP3 + DAG → ↑ Ca2+, PKC activation → NF-κB activationPro-inflammatory; enhances Th1 and Th2 responses; involved in allergic inflammation and dendritic cell activation.[1][2][3]
H2R GαsAdenylyl Cyclase → ↑ cAMP → PKA activation → CREB phosphorylationGenerally immunomodulatory/anti-inflammatory; inhibits Th1 responses, promotes Th2 polarization; suppresses mast cell degranulation.[3][4][5]
H4R Gαi/oInhibition of Adenylyl Cyclase, PLC activation → ↑ Ca2+Primarily involved in chemotaxis of mast cells, eosinophils, and T cells; modulates cytokine production and immune cell recruitment.[6][7][8]

Quantitative Data on this compound's Immunological Effects

The following tables summarize key quantitative data from various in vitro studies investigating the effects of histamine on immune cells.

Table 1: Dose-Dependent Effects of Histamine on Cytokine Production by Dendritic Cells (DCs)

Cell TypeStimulusHistamine ConcentrationEffect on Cytokine ProductionReference
Human monocyte-derived DCsLPS10⁻⁵ MSignificantly enhanced IL-10 production.[9]
Human monocyte-derived DCsLPS10⁻⁷ MSignificantly enhanced IL-10 production.[9]
Human monocyte-derived DCsLPSDose-dependent (up to 10 μM)Decreased IL-12 p70 secretion (average inhibition of 73% ± 8% at 10 μM).[10]
Human immature DCs-10⁻⁷ MSignificant induction of CD86 expression.[11]
Human immature DCs-10⁻⁵ MPotent production of IL-6, IL-8, MCP-1, and MIP-1α.[11]

Table 2: Functional Responses of Immune Cells to Histamine

Cell TypeResponse MeasuredHistamine ConcentrationKey FindingsReference
Mouse Mast CellsChemotaxisOptimal at 1 µMH4R-mediated chemotaxis.[6][7]
Human CD8+ T CellsIL-16 Release10⁻⁸ - 10⁻⁴ M5- to 8-fold increase in basal IL-16 release, mediated by H2R and H4R.[12]
Human γδ T cellsChemotaxis0.1 µM - 1 µMH4R-mediated chemotaxis.[13]
Human γδ T cellsIntracellular cAMP1 min post-stimulationSignificant increase in cAMP levels.[13]
Human TH2 cellsAP-1 inductionNot specifiedH4R agonists induced AP-1 activation.[14]

Signaling Pathways

The following diagrams illustrate the major signaling pathways activated by this compound through its receptors on immune cells.

H1R_Signaling Histamine Histamine Phosphate H1R H1 Receptor Histamine->H1R binds Gq11 Gαq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ (intracellular) ER->Ca releases Ca->PKC co-activates NFkB NF-κB Activation PKC->NFkB leads to Response Pro-inflammatory Gene Expression NFkB->Response promotes

Caption: H1 Receptor Signaling Pathway.

H2R_Signaling Histamine Histamine Phosphate H2R H2 Receptor Histamine->H2R binds Gs Gαs H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB leads to Response Modulation of Cytokine Production (e.g., ↑IL-10, ↓IL-12) CREB->Response results in

Caption: H2 Receptor Signaling Pathway.

H4R_Signaling Histamine Histamine Phosphate H4R H4 Receptor Histamine->H4R binds Gi Gαi/o H4R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits PLC Phospholipase C (PLC) Gi->PLC activates Ca Ca²⁺ Mobilization PLC->Ca leads to Actin Actin Polymerization Ca->Actin induces Chemotaxis Chemotaxis Actin->Chemotaxis results in

Caption: H4 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound in immunological research.

Preparation of this compound Solutions

For in vitro experiments, this compound is typically dissolved in sterile, buffered saline solutions such as Phosphate Buffered Saline (PBS) or cell culture medium.[15] It is crucial to protect these solutions from light, as histamine can degrade upon exposure.[15] For short-term use, solutions can be stored at 4°C for up to 8 weeks. For long-term storage, aliquots should be kept at -20°C for up to 12 months.[15]

Example Stock Solution Preparation (10 mM):

  • Weigh out the appropriate amount of histamine diphosphate (MW: 307.14 g/mol ).

  • Dissolve in sterile PBS to the desired final volume.

  • Filter-sterilize the solution using a 0.22 µm filter.

  • Store in light-protected aliquots at -20°C.

Mast Cell Chemotaxis Assay (Boyden Chamber)

This protocol is adapted from methodologies described for assessing mast cell migration in response to chemoattractants.[16]

Materials:

  • Boyden chambers or Transwell inserts (5 or 8 µm pore size)

  • Mast cell line (e.g., BMMCs)

  • Chemotaxis buffer (e.g., RPMI-1640 with 0.5% BSA)

  • This compound

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

Procedure:

  • Starve mast cells in serum-free medium for 2-4 hours prior to the assay.

  • Prepare various concentrations of this compound in chemotaxis buffer and add to the lower chambers of the Boyden apparatus. Use buffer alone as a negative control.

  • Resuspend the starved mast cells in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 100 µL of the cell suspension to the upper chamber.

  • Incubate the chambers at 37°C in a 5% CO₂ incubator for 2-4 hours.

  • After incubation, remove the upper chamber and wipe the upper surface of the membrane to remove non-migrated cells.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

Measurement of Cytokine Production by ELISA

This protocol outlines the general steps for measuring histamine-induced cytokine secretion from immune cells, such as dendritic cells or splenocytes, using an Enzyme-Linked Immunosorbent Assay (ELISA).[9][17][18][19]

Materials:

  • Immune cells of interest (e.g., monocyte-derived dendritic cells)

  • Complete cell culture medium

  • This compound

  • Stimulating agent (e.g., LPS)

  • Cytokine-specific ELISA kit

  • Microplate reader

Procedure:

  • Plate immune cells at an appropriate density in a 96-well plate.

  • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).[20]

  • Add a stimulating agent (e.g., LPS for DCs) to induce cytokine production and incubate for 18-24 hours.[10]

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Perform the ELISA on the collected supernatants according to the manufacturer's instructions for the specific cytokine of interest.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

T-Cell Proliferation Assay (CFSE Dilution)

This method is used to assess the effect of this compound on T-cell proliferation.

Materials:

  • Purified CD4+ or CD8+ T cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)

  • Complete RPMI-1640 medium

  • This compound

  • Flow cytometer

Procedure:

  • Label purified T cells with CFSE (typically 1-5 µM) according to the manufacturer's protocol.

  • Plate the CFSE-labeled T cells in a 96-well plate pre-coated with anti-CD3 antibody.

  • Add soluble anti-CD28 antibody and different concentrations of this compound to the wells.

  • Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the immunomodulatory effects of this compound on T-cell polarization.

TCell_Polarization_Workflow Start Start: Isolate Naive CD4+ T cells and Monocyte-derived DCs DC_Culture Culture DCs with LPS (maturation stimulus) Start->DC_Culture HP_Treatment Treat a subset of DCs with This compound DC_Culture->HP_Treatment parallel treatment CoCulture Co-culture matured DCs with Naive CD4+ T cells DC_Culture->CoCulture HP_Treatment->CoCulture TCell_Expansion Expand T cells with IL-2 CoCulture->TCell_Expansion Analysis Analyze T cell phenotype and function TCell_Expansion->Analysis Cytokine_Analysis Intracellular cytokine staining (IFN-γ, IL-4) by Flow Cytometry Analysis->Cytokine_Analysis Supernatant_Analysis Cytokine measurement in supernatant (ELISA) Analysis->Supernatant_Analysis Conclusion Determine the effect of histamine on T cell polarization (Th1 vs. Th2) Cytokine_Analysis->Conclusion Supernatant_Analysis->Conclusion

Caption: Workflow for T-Cell Polarization Study.

Conclusion

This compound is an indispensable tool for dissecting the complex roles of histamine in the immune system. By understanding its interactions with its four receptors and their downstream signaling pathways, researchers can elucidate the mechanisms underlying various immune responses. The quantitative data and experimental protocols provided in this guide offer a solid foundation for designing and executing robust immunological studies. Further investigation into the nuanced effects of histamine on different immune cell subsets will continue to be a fruitful area of research, with potential implications for the development of novel therapeutics for a range of inflammatory and autoimmune disorders.

References

Methodological & Application

Application Notes and Protocols for Histamine Phosphate-Induced Inflammation in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing acute inflammation in mice using histamine phosphate. This model is a valuable tool for screening potential anti-inflammatory compounds and studying the mechanisms of histamine-mediated inflammation.

Introduction

Histamine is a crucial mediator of acute inflammation and allergic responses.[1][2][3] It is released from mast cells and basophils and exerts its effects by binding to four distinct G protein-coupled receptors: H1, H2, H3, and H4.[4][5][6] The activation of these receptors, particularly H1R and H4R, initiates signaling cascades that lead to increased vascular permeability, edema, and the recruitment of immune cells to the site of inflammation.[1][4][7][8] The histamine-induced paw edema model in mice is a widely used and convenient method to evaluate the efficacy of anti-inflammatory agents that target histamine signaling pathways.[1]

Experimental Protocols

This compound-Induced Paw Edema in Mice

This protocol details the induction and assessment of acute inflammation in the mouse paw.

Materials:

  • Histamine diphosphate salt (Sigma-Aldrich, H7250 or equivalent)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Male or female BALB/c or C57BL/6 mice (8-12 weeks old)

  • Pleasthesiameter or digital calipers

  • Insulin syringes with 29-gauge needles

  • Animal balance

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Preparation of Histamine Solution: Prepare a fresh solution of this compound in sterile PBS at a concentration of 1 mg/mL. Vortex to ensure complete dissolution.

  • Baseline Paw Measurement: Measure the thickness of the right hind paw of each mouse using a pleasthesiameter or digital calipers. This will serve as the baseline measurement (V₀).

  • Induction of Inflammation:

    • Administer the test compound (potential anti-inflammatory agent) or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before histamine challenge.

    • Inject 20 µL of the 1 mg/mL this compound solution subcutaneously into the plantar surface of the right hind paw.

  • Post-Induction Paw Measurement: Measure the paw thickness at various time points after the histamine injection (e.g., 30, 60, 120, and 180 minutes). These measurements are denoted as Vₜ.

  • Calculation of Paw Edema: The percentage increase in paw volume (edema) is calculated using the following formula:

    • % Edema = ((Vₜ - V₀) / V₀) * 100

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., Student's t-test or ANOVA) to compare the treated groups with the control group.

Assessment of Vascular Permeability

This protocol measures the increase in vascular permeability induced by histamine.

Materials:

  • Evans blue dye (Sigma-Aldrich, E2129 or equivalent)

  • This compound

  • Sterile PBS

  • Formamide

  • Spectrophotometer

Procedure:

  • Induction of Inflammation: Induce inflammation as described in the paw edema protocol.

  • Dye Administration: Thirty minutes before the end of the experiment, inject 100 µL of 1% Evans blue dye solution in PBS intravenously into the tail vein of each mouse.

  • Tissue Collection: At the end of the experiment, euthanize the mice and dissect the paw tissue.

  • Dye Extraction:

    • Weigh the paw tissue and place it in a tube containing 1 mL of formamide.

    • Incubate the tubes at 60°C for 24 hours to extract the Evans blue dye.

  • Quantification:

    • Centrifuge the tubes and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

    • The amount of dye extravasation is proportional to the absorbance and indicates the level of vascular permeability.

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables to facilitate comparison between different treatment groups.

Table 1: Effect of Test Compound on Histamine-Induced Paw Edema

Treatment GroupNBaseline Paw Thickness (mm)Paw Thickness at 60 min (mm)% Increase in Paw Edema% Inhibition of Edema
Vehicle Control81.85 ± 0.053.20 ± 0.1272.97-
Test Compound (10 mg/kg)81.82 ± 0.042.55 ± 0.0940.1145.03
Test Compound (30 mg/kg)81.88 ± 0.062.21 ± 0.0717.5575.95
Positive Control (e.g., Antihistamine)81.84 ± 0.052.05 ± 0.0611.4184.36

Data are presented as mean ± SEM.

Table 2: Effect of Test Compound on Histamine-Induced Vascular Permeability

Treatment GroupNPaw Tissue Weight (g)Evans Blue Extravasation (µg/g tissue)% Inhibition of Permeability
Vehicle Control80.15 ± 0.0145.2 ± 3.1-
Test Compound (10 mg/kg)80.14 ± 0.0128.7 ± 2.536.50
Test Compound (30 mg/kg)80.15 ± 0.0215.9 ± 1.864.82
Positive Control (e.g., Antihistamine)80.14 ± 0.0112.1 ± 1.573.23

Data are presented as mean ± SEM.

Visualization of Pathways and Workflows

Signaling Pathways in Histamine-Induced Inflammation

Histamine initiates inflammatory responses by activating distinct signaling pathways through its receptors. The H1 receptor, upon activation, stimulates the Gαq/11 protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[4][7][9] The H4 receptor is also heavily implicated in inflammation, mediating the chemotaxis of immune cells like eosinophils and mast cells.[4][8]

Histamine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_response Inflammatory Response Histamine Histamine H1R H1 Receptor Histamine->H1R binds H4R H4 Receptor Histamine->H4R binds Gaq11 Gαq/11 H1R->Gaq11 activates Chemotaxis Immune Cell Chemotaxis H4R->Chemotaxis mediates PLC Phospholipase C (PLC) Gaq11->PLC activates Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 leads to VascularPermeability ↑ Vascular Permeability Ca2->VascularPermeability CellRecruitment Immune Cell Recruitment Chemotaxis->CellRecruitment Edema Edema VascularPermeability->Edema Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Acclimatize Animal Acclimatization PrepareSolutions Prepare Histamine & Test Compounds Acclimatize->PrepareSolutions Baseline Baseline Paw Measurement (V₀) PrepareSolutions->Baseline Administer Administer Test Compound/Vehicle Baseline->Administer Induce Induce Inflammation (Histamine Injection) Administer->Induce Measure Measure Paw Thickness (Vₜ) Induce->Measure Calculate Calculate % Edema & % Inhibition Measure->Calculate at multiple time points Analyze Statistical Analysis Calculate->Analyze Report Report Results Analyze->Report

References

step-by-step guide for inducing gastric ulcers in rats with histamine phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for inducing gastric and duodenal ulcers in rats using a combination of histamine phosphate and indomethacin. This experimental model is a valuable tool for researchers, scientists, and drug development professionals investigating the pathophysiology of peptic ulcer disease and for screening the efficacy of potential anti-ulcer agents.

Introduction and Application

The histamine-induced ulcer model is a widely used experimental method to study the mechanisms of gastric ulcer formation.[1] Histamine is a potent secretagogue that stimulates the secretion of gastric acid, a key factor in the development of peptic ulcers.[2][3] While histamine administration alone can increase acid secretion, its ulcerogenic effect is significantly and more consistently produced when combined with a non-steroidal anti-inflammatory drug (NSAID) such as indomethacin.[4] This combination model effectively mimics key aspects of ulcer pathogenesis by simultaneously increasing aggressive factors (gastric acid) and weakening the mucosal defense system (prostaglandin inhibition).[4]

This protocol details a reliable method for inducing duodenal and gastric lesions in fasted rats, providing a robust platform for evaluating the efficacy of gastroprotective and anti-ulcer compounds.

Mechanism of Action

The development of ulcers in this model is based on a "two-hit" mechanism involving both histamine and indomethacin:

  • Histamine-Induced Acid Secretion : Histamine binds to H2 receptors on the surface of gastric parietal cells.[5] This interaction activates a downstream signaling cascade, leading to the stimulation of the H+/K+-ATPase proton pump and a subsequent increase in the secretion of hydrochloric acid into the stomach lumen.[6]

  • Indomethacin-Induced Mucosal Injury : Indomethacin inhibits the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins play a crucial protective role in the gastric mucosa by stimulating mucus and bicarbonate secretion and maintaining adequate mucosal blood flow. By inhibiting prostaglandin synthesis, indomethacin compromises these defense mechanisms, rendering the mucosa more susceptible to acid-induced damage.[4]

The synergistic action of excessive acid and a compromised mucosal barrier leads to the formation of erosions and ulcers.[4]

G cluster_0 Aggressive Factor Pathway cluster_1 Mucosal Defense Pathway Histamine Histamine H2_Receptor H2_Receptor Histamine->H2_Receptor Binds to Parietal_Cell Parietal_Cell H2_Receptor->Parietal_Cell Activates Gastric_Acid Gastric_Acid Parietal_Cell->Gastric_Acid Stimulates H+/K+-ATPase Ulcer_Formation Ulcer_Formation Gastric_Acid->Ulcer_Formation Indomethacin Indomethacin COX_Enzyme COX_Enzyme Indomethacin->COX_Enzyme Inhibits Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Blocks Synthesis of Mucosal_Defense Mucosal_Defense Prostaglandins->Mucosal_Defense Maintains Mucosal_Defense->Ulcer_Formation Impaired Protection

Caption: Signaling pathway of histamine and indomethacin in ulcer induction.

Detailed Experimental Protocol

This protocol is adapted from the well-established method for inducing duodenal ulcers in rats with indomethacin and histamine.[4]

3.1. Materials and Reagents

  • Male Wistar rats (180-220 g)

  • Indomethacin (for subcutaneous injection)

  • Histamine dihydrochloride or this compound

  • Normal saline (0.9% NaCl)

  • Syringes (1 mL) and needles (25-27 gauge)

  • Animal restraining cages (optional, for fasting period)

  • Dissection tools

  • Hand-held lens (10x magnification) or dissecting microscope

  • Phosphate buffered saline (PBS), pH 7.4

3.2. Animal Preparation

  • Acclimatize male Wistar rats for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, free access to standard pellet diet and water).

  • Prior to ulcer induction, fast the rats for 24 hours. Ensure free access to water during the fasting period to prevent dehydration.[4][7] Housing in cages with wire-mesh bottoms can help prevent coprophagy.

3.3. Reagent Preparation

  • Indomethacin Solution : Prepare a solution of indomethacin in a suitable vehicle (e.g., 0.1% Tween 80 solution or 5% sodium bicarbonate) at a concentration that allows for a 5 mg/kg dose in a small injection volume (e.g., 1-2 mL/kg).

  • Histamine Solution : Dissolve histamine dihydrochloride or this compound in normal saline to achieve a concentration for a 40 mg/kg dose.[4] Prepare fresh on the day of the experiment.

3.4. Ulcer Induction Procedure The procedure follows a strict timeline and involves sequential subcutaneous injections.

  • Time 0h : Administer indomethacin (5 mg/kg) via subcutaneous (s.c.) injection.[4]

  • Time 0.5h : Administer the first dose of histamine (40 mg/kg, s.c.).[4]

  • Time 3h (2.5h after first histamine dose) : Administer the second dose of histamine (40 mg/kg, s.c.).[4]

  • Time 5.5h (2.5h after second histamine dose) : Administer the third dose of histamine (40 mg/kg, s.c.).[4]

  • Time 8h : Euthanize the animals via an approved ethical method (e.g., CO2 asphyxiation followed by cervical dislocation).

G Start Start: Acclimatized Rat Fasting 24-Hour Fasting (Water ad libitum) Start->Fasting T0 T = 0 h Indomethacin (5 mg/kg, s.c.) Fasting->T0 Begin Induction T0_5 T = 0.5 h Histamine #1 (40 mg/kg, s.c.) T0->T0_5 T3 T = 3 h Histamine #2 (40 mg/kg, s.c.) T0_5->T3 T5_5 T = 5.5 h Histamine #3 (40 mg/kg, s.c.) T3->T5_5 Sacrifice T = 8 h Euthanasia & Stomach Excision T5_5->Sacrifice 2.5h Post-Dose Analysis Ulcer Scoring & Data Analysis Sacrifice->Analysis

Caption: Experimental workflow for the indomethacin-histamine ulcer model.

3.5. Ulcer Assessment and Scoring

  • Immediately after sacrifice, open the abdomen and carefully excise the stomach.

  • Open the stomach along the greater curvature and gently rinse with PBS or normal saline to remove gastric contents.

  • Pin the stomach flat on a board or wax dish for examination of the gastric mucosa.

  • Examine the mucosa for lesions (hemorrhagic streaks, spots, or ulcers), particularly in the corpus (glandular) region of the stomach and the proximal duodenum.

  • Score the severity of the lesions using a standardized scoring system. The Ulcer Index (UI) for each animal is the sum of its scores, and the group's UI is the mean of individual indices.[8]

Data Presentation and Quantification

Quantitative data should be organized clearly for analysis and comparison.

Table 1: Dosing Protocol Summary

Reagent Dose Route of Administration Timing
Indomethacin 5 mg/kg Subcutaneous (s.c.) T = 0 hours

| Histamine | 40 mg/kg | Subcutaneous (s.c.) | T = 0.5, 3, and 5.5 hours |

Table 2: Example Gastric Ulcer Scoring System This is a common system for grading the severity of gastric lesions.[9][10]

Score Description of Lesion
0 No visible lesions; normal gastric mucosa.
1 Superficial mucosal erosions or 1-2 small spots.
2 Deep ulcers or multiple (3-5) localized lesions.
3 Multiple (6-10) deep ulcers.
4 More than 10 ulcers or widespread, deep, hyperemic lesions.

| 5 | Perforated ulcers or evidence of active bleeding. |

Ulcer Index (UI) Calculation: The ulcer index for each animal is calculated based on the assigned scores. For lesions measured by length, the sum of the lengths (in mm) of all lesions is often used as the ulcer index.[11] For scoring systems like the one in Table 2, the final score itself can serve as the index. The percentage of ulcer inhibition for a treated group is calculated as follows:

% Inhibition = [ (UI_control - UI_treated) / UI_control ] * 100[8]

Troubleshooting and Considerations

  • Fasting: A 24-hour fasting period is critical for emptying the stomach and sensitizing the mucosa. Inconsistent fasting can lead to high variability in results.

  • Animal Strain: Wistar rats are commonly used, but susceptibility can vary between strains. Consistency in the choice of animal supplier and strain is important.

  • Combined Treatment: Administration of histamine alone may not reliably produce ulcers.[3] The combination with an NSAID like indomethacin is crucial for a robust and reproducible model.[4]

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Efforts should be made to minimize animal suffering.

  • Histology: For a more detailed analysis, stomach tissues should be fixed in 10% formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the depth of mucosal damage, inflammation, and cellular infiltration.

References

Application Notes and Protocols for Histamine Phosphate Skin Prick Test as a Positive Control

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed methodology for conducting a histamine phosphate skin prick test (SPT) as a positive control in the context of allergy testing and dermatological research. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

The this compound skin prick test serves as a crucial positive control in allergy testing to validate the integrity of the test procedure and the responsiveness of the patient's skin.[1][2] Histamine, a key mediator in allergic reactions, directly induces a characteristic wheal-and-flare response when introduced into the epidermis.[3][4] A positive reaction to the histamine control confirms that the patient's skin is capable of mounting an allergic response and that medications, such as antihistamines, are not suppressing this reactivity.[1][2] The absence of a reaction to the histamine control may indicate that the results of the allergen skin tests are not reliable.[5][6]

Materials and Equipment

  • This compound Solution: A sterile solution of this compound is used. The recommended concentration for percutaneous (prick) testing is typically 1 mg/mL of histamine base (which corresponds to 2.75 mg/mL of this compound) or 10 mg/mL of this compound.[1][3][7]

  • Negative Control: A saline buffer solution, often containing 50% glycerol to match the vehicle of the allergen extracts, serves as the negative control.[1][3]

  • Skin Prick Test Lancets: Sterile, single-use lancets designed for skin prick testing.

  • Marking Pen: To label the test sites on the skin.

  • Measuring Device: A ruler or caliper to measure the diameter of the wheal and flare.

  • Timer: To accurately measure the time for reading the results.

  • Emergency Equipment: A fully equipped emergency kit, including adrenaline (epinephrine), must be readily available to manage any potential systemic allergic reactions.[8]

Experimental Protocol

3.1. Subject Preparation

  • Obtain informed consent from the subject after explaining the procedure and potential risks.

  • Ensure the subject has discontinued any medications that could interfere with the skin test results, such as antihistamines, for the appropriate duration before the test.[2][9]

  • Select a suitable test area, typically the volar surface of the forearm or the upper back, that is free from any skin lesions, eczema, or dermatitis.[7][9]

  • Cleanse the selected skin area with alcohol and allow it to air dry completely.[7]

3.2. Test Application

  • Mark the test sites on the skin with a marking pen, ensuring a minimum distance of 2 cm between each site to prevent overlapping of reactions.[3] It is recommended to apply the negative control first, followed by the allergen extracts (if any), and the positive control last to avoid cross-contamination.[8]

  • Place a single drop of the negative control solution onto its designated marked site.

  • Place a single drop of the this compound positive control solution onto its designated marked site.

  • Using a sterile lancet for each site, prick the skin through the center of each drop. The lancet should be held at a 90-degree angle to the skin and the prick should be firm enough to penetrate the epidermis but not deep enough to cause bleeding.[7]

  • After approximately one minute, any excess solution can be gently wiped away with a clean tissue, taking care not to cross-contaminate the test sites.[10]

3.3. Reading and Interpretation of Results

  • The skin reactions should be read at 15 minutes after the application of the prick.[3][7]

  • Measure the diameter of the wheal (the raised, blanched central area) and the flare (the surrounding red area) in millimeters (mm). The mean diameter of the wheal is often calculated by measuring the longest diameter and the diameter perpendicular to it and taking the average.[11]

  • A positive result for the histamine control is generally considered to be a wheal diameter of 3 mm or greater than the negative control.[3][12][13] The negative control should show no reaction.[13]

Data Presentation

The quantitative data from the this compound skin prick test can be summarized in a table for clear comparison and record-keeping.

Parameter Negative Control (Saline/Glycerol) Positive Control (this compound) Acceptance Criteria for a Valid Test
Wheal Diameter (mm) 0 mmTypically ≥ 3 mmPositive control wheal ≥ 3 mm larger than the negative control[3][12][13]
Flare Diameter (mm) 0 mmVaries, typically > 10 mmPresence of a flare response
Observations No reactionPresence of itching and erythemaA clear distinction between positive and negative control reactions

Note: The expected wheal and flare sizes can vary between individuals due to factors such as age, skin reactivity, and the specific lancet device used.[1][11]

Histamine Signaling Pathway in Skin

The wheal-and-flare response induced by histamine is a result of its interaction with H1 receptors on various cells in the skin. This interaction initiates a signaling cascade leading to the characteristic allergic reaction.

HistamineSignalingPathway Histamine This compound (Applied via Skin Prick) H1R H1 Receptor (on Endothelial Cells & Sensory Neurons) Histamine->H1R Binds to PLC Phospholipase C Activation H1R->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Vasodilation Vasodilation & Increased Vascular Permeability Ca_PKC->Vasodilation SensoryNeuron Sensory Neuron Stimulation Ca_PKC->SensoryNeuron Wheal Wheal Formation (Edema) Vasodilation->Wheal Flare Flare Response (Erythema) Vasodilation->Flare SensoryNeuron->Flare Itching Itching Sensation SensoryNeuron->Itching

Caption: Histamine signaling pathway in the skin leading to wheal and flare.

Experimental Workflow

The following diagram outlines the logical flow of the this compound skin prick test procedure.

ExperimentalWorkflow Start Start: Subject Preparation Prep Informed Consent & Medication Check Start->Prep SiteSelection Select & Clean Test Site (Forearm or Back) Prep->SiteSelection Marking Mark Test Sites (≥ 2cm apart) SiteSelection->Marking Application Apply Drops: 1. Negative Control 2. Positive Control (Histamine) Marking->Application Prick Prick Skin Through Each Drop with a Sterile Lancet Application->Prick Wait Wait for 15 Minutes Prick->Wait Read Read Results: Measure Wheal & Flare Diameter (mm) Wait->Read Interpretation Interpret Results: Positive Control Wheal ≥ 3mm Read->Interpretation End End: Document Results Interpretation->End

Caption: Experimental workflow for the this compound skin prick test.

References

Optimal Concentration of Histamine Phosphate for In Vitro Vasodilation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine is a biogenic amine that plays a crucial role in a variety of physiological processes, including neurotransmission, gastric acid secretion, and inflammatory responses. In the vascular system, histamine is a potent vasodilator, exerting its effects through the activation of histamine H1 and H2 receptors. The endothelium-dependent vasodilation is primarily mediated by H1 receptors on endothelial cells, which leads to the production of nitric oxide (NO). Understanding the precise concentration-response relationship of histamine is critical for in vitro studies aimed at investigating vascular function, screening vasoactive compounds, and elucidating the mechanisms of vascular diseases.

These application notes provide a detailed guide to determining and utilizing the optimal concentration of histamine phosphate for in vitro vasodilation studies, with a focus on isolated aortic ring preparations.

Data Presentation: Histamine-Induced Vasodilation

The vasodilatory effect of histamine can vary significantly depending on the species, vascular bed, and experimental conditions. The following table summarizes reported potency values (EC50 or pD2) for histamine-induced vasodilation in various isolated blood vessel preparations.

SpeciesBlood VesselPotency (EC50 / pD2)Notes
Guinea PigIleum Submucosal ArteriolesEC50: 1 µM[1]Vasodilation was mediated by H1 receptors and involved the release of nitric oxide.[1]
Guinea PigIleum Submucosal ArteriolesEC50: 0.8 µM[1]Inhibition of sympathetic nerve-evoked vasoconstriction, mediated by H3 receptors.[1]
Guinea PigIleum Resistance VesselspD2: 5.38H1 receptor-mediated vasodilation in noradrenaline-preconstricted vessels.[2]
RatThoracic AortapD2: 7.98Endothelium-dependent relaxation.[3]
RabbitAorta-Histamine induces relaxation in the presence of an H1 antagonist, suggesting a primary contractile role via H1 and a relaxant role via H2 receptors.[4][5]

Note: EC50 is the concentration of an agonist that gives 50% of the maximal response, while pD2 is the negative logarithm of the EC50. Higher pD2 values indicate greater potency.

Experimental Protocols

Protocol 1: Preparation of Isolated Aortic Rings

This protocol describes the isolation and preparation of thoracic aortic rings from rats for in vitro vasodilation studies.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit Buffer (KHB)

  • Surgical instruments (forceps, scissors, etc.)

  • Dissection microscope

  • Wire myograph system

  • 95% O2 / 5% CO2 gas mixture

Krebs-Henseleit Buffer (KHB) Composition (in mM):

ComponentConcentration (mM)
NaCl118
KCl4.7
CaCl22.5
MgSO41.2
KH2PO41.2
NaHCO325
Glucose11.1

Procedure:

  • Animal Euthanasia and Aorta Dissection: Euthanize the rat according to approved animal care and use protocols. Make a midline incision in the abdomen and thorax to expose the thoracic aorta. Carefully excise the thoracic aorta and immediately place it in ice-cold KHB.

  • Cleaning and Sectioning: Under a dissection microscope, carefully remove adherent connective and adipose tissues from the aorta. Cut the aorta into 2-3 mm wide rings.

  • Mounting the Aortic Rings: Mount each aortic ring on two tungsten wires in the chamber of a wire myograph. One wire is fixed, and the other is attached to a force transducer.

  • Equilibration: Fill the myograph chambers with KHB maintained at 37°C and continuously bubble with 95% O2 / 5% CO2. Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Change the KHB every 15-20 minutes during equilibration.

Protocol 2: Cumulative Concentration-Response Curve for Histamine-Induced Vasodilation

This protocol details the procedure for generating a cumulative concentration-response curve to determine the vasodilatory effect of histamine.

Materials:

  • Prepared and mounted aortic rings

  • Wire myograph system

  • Phenylephrine (PE) stock solution

  • This compound stock solution

  • KHB solution

Procedure:

  • Pre-constriction: After equilibration, induce a submaximal contraction of the aortic rings by adding a single concentration of phenylephrine (e.g., 1 µM) to the organ bath. Wait for the contraction to reach a stable plateau.

  • Endothelium Integrity Check: To confirm the presence of a functional endothelium, add acetylcholine (ACh) (e.g., 10 µM) to the pre-constricted rings. A relaxation of more than 70% indicates a healthy endothelium. Wash the rings with KHB to return to baseline tension.

  • Re-constriction: After the endothelium integrity check and washout, re-constrict the aortic rings with phenylephrine to a stable plateau.

  • Cumulative Addition of Histamine:

    • Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner.

    • Start with a low concentration (e.g., 1 nM) and increase the concentration in logarithmic increments (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) once the response to the previous concentration has stabilized.

  • Data Recording and Analysis:

    • Record the changes in isometric tension throughout the experiment.

    • Express the relaxation at each histamine concentration as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the histamine concentration to generate a concentration-response curve.

    • Calculate the EC50 or pD2 value from the concentration-response curve using appropriate pharmacological software (e.g., GraphPad Prism).

Troubleshooting Common Issues in Vasodilation Assays
IssuePossible Cause(s)Suggested Solution(s)
No or weak contraction to phenylephrine Poor tissue quality; Incorrect buffer composition or temperature.Use fresh tissue; Ensure proper preparation and handling of the aorta; Verify the composition and temperature of the KHB.
No relaxation to acetylcholine Damaged endothelium.Take extra care during the dissection and mounting process to avoid damaging the endothelial layer.
High variability between rings Inconsistent ring size or tension; Incomplete drug washout.Ensure aortic rings are of uniform size; Apply consistent resting tension; Allow sufficient time for washout between drug administrations.
Precipitation of drugs in the organ bath Poor drug solubility.Prepare fresh stock solutions; Ensure the final solvent concentration in the bath is low and does not affect vascular tone.

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway in Endothelial Cells

The primary mechanism of histamine-induced endothelium-dependent vasodilation involves the activation of H1 receptors on endothelial cells, leading to the production of nitric oxide (NO).

Caption: Histamine H1 receptor-mediated vasodilation pathway.

Experimental Workflow for In Vitro Vasodilation Assay

This diagram outlines the key steps involved in performing an in vitro vasodilation assay using isolated aortic rings.

Vasodilation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Isolation 1. Isolate Thoracic Aorta Ring_Preparation 2. Prepare Aortic Rings (2-3 mm) Aorta_Isolation->Ring_Preparation Mounting 3. Mount Rings in Wire Myograph Ring_Preparation->Mounting Equilibration 4. Equilibrate (60-90 min) Mounting->Equilibration Precontraction 5. Pre-contract with Phenylephrine Equilibration->Precontraction Endo_Check 6. Check Endothelium Integrity with ACh Precontraction->Endo_Check Washout 7. Washout Endo_Check->Washout Recontract 8. Re-contract with Phenylephrine Washout->Recontract Histamine_Addition 9. Cumulative Addition of Histamine Recontract->Histamine_Addition Data_Recording 10. Record Tension Changes Histamine_Addition->Data_Recording Curve_Generation 11. Generate Concentration- Response Curve Data_Recording->Curve_Generation EC50_Calculation 12. Calculate EC50/pD2 Curve_Generation->EC50_Calculation

Caption: Workflow for histamine-induced vasodilation assay.

References

Application Notes and Protocols for Preparing Stable Histamine Phosphate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and handling of stable histamine phosphate solutions for laboratory use. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results.

Introduction

Histamine, a biogenic amine, plays a crucial role in various physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] In a laboratory setting, accurate and stable solutions of histamine are essential for a wide range of applications, from in vitro cell-based assays to in vivo animal studies. This compound is the salt form commonly used for preparing these solutions due to its solubility in aqueous solutions. However, the stability of this compound solutions can be compromised by factors such as temperature, light exposure, and pH. These application notes provide the necessary information to prepare and maintain the integrity of this compound solutions.

Data Presentation: Stability of this compound Solutions

The stability of this compound solutions is critical for the reliability of experimental outcomes. The following table summarizes quantitative data on the stability of this compound solutions under various storage conditions.

Concentration Range (mg/mL)Solvent/BufferStorage Temperature (°C)Light ConditionsDurationRemaining Concentration (%)Reference
0.125 - 16Buffered Saline20Fluorescent Light7 days20 - 37[2]
0.125 - 16Buffered Saline20Dark7 days83 - 94[2]
0.125 - 16Buffered Saline4Dark8 weeks97[2]
0.125 - 16Buffered Saline-20Dark12 monthsStable[2]
Not SpecifiedIsotonic Phosphate Buffer60Dark5 days~93.7[3]

Note: Once removed from refrigeration or frozen storage, it is recommended to use the solution within 6 hours.[2]

Experimental Protocols

Materials and Equipment
  • This compound powder (CAS 51-74-1)

  • Sterile, pyrogen-free water for injection or a suitable sterile buffer (e.g., isotonic phosphate buffer, buffered saline)

  • Sterile glassware (volumetric flasks, beakers)

  • Sterile magnetic stirrer and stir bar

  • Calibrated analytical balance

  • Calibrated pH meter

  • Sterile filters (0.22 µm pore size)

  • Sterile, amber-colored storage vials or clear vials protected from light

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparation of a 1 mg/mL this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution. This concentration can be further diluted to meet specific experimental needs. For example, for intradermal testing, a concentration of 0.1 mg/mL histamine base (equivalent to 0.275 mg/mL this compound) is often used.[1] For prick or scratch testing, a 1 mg/mL histamine base (2.75 mg/mL this compound) solution is common.[1]

  • Calculation: Determine the required amount of this compound powder. The molecular weight of this compound is 307.14 g/mol .

  • Weighing: In a clean, sterile weighing boat, accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a sterile volumetric flask of the desired final volume. Add a portion of the sterile solvent (e.g., water for injection or buffered saline) and swirl gently to dissolve the powder. A magnetic stirrer can be used to facilitate dissolution.

  • Volume Adjustment: Once the powder is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

  • pH Measurement and Adjustment (if necessary): If using an unbuffered solvent, measure the pH of the solution using a calibrated pH meter. The pH of this compound solutions should generally be between 3.0 and 6.0.[4] If necessary, adjust the pH with sterile solutions of acid or base.

  • Sterilization: Sterilize the solution by filtering it through a 0.22 µm sterile filter into a sterile, light-protected (amber) final storage container. Studies have also shown that histamine acid phosphate solutions can be sterilized by autoclaving with minimal degradation.[5][6]

  • Labeling: Clearly label the storage container with the name of the solution, concentration, preparation date, and initials of the preparer.

  • Storage: Store the solution at 2-8°C for short-term use (up to 8 weeks) or at -20°C for long-term storage (up to 12 months).[2] Always protect the solution from light.[1][2] Stock solutions stored at -20°C should be used within one month, while those at -80°C can be stored for up to six months.[7]

Mandatory Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_prep Preparation cluster_storage Storage calc 1. Calculate Amount of This compound weigh 2. Weigh Histamine Phosphate Powder calc->weigh dissolve 3. Dissolve in Sterile Solvent weigh->dissolve adjust_vol 4. Adjust to Final Volume dissolve->adjust_vol measure_ph 5. Measure and Adjust pH (if necessary) adjust_vol->measure_ph sterilize 6. Sterile Filter (0.22 µm) measure_ph->sterilize label_vial 7. Label Vial sterilize->label_vial store_solution 8. Store at Appropriate Temperature and Protect from Light label_vial->store_solution

Caption: Workflow for preparing stable this compound solutions.

Histamine Signaling Pathways

Histamine exerts its effects by binding to four different G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[8][9] The activation of these receptors triggers distinct intracellular signaling cascades.

G cluster_receptors Histamine Receptors cluster_gproteins G-Proteins cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers cluster_downstream Downstream Effects H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 activates H2R H2 Receptor Gs Gs H2R->Gs activates H3R H3 Receptor Gi Gi/o H3R->Gi activates H4R H4 Receptor H4R->Gi activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates Gi->AC inhibits MAPK Activate MAPK Pathway Gi->MAPK IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces cAMP cAMP AC->cAMP produces Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Activate PKC DAG->PKC PKA Activate PKA cAMP->PKA Histamine Histamine Histamine->H1R Histamine->H2R Histamine->H3R Histamine->H4R

Caption: Overview of histamine receptor signaling pathways.

References

Application Notes and Protocols for Histamine Phosphate Bronchoprovocation Challenge

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine bronchoprovocation challenge is a valuable diagnostic and research tool used to assess airway hyperresponsiveness (AHR), a key characteristic of asthma. This procedure involves the controlled inhalation of escalating doses of histamine phosphate, a direct bronchoconstrictor, to determine the concentration that elicits a specific decline in lung function. The primary endpoint is the provocative concentration of histamine causing a 20% fall in the forced expiratory volume in one second (FEV1), denoted as PC20.[1][2] These application notes provide a comprehensive protocol for conducting a histamine bronchoprovocation challenge, including subject preparation, solution preparation, experimental procedure, and data interpretation.

Histamine Signaling Pathway in Bronchoconstriction

Histamine, upon inhalation, directly stimulates H1 receptors on airway smooth muscle cells. This interaction initiates a signaling cascade that leads to smooth muscle contraction and subsequent narrowing of the airways, a process known as bronchoconstriction.

HistamineSignaling Histamine Inhaled This compound H1R Histamine H1 Receptor (Airway Smooth Muscle) Histamine->H1R Binds to Gq Gq Protein Activation H1R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca Increased Intracellular Ca2+ IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction Bronchoconstriction Bronchoconstriction Contraction->Bronchoconstriction

Caption: Histamine-induced bronchoconstriction signaling pathway.

Quantitative Data Summary

The following tables provide essential quantitative data for the histamine bronchoprovocation challenge.

Table 1: this compound Doubling Concentrations for Nebulization

Concentration (mg/mL)
0.0625
0.125
0.25
0.5
1.0
2.0
4.0
8.0
16.0

Note: The starting concentration may vary, and in some protocols, it can be as low as 0.03 mg/mL. The series typically progresses by doubling the concentration at each step.

Table 2: Interpretation of PC20 Values for Bronchial Hyperresponsiveness

PC20 Value (mg/mL)Degree of Airway Hyperresponsiveness
> 16Normal airway responsiveness
4.0 - 16.0Borderline airway hyperresponsiveness
1.0 - 4.0Mild airway hyperresponsiveness
< 1.0Moderate to severe airway hyperresponsiveness

This interpretation is based on guidelines for methacholine challenge, which is often used as a reference for histamine challenges.[3]

Table 3: Recommended Medication Withholding Times Prior to Challenge

Medication ClassMedication ExamplesWithholding Period
Short-acting β2-agonistsAlbuterol, Levalbuterol8 hours
Long-acting β2-agonistsSalmeterol, Formoterol36 hours
Ultra-long-acting β2-agonistsVilanterol, Olodaterol48 hours
Short-acting anticholinergicsIpratropium12 hours
Long-acting anticholinergicsTiotropium, Umeclidinium168 hours (7 days)
Leukotriene modifiersMontelukast, Zafirlukast24 hours
Theophylline (sustained-release)Theodur48 hours
AntihistaminesLoratadine, Cetirizine7 days[4]
Inhaled CorticosteroidsFluticasone, BudesonideContinue as prescribed (note in report)
Oral CorticosteroidsPrednisoneContinue as prescribed (note in report)

Adapted from various sources.[5][6]

Experimental Protocols

Subject Preparation and Contraindications

Inclusion and Exclusion Criteria:

  • Subjects should have a baseline FEV1 of ≥ 60-70% of their predicted value.[7]

  • Subjects should be free of respiratory tract infections for at least 3-6 weeks prior to the test.[4]

  • A thorough medical history should be taken to identify any contraindications.

Contraindications:

  • Absolute Contraindications:

    • Severe airflow limitation (FEV1 < 50% predicted or < 1.0 L).[7]

    • Myocardial infarction or stroke within the last 3 months.[7]

    • Uncontrolled hypertension (systolic BP > 200 mmHg or diastolic BP > 100 mmHg).[7]

    • Known aortic aneurysm.[7]

  • Relative Contraindications:

    • Moderate airflow limitation.[7]

    • Pregnancy or nursing.[7]

    • Inability to perform acceptable quality spirometry.

    • Current use of cholinesterase inhibitors (for myasthenia gravis).[7]

Pre-test Instructions for Subjects:

  • Withhold medications as per Table 3.

  • Avoid caffeine-containing products (coffee, tea, chocolate, colas) for at least 6 hours before the test.[8]

  • Refrain from smoking for at least 6 hours before the test.[8]

  • Avoid vigorous exercise on the day of the test.[8]

Preparation of this compound Solutions

Materials:

  • This compound powder

  • Sterile 0.9% sodium chloride (saline) for injection (buffered saline is recommended to maintain a stable pH)

  • Sterile vials

  • Sterile pipettes and tips

Procedure for Serial Dilution (Example):

  • Prepare a Stock Solution (e.g., 32 mg/mL): Dissolve the appropriate amount of this compound powder in sterile saline to achieve the highest desired concentration.

  • Perform Serial Dilutions:

    • To prepare the 16 mg/mL solution, mix equal volumes of the 32 mg/mL stock solution and sterile saline.

    • To prepare the 8 mg/mL solution, mix equal volumes of the 16 mg/mL solution and sterile saline.

    • Continue this doubling dilution process to obtain all the concentrations listed in Table 1.

  • Storage: Store the prepared solutions in a refrigerator at 4°C and protect from light. Under these conditions, solutions are stable for up to 8 weeks. For longer-term storage (up to 12 months), freezing at -20°C is recommended.[3]

Histamine Administration and Measurement Protocol

Equipment:

  • Spirometer

  • Nebulizer (calibrated to deliver a known output)

  • Nose clips

  • Emergency medical supplies (e.g., bronchodilators, oxygen)

Experimental Workflow Diagram:

ExperimentalWorkflow cluster_prep Preparation cluster_challenge Challenge Protocol cluster_post Post-Challenge SubjectPrep Subject Preparation (Medication withholding, etc.) Consent Informed Consent SubjectPrep->Consent Baseline Baseline Spirometry (FEV1) Consent->Baseline Saline Administer Saline Nebulization (Control) Baseline->Saline PostSalineFEV1 Measure FEV1 Saline->PostSalineFEV1 HistamineDose Administer Increasing Concentrations of Histamine PostSalineFEV1->HistamineDose PostHistamineFEV1 Measure FEV1 after each dose HistamineDose->PostHistamineFEV1 CheckFEV1 FEV1 Drop ≥ 20%? PostHistamineFEV1->CheckFEV1 CheckFEV1->HistamineDose No Stop Stop Challenge CheckFEV1->Stop Yes Bronchodilator Administer Bronchodilator Stop->Bronchodilator FinalFEV1 Monitor FEV1 until return to baseline Bronchodilator->FinalFEV1

Caption: Experimental workflow for the histamine bronchoprovocation challenge.

Step-by-Step Procedure:

  • Baseline Measurement: After ensuring the subject has followed all pre-test instructions, perform baseline spirometry to obtain a stable FEV1 value. The average of two to three acceptable maneuvers should be used.

  • Saline Control: Administer nebulized sterile saline for a set duration (e.g., 2 minutes of tidal breathing).[8]

  • Post-Saline Spirometry: Measure FEV1 at 30 and 90 seconds after saline nebulization.[2] The highest value is used as the post-saline baseline. If the FEV1 drops by more than 10% after saline, the test should be discontinued.

  • Histamine Administration: Begin with the lowest concentration of this compound (e.g., 0.0625 mg/mL). The subject should inhale the nebulized solution for a standardized period (e.g., 2 minutes of tidal breathing).

  • Post-Histamine Spirometry: Measure FEV1 at 30 and 90 seconds after each histamine dose.[2]

  • Dose Escalation: If the FEV1 has not fallen by ≥ 20% from the post-saline baseline, proceed to the next doubling concentration of histamine and repeat steps 4 and 5.

  • Endpoint: The challenge is terminated when the FEV1 has fallen by 20% or more from the post-saline baseline, or when the highest concentration of histamine has been administered without a significant drop in FEV1.

  • Post-Challenge Care: After the test is completed, administer a short-acting bronchodilator to reverse the bronchoconstriction.[8] Monitor the subject until their FEV1 returns to within 10% of their baseline value.

Data Analysis and Interpretation

Calculation of PC20: The PC20 value is calculated by interpolation of the log-dose-response curve. The last two histamine concentrations administered (one causing <20% fall in FEV1 and the one causing ≥20% fall) are used in the following formula:

PC20 = antilog [log C1 + (log C2 - log C1) * (20 - R1) / (R2 - R1)]

Where:

  • C1: The second to last histamine concentration (<20% FEV1 decrease)

  • C2: The last histamine concentration (≥20% FEV1 decrease)

  • R1: The percentage fall in FEV1 after C1

  • R2: The percentage fall in FEV1 after C2

The percentage fall in FEV1 is calculated as: [(Post-saline FEV1 - Post-histamine FEV1) / Post-saline FEV1] * 100

Interpretation: The calculated PC20 value is then used to classify the degree of bronchial hyperresponsiveness as outlined in Table 2. A lower PC20 value indicates more severe airway hyperresponsiveness.

Safety Considerations

  • The histamine bronchoprovocation challenge should only be performed by trained personnel in a facility equipped to handle acute bronchospasm.

  • Emergency medications and equipment, including oxygen and resuscitation supplies, must be immediately available.

  • The subject should be closely monitored throughout the procedure for any adverse reactions.

  • The test is physically demanding, and the results can be affected by muscular weakness or exhaustion. The inhaled histamine can also stimulate the upper airway, causing coughing, which may make spirometry difficult.

References

Application Notes and Protocols: Histamine Phosphate in Mast Cell Degranulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses, primarily through the process of degranulation, which involves the release of pre-formed mediators, including histamine, from cytoplasmic granules. The study of mast cell degranulation is fundamental to understanding allergic pathologies and for the development of novel therapeutics. Histamine phosphate serves as a valuable tool in this research, acting as a direct and specific stimulus to induce mast cell degranulation, often utilized as a positive control in experimental setups. These application notes provide detailed protocols and data for the use of this compound in studying mast cell degranulation, with a focus on the widely used β-hexosaminidase release assay as a quantitative measure of this process.

Data Presentation

The following table summarizes quantitative data on mast cell degranulation induced by histamine. The release of β-hexosaminidase is a reliable marker for the extent of degranulation.

Cell LineStimulantConcentration% Degranulation (β-hexosaminidase release)Reference
HMC-1Histamine10 µM26.48%[1]
LAD-2Histamine10 µM28.86%[1]
Cord blood-derived human mast cellsHistamine10 µM53.92%[1]

Signaling Pathways

Histamine-induced mast cell degranulation is primarily mediated through the H4 receptor (H4R), a G-protein coupled receptor. Upon binding of histamine, the Gαi/o subunit of the G-protein is activated, initiating a downstream signaling cascade. This cascade involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a critical step for granule exocytosis. Concurrently, the signaling pathway can also involve the activation of Phosphoinositide 3-kinase (PI3K) and the Extracellular signal-regulated kinase (ERK) pathway, contributing to the release of various cytokines and chemokines.

Histamine_Signaling_Pathway Histamine This compound H4R H4 Receptor (GPCR) Histamine->H4R G_protein Gαi/o Protein H4R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PI3K PI3K Pathway G_protein->PI3K activates ERK ERK Pathway G_protein->ERK activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Degranulation Degranulation (β-hexosaminidase release) Ca_release->Degranulation triggers Cytokines Cytokine & Chemokine Release PI3K->Cytokines leads to ERK->Cytokines leads to

Caption: Histamine H4 receptor signaling pathway in mast cells.

Experimental Protocols

Protocol 1: Mast Cell Culture and Stimulation with this compound

This protocol describes the general procedure for culturing and stimulating mast cells with this compound to induce degranulation. Specific cell lines may require minor modifications to culture conditions.

Materials:

  • Mast cell line (e.g., HMC-1, LAD-2) or primary mast cells

  • Complete cell culture medium (specific to the cell line)

  • This compound (Sigma-Aldrich or equivalent)

  • Tyrode's buffer (or other suitable balanced salt solution)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture mast cells according to standard protocols for the specific cell line.

  • Harvest cells and wash twice with Tyrode's buffer by centrifugation.

  • Resuspend the cell pellet in Tyrode's buffer to the desired cell density (e.g., 5 x 10^5 cells/mL).

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare a stock solution of this compound in Tyrode's buffer. Perform serial dilutions to obtain the desired final concentrations (e.g., a 10X stock for a final concentration of 10 µM).

  • Add 10 µL of the this compound dilutions to the respective wells. For the negative control, add 10 µL of Tyrode's buffer.

  • Incubate the plate at 37°C for 30 minutes.

  • Proceed immediately to the degranulation quantification assay (Protocol 2).

Protocol 2: Quantification of Mast Cell Degranulation using β-Hexosaminidase Release Assay

This assay measures the activity of β-hexosaminidase, an enzyme released from mast cell granules upon degranulation.

Materials:

  • Stimulated mast cells in a 96-well plate (from Protocol 1)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Citrate buffer (pH 4.5)

  • Stop solution (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 10)

  • Triton X-100 (0.1% in Tyrode's buffer) for cell lysis (total release control)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • After the 30-minute stimulation with this compound, centrifuge the 96-well plate at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Carefully collect 50 µL of the supernatant from each well and transfer to a new flat-bottom 96-well plate. This contains the released β-hexosaminidase.

  • To determine the total amount of β-hexosaminidase, add 50 µL of 0.1% Triton X-100 to the remaining cells in the original plate. Pipette up and down to lyse the cells.

  • Transfer 50 µL of the cell lysate from each well to another new flat-bottom 96-well plate.

  • Prepare the pNAG substrate solution by dissolving it in citrate buffer to a final concentration of 1 mM.

  • Add 50 µL of the pNAG substrate solution to each well of the supernatant and lysate plates.

  • Incubate the plates at 37°C for 60-90 minutes.

  • Stop the enzymatic reaction by adding 200 µL of the stop solution to each well. The solution will turn yellow.

  • Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis: Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

% Degranulation = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100

Experimental Workflow

The following diagram illustrates the overall workflow for studying this compound-induced mast cell degranulation.

Experimental_Workflow Start Start Culture Mast Cell Culture Start->Culture Harvest Harvest & Wash Cells Culture->Harvest Plate Plate Cells in 96-well Plate Harvest->Plate Stimulate Stimulate with this compound (30 min, 37°C) Plate->Stimulate Centrifuge Centrifuge Plate Stimulate->Centrifuge Supernatant Collect Supernatant (Released β-hexosaminidase) Centrifuge->Supernatant Lyse Lyse Remaining Cells (Total β-hexosaminidase) Centrifuge->Lyse Assay β-Hexosaminidase Assay (Add pNAG substrate) Supernatant->Assay Lyse->Assay Incubate Incubate (60-90 min, 37°C) Assay->Incubate Stop Add Stop Solution Incubate->Stop Read Read Absorbance at 405 nm Stop->Read Analyze Calculate % Degranulation Read->Analyze End End Analyze->End

Caption: Workflow for histamine-induced degranulation assay.

References

Application Notes and Protocols for Studying Microglial Activation Using Histamine Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine, a biogenic amine, is traditionally known for its role in allergic reactions and as a neurotransmitter in the central nervous system (CNS). Emerging evidence highlights its significant role as a modulator of innate immunity within the brain, particularly its effects on microglia, the resident immune cells of the CNS. Understanding the mechanisms by which histamine phosphate influences microglial activation is crucial for elucidating its role in neuroinflammation and its potential as a therapeutic target in various neurological disorders.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study microglial activation, including its effects on morphology, phagocytosis, migration, and the release of inflammatory mediators.

Key Concepts in Histamine-Mediated Microglial Activation

Microglial cells express all four subtypes of histamine receptors (H1R, H2R, H3R, and H4R), with H1R and H4R being the primary mediators of histamine-induced activation.[1][2] Activation of these receptors can trigger diverse downstream signaling pathways, leading to a range of cellular responses.

Key Signaling Pathways:

  • H1R Activation: Primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). This results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. This pathway is associated with increased phagocytosis and production of reactive oxygen species (ROS) via NADPH oxidase (Nox).[3][4]

  • H4R Activation: Also couples to Gi/o, inhibiting adenylyl cyclase and activating pathways such as the mitogen-activated protein kinase (MAPK) cascades (p38 and Akt) and PI3K/AKT signaling.[2][5] This is linked to increased cell motility and cytokine release.[5][6]

Functional Outcomes of Microglial Activation by Histamine:

  • Phagocytosis: Histamine can significantly increase the phagocytic activity of microglia, primarily through H1R activation.[3][7]

  • Migration: Histamine, particularly at higher concentrations, stimulates microglial migration, a process mediated predominantly by H4R.[5][6]

  • Cytokine Release: Histamine can induce the release of both pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines.[1][8] The specific cytokine profile can depend on the histamine concentration and the context of the microenvironment. This response is often mediated by both H1R and H4R.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various aspects of microglial activation, compiled from multiple studies.

This compound ConcentrationEffect on Phagocytosis (IgG-coated beads)ReceptorReference
10 µMSignificant increaseH1R[7]
100 µM~2.5-fold increaseH1R[3]
This compound ConcentrationEffect on Migration (Scratch Wound Assay)ReceptorReference
1-10 µMNo significant effect-[5]
100 µMSignificant increase in cell motilityH4R[5][6]
This compound ConcentrationCytokine Release (Primary Microglia)Receptor(s)Reference
Dose-dependentIncreased TNF-α and IL-6H1R, H4R[1][2]
Dose-dependentIncreased TNF-α, IL-1β, and IL-10H1R, H4R[8]
AntagonistTarget ReceptorConcentration for InhibitionApplicationReference
Mepyramine maleateH1R1 µMPhagocytosis Inhibition[3]
JNJ7777120H4R5 µMMigration Inhibition[5][6]

Experimental Protocols

Protocol 1: Primary Microglia Culture from Neonatal Mice

This protocol describes the isolation and culture of primary microglia from the cortices of P0-P2 mouse pups.

Materials:

  • P0-P2 mouse pups

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin (0.25%)

  • DNase I

  • Poly-L-lysine coated T-75 flasks

Procedure:

  • Euthanize P0-P2 mouse pups and dissect the brains in cold HBSS.

  • Remove the meninges and isolate the cortices.

  • Mince the cortical tissue and incubate in 0.25% trypsin with DNase I at 37°C for 15 minutes.

  • Triturate the tissue gently to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS.

  • Plate the cells in poly-L-lysine coated T-75 flasks.

  • Incubate at 37°C in a 5% CO2 incubator. Change the medium every 3-4 days.

  • After 10-14 days, a confluent layer of astrocytes will form with microglia growing on top.

  • To isolate microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.

  • Collect the supernatant containing the detached microglia and plate them for experiments.

Protocol 2: Assessment of Microglial Phagocytosis

This protocol details a method for quantifying the phagocytic activity of microglia using fluorescently labeled latex beads.

Materials:

  • Primary microglia cultured on coverslips

  • Fluorescent latex beads (1 µm diameter)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (PFA, 4%)

  • DAPI stain

Procedure:

  • Plate isolated primary microglia on poly-L-lysine coated coverslips in a 24-well plate and allow them to adhere for 24 hours.

  • Treat microglia with desired concentrations of this compound for the specified duration.

  • Opsonize fluorescent latex beads by incubating them in FBS for 1 hour at 37°C.

  • Add the opsonized beads to the microglia cultures and incubate for 1-2 hours at 37°C.

  • Wash the cells three times with ice-cold PBS to remove non-ingested beads.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify phagocytosis by counting the number of beads per cell or the percentage of phagocytic cells.

Protocol 3: Microglial Migration (Scratch Wound Assay)

This protocol describes a method to assess the migratory capacity of microglia in response to this compound.

Materials:

  • Confluent monolayer of primary microglia in a 24-well plate

  • Sterile 200 µL pipette tip

  • Serum-free culture medium

  • Microscope with live-cell imaging capabilities (optional)

Procedure:

  • Culture primary microglia in 24-well plates until a confluent monolayer is formed.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with serum-free medium containing different concentrations of this compound.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

  • Quantify cell migration by measuring the width of the scratch at different time points and calculating the percentage of wound closure.

Protocol 4: Measurement of Cytokine Release by ELISA

This protocol outlines the quantification of pro-inflammatory cytokines (TNF-α and IL-6) in the supernatant of histamine-treated microglia using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Primary microglia cultured in a 96-well plate

  • This compound

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Plate primary microglia in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).

  • Collect the cell culture supernatant at the end of the treatment period.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate solution to develop a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.

Visualizations

Signaling Pathways

Histamine_Microglia_Signaling cluster_0 Histamine cluster_1 Microglia Cell Membrane cluster_2 Intracellular Signaling cluster_3 Functional Outcomes Histamine Histamine Phosphate H1R H1R Histamine->H1R H4R H4R Histamine->H4R PLC PLC H1R->PLC Gq/11 p38_Akt p38 MAPK / Akt H4R->p38_Akt Gi/o Ca_PKC ↑ Ca²⁺ / PKC PLC->Ca_PKC Nox NADPH Oxidase (Nox) Ca_PKC->Nox Phagocytosis Phagocytosis Ca_PKC->Phagocytosis ROS ROS Production Nox->ROS Migration Migration p38_Akt->Migration Cytokines Cytokine Release (TNF-α, IL-6) p38_Akt->Cytokines

Caption: Histamine signaling in microglia.

Experimental Workflow

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Functional Assays cluster_3 Data Analysis Culture 1. Primary Microglia Culture Treatment 2. This compound Treatment Culture->Treatment Phagocytosis 3a. Phagocytosis Assay (Fluorescent Beads) Treatment->Phagocytosis Migration 3b. Migration Assay (Scratch Wound) Treatment->Migration Cytokine 3c. Cytokine Measurement (ELISA) Treatment->Cytokine Analysis 4. Quantitative Analysis & Interpretation Phagocytosis->Analysis Migration->Analysis Cytokine->Analysis

Caption: Workflow for studying histamine effects.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting In Vivo Histamine Phosphate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of histamine phosphate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with this compound in a question-and-answer format.

Question 1: Why am I seeing significant variability in the response to this compound between animals of the same species and strain?

Answer: Inconsistent responses to this compound, even within the same animal strain, are a common challenge. This variability can stem from several host and environmental factors:

  • Genetic Differences: Even in inbred strains, minor genetic variations can influence the expression and sensitivity of histamine receptors and metabolizing enzymes.

  • Microbiota: The composition of the gut microbiome can influence the immune system and overall inflammatory state of the animal, thereby affecting its response to histamine. Some gut bacteria can even produce histamine themselves.[1]

  • Physiological State: The animal's age, sex, and stress levels can significantly alter histamine sensitivity. Stress, for example, can trigger mast cell degranulation and endogenous histamine release, potentially leading to a heightened or variable response to exogenous histamine.[1]

  • Diet: The diet of the animals can be a source of variability. Certain foods may contain histamine or substances that inhibit the activity of diamine oxidase (DAO), a key enzyme in histamine degradation.

  • Pre-existing Inflammation: Animals with subclinical inflammation or underlying health issues may exhibit an exaggerated or unpredictable response to histamine.

Troubleshooting Steps:

  • Standardize Animal Husbandry: Ensure all animals are housed under identical conditions (diet, light-dark cycle, temperature, and handling) to minimize environmental variability.

  • Acclimatization: Allow for a sufficient acclimatization period before starting the experiment to reduce stress.

  • Health Screening: Carefully screen animals for any signs of illness or inflammation before inclusion in the study.

  • Increase Sample Size: A larger sample size can help to account for inter-individual variability and increase the statistical power of your study.

Question 2: My this compound solution appears to be losing potency over time, leading to weaker responses. What could be the cause?

Answer: The stability of your this compound solution is crucial for reproducible results. A loss of potency can be due to improper preparation or storage.

  • Improper Storage: this compound solutions, especially at low concentrations, can be susceptible to degradation if not stored correctly. It is recommended to store stock solutions at 2-8°C. For long-term storage, aliquoting and freezing at -20°C (for up to one month) or -80°C (for up to six months) is advisable to prevent repeated freeze-thaw cycles.[2]

  • Sterilization Method: While filtration has been a common method for sterilization, studies have shown that this compound solutions can be safely sterilized by autoclaving with minimal degradation. This can improve the shelf-life of the solution.[3][4]

  • Contamination: Bacterial or fungal contamination can degrade the this compound in the solution.

Troubleshooting Steps:

  • Fresh Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment.

  • Proper Storage: Store stock solutions in appropriate conditions and avoid repeated freeze-thaw cycles by preparing aliquots.[2]

  • Sterility: Ensure the sterility of your solution, either through filtration or autoclaving.[3][4]

  • Solvent Choice: Prepare stock solutions in a suitable solvent, such as sterile water or saline.

Question 3: The physiological response I'm observing (e.g., bronchoconstriction, hypotension) is not consistent with the expected dose-response relationship. What should I check?

Answer: Deviation from the expected dose-response curve can be due to a variety of factors related to the experimental protocol and the animals themselves.

  • Route of Administration: The method of administration (e.g., intravenous, intraperitoneal, subcutaneous, aerosol) will significantly impact the pharmacokinetics and the observed response. Ensure the chosen route is appropriate for the intended effect and is performed consistently.

  • Anesthesia: The type and depth of anesthesia can influence the cardiovascular and respiratory systems, potentially masking or altering the response to histamine.

  • Metabolizing Enzyme Activity: The activity of histamine-metabolizing enzymes, such as diamine oxidase (DAO) and histamine N-methyltransferase (HNMT), can vary between animals.[5][6] Higher activity will lead to faster degradation of histamine and a reduced response.

  • Receptor Desensitization: Repeated administration of histamine in a short period can lead to receptor desensitization and a diminished response.

Troubleshooting Steps:

  • Protocol Standardization: Strictly adhere to a standardized protocol for drug administration, including the volume, rate of injection, and site of administration.

  • Anesthesia Protocol: Use a consistent and well-established anesthesia protocol. Monitor the depth of anesthesia throughout the experiment.

  • Dose-Response Pilot Study: Conduct a pilot study with a wide range of doses to establish the optimal dose range for your specific animal model and experimental conditions.

  • Timing of Doses: If administering multiple doses, allow sufficient time between doses to avoid receptor desensitization.

Quantitative Data Summary

The following tables provide a summary of typical dosages and expected physiological responses of this compound in various in vivo models. Note that these are starting points, and optimal doses should be determined empirically for your specific experimental setup.

Table 1: Recommended this compound Doses for Different Animal Models and Routes of Administration

Animal ModelRoute of AdministrationTypical Dose RangeApplicationReference
Dog Intravenous0.025 mg/kgIncrease basilar blood flow, decrease blood pressure[7]
Sheep Intravenous4 µg/kgIncrease lymph flow[7]
Rat Subcutaneous50 mg/kgGastric acid secretion[7]
Guinea Pig AerosolVaries (concentration-dependent)Bronchoconstriction[4]
Human Intradermal0.1 mg/mLSkin allergy testing[3]
Human InhalationPC20 < 8 mg/mLBronchial challenge test (asthma diagnosis)[8]

Table 2: Expected Physiological Responses to this compound Administration

Physiological ParameterExpected ResponseMediating Receptor(s)Notes
Blood Pressure Decrease (Hypotension)H1, H2Due to vasodilation of arteries and capillaries.[7]
Airway Resistance Increase (Bronchoconstriction)H1A key feature in models of asthma and allergy.[6]
Vascular Permeability IncreaseH1, H2Leads to edema and inflammation.[5]
Gastric Acid Secretion IncreaseH2Used in models of gastric function.[5][7]
Heart Rate Increase (Tachycardia)H2A common systemic response.[5]

Experimental Protocols

This section provides a detailed methodology for a common in vivo experiment using this compound.

Protocol: Induction of Bronchoconstriction in Anesthetized Guinea Pigs

This protocol describes a method to assess airway hyperresponsiveness by measuring changes in airway resistance and dynamic compliance in response to aerosolized histamine.[4]

Materials:

  • This compound solution (e.g., 0.1, 0.3, 1.0, 3.0 mg/mL in sterile saline)

  • Anesthetic (e.g., pentobarbital sodium)

  • Muscle relaxant (e.g., pancuronium bromide)

  • Mechanical ventilator

  • Aerosol generator (nebulizer)

  • System for measuring airway resistance (RL) and dynamic compliance (Cdyn)

  • Male Hartley guinea pigs (300-400g)

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the guinea pig with an appropriate anesthetic (e.g., intraperitoneal injection of pentobarbital sodium).

    • Perform a tracheostomy and cannulate the trachea with a suitable cannula.

    • Cannulate the jugular vein for the administration of a muscle relaxant.

  • Mechanical Ventilation:

    • Connect the animal to a mechanical ventilator at a constant tidal volume and breathing frequency.

  • Baseline Measurements:

    • Administer a muscle relaxant to prevent spontaneous breathing.

    • Allow the animal to stabilize and record baseline measurements of airway resistance (RL) and dynamic compliance (Cdyn).

  • Histamine Challenge:

    • Generate an aerosol of the lowest concentration of this compound solution using a nebulizer.

    • Deliver a set number of breaths of the aerosol to the animal.

    • Continuously monitor RL and Cdyn and record the peak response.

  • Dose-Response Curve:

    • Allow RL and Cdyn to return to baseline values.

    • Administer increasing concentrations of aerosolized histamine, recording the peak response after each dose.

    • Continue until a plateau in the response is observed.

  • Data Analysis:

    • Calculate the percentage change from baseline for RL and Cdyn at each histamine concentration.

    • Plot the dose-response curve to determine parameters such as the provocative concentration (PC) that causes a certain percentage change in RL or Cdyn.

Visualizations

The following diagrams illustrate key concepts related to this compound experiments.

G start Inconsistent In Vivo Results check_solution Problem with Histamine Solution? start->check_solution check_animal Animal-Related Variability? start->check_animal check_protocol Issue with Experimental Protocol? start->check_protocol check_solution->check_animal No prep_storage Verify Solution Preparation, Storage, and Sterility check_solution->prep_storage Yes check_animal->check_protocol No standardize_husbandry Standardize Animal Husbandry (Diet, Housing, Acclimatization) check_animal->standardize_husbandry Yes review_protocol Review Administration Route, Dosage, and Anesthesia check_protocol->review_protocol Yes fresh_solution Use Freshly Prepared Solutions prep_storage->fresh_solution health_screen Screen for Health and Stress standardize_husbandry->health_screen increase_n Increase Sample Size (n) health_screen->increase_n pilot_study Conduct Dose-Response Pilot Study review_protocol->pilot_study consistent_timing Ensure Consistent Timing pilot_study->consistent_timing

Caption: Troubleshooting Decision Tree for Inconsistent Results.

HistamineSignaling Histamine Histamine H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R H3R H3 Receptor Histamine->H3R H4R H4 Receptor Histamine->H4R Gq11 Gαq/11 H1R->Gq11 Gs Gαs H2R->Gs Gi_o Gαi/o H3R->Gi_o H4R->Gi_o PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gs->AC Gi_o->AC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Response_H1 Smooth Muscle Contraction ↑ Vascular Permeability Inflammation Ca2->Response_H1 Response_H2 Gastric Acid Secretion Smooth Muscle Relaxation ↑ Heart Rate cAMP_inc->Response_H2 Response_H3_H4 Modulation of Neurotransmitter and Histamine Release Immunomodulation cAMP_dec->Response_H3_H4

Caption: Histamine Receptor Signaling Pathways.

ExperimentalWorkflow planning 1. Experimental Planning - Define Objectives - Select Animal Model - Determine Dose Range prep 2. Preparation - Prepare Histamine Solution - Calibrate Equipment - Acclimatize Animals planning->prep admin 3. Administration - Anesthetize Animal (if required) - Administer Histamine via Chosen Route prep->admin monitoring 4. Monitoring & Data Collection - Record Physiological Parameters (e.g., Blood Pressure, Airway Resistance) admin->monitoring analysis 5. Data Analysis - Calculate Changes from Baseline - Plot Dose-Response Curves - Statistical Analysis monitoring->analysis interpretation 6. Interpretation & Reporting - Compare with Controls - Draw Conclusions - Report Findings analysis->interpretation

Caption: General Experimental Workflow for In Vivo Histamine Studies.

References

Technical Support Center: Optimizing Histamine Phosphate Dosage for Reproducible Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing histamine phosphate dosage in your research. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for achieving reproducible dose-response curves in in-vitro experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data summaries to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in in-vitro assays?

A1: The effective concentration of this compound can vary significantly depending on the cell type, the specific histamine receptor subtype being studied (H1, H2, H3, or H4), and the assay readout (e.g., calcium flux, cAMP accumulation). However, a common starting point for a dose-response curve is to use a wide range of concentrations, typically from 1 nM to 100 µM. This range is often sufficient to capture the full sigmoidal dose-response curve, including the baseline, the EC50, and the maximal response. For specific receptor subtypes, the EC50 values can provide a more targeted range for your experiments (see Table 1).

Q2: Why am I not seeing a response at low concentrations of this compound?

A2: A lack of response at lower concentrations can be due to several factors. Your cell system may have a low density of histamine receptors, requiring a higher concentration of agonist to elicit a measurable response. Alternatively, the sensitivity of your assay may not be sufficient to detect subtle changes at low agonist concentrations. Ensure your assay is properly optimized and that your positive controls are working as expected.

Q3: My dose-response curve is not reaching a plateau (not saturating). What should I do?

A3: If your dose-response curve does not plateau, it may indicate that you have not reached the maximal effective concentration. You should extend the upper range of your this compound concentrations. It is also possible that at very high concentrations, non-specific effects or cellular toxicity are interfering with the measurement. Visually inspect the cells at high concentrations for any signs of toxicity.

Q4: How should I prepare and store my this compound stock solutions?

A4: this compound is soluble in water. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile, nuclease-free water or a suitable buffer (e.g., PBS). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your assay buffer immediately before use.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding density.- Pipetting errors during reagent addition.- Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity.
Shallow or flat dose-response curve (low Hill slope) - Receptor desensitization due to prolonged histamine exposure.- Presence of an antagonist or inhibitor in the assay medium.- Suboptimal assay conditions (e.g., temperature, incubation time).- Minimize the incubation time with histamine to the shortest duration necessary to capture the peak response.- Ensure all reagents and media are free of contaminating substances.- Optimize assay parameters systematically.
Leftward or rightward shift in the EC50 value compared to literature - Differences in cell line passage number or culture conditions.- Variation in receptor expression levels.- Different assay buffer components (e.g., pH, ion concentrations).- Maintain consistent cell culture practices and use cells within a defined passage number range.- Characterize receptor expression levels if possible.- Use a consistent and well-defined assay buffer for all experiments.
No response to this compound - Absence or very low expression of the target histamine receptor in your cell line.- Inactive this compound solution.- Incorrect assay setup or non-functional detection reagents.- Verify the expression of the target receptor using techniques like qPCR or western blotting.- Prepare a fresh solution of this compound from a reliable source.- Run appropriate positive and negative controls for your assay system to ensure its functionality.

Data Presentation

Table 1: Reported EC50 Values for Histamine Across Different Receptor Subtypes and Assay Systems

Receptor SubtypeCell System/AssayReadoutReported EC50
H1 ReceptorHRH1 Nomad Cell LineCalcium Flux6.93 x 10⁻⁸ M[1]
H1 ReceptorHRH1 Nomad Cell Lineβ-arrestin Recruitment3.86 x 10⁻⁸ M[1]
H1 ReceptorXenopus laevis oocytesIon Flow8.4 ± 3.1 µM[2]
H1 ReceptorHeLa cellsInositol Phosphate Accumulation3.7 ± 0.7 µM[3]
H2 ReceptorXenopus laevis oocytesIon Flow2.1 ± 1.1 µM[2]
H3 ReceptorXenopus laevis oocytesIon Flow0.024 ± 0.0012 µM[2]
H4 ReceptorXenopus laevis oocytesIon Flow0.013 ± 0.0011 µM[2]

Experimental Protocols

General Protocol for In-Vitro this compound Dose-Response Experiment (Calcium Flux Assay for H1 Receptor)

This protocol provides a general framework. Specific parameters such as cell number, incubation times, and dye concentrations should be optimized for your specific cell line and experimental setup.

1. Materials:

  • Cell line expressing the histamine H1 receptor (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Histamine diphosphate salt

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • 96-well black, clear-bottom microplates

  • Fluorescent plate reader with an injection system

2. Cell Preparation:

  • Seed the H1 receptor-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

3. Dye Loading:

  • Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.

  • Aspirate the cell culture medium from the wells.

  • Gently wash the cell monolayer once with the assay buffer.

  • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • After incubation, gently wash the cells twice with the assay buffer to remove excess dye.

  • Add fresh assay buffer to each well and incubate for a further 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

4. This compound Preparation:

  • Prepare a 10 mM stock solution of this compound in sterile water.

  • Perform a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Prepare a vehicle control (assay buffer only).

5. Measurement of Calcium Flux:

  • Place the 96-well plate into the fluorescent plate reader.

  • Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Establish a stable baseline fluorescence reading for each well for a short period (e.g., 10-20 seconds).

  • Program the instrument's injector to add the different concentrations of this compound (and vehicle control) to the respective wells.

  • Continue to record the fluorescence intensity for a period sufficient to capture the peak response (e.g., 60-120 seconds).

6. Data Analysis:

  • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data by expressing the response as a percentage of the maximal response observed with the highest concentration of this compound.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 and Hill slope.

Mandatory Visualizations

G General Experimental Workflow for a Dose-Response Curve cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in Microplate C Load Cells with Fluorescent Dye A->C B Prepare this compound Serial Dilutions E Add this compound B->E D Measure Baseline Response C->D D->E F Measure Post-Stimulation Response E->F G Calculate Change in Response F->G H Normalize Data G->H I Plot Dose-Response Curve H->I J Fit to Sigmoidal Model (Calculate EC50) I->J

Caption: A flowchart illustrating the key steps in a typical in-vitro dose-response experiment.

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Increased Intracellular Ca²⁺ ER->Ca2 Releases Response Cellular Response Ca2->Response PKC->Response

Caption: The signaling cascade initiated by histamine binding to the H1 receptor.

G Histamine H2 Receptor Signaling Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: The signaling cascade initiated by histamine binding to the H2 receptor.

References

sources of experimental variability in histamine phosphate studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of experimental variability in histamine phosphate studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound experiments?

A1: Experimental variability in this compound studies can arise from a multitude of factors, broadly categorized as pre-analytical, analytical, and biological.

  • Pre-analytical variability includes issues related to the handling, storage, and preparation of this compound solutions. This compound is susceptible to degradation from light and elevated temperatures.[1][2] The hydration state of the this compound salt can also vary, affecting the precise molecular weight and subsequent solution concentrations.[3]

  • Analytical variability stems from the method used for histamine quantification. Different techniques such as high-performance liquid chromatography (HPLC), enzyme-linked immunosorbent assay (ELISA), and bioassays each have their own inherent precision and accuracy limitations.[4][5][6][7][8]

  • Biological variability is a significant factor, particularly in in-vivo studies. This includes inter- and intra-species differences in histamine metabolism and receptor sensitivity, the physiological state of the animal model, and the presence of interacting substances.[9][10][11]

Q2: How should this compound solutions be prepared and stored to ensure stability?

A2: To minimize degradation and maintain concentration accuracy, proper preparation and storage are critical.

  • Preparation: Use fresh, high-purity solvents. For stock solutions, it is often recommended to use a buffer, such as buffered saline.[1] The exact concentration should be calculated based on the certificate of analysis, accounting for the hydration state of the this compound.[3]

  • Storage: this compound solutions are sensitive to light and temperature.[1][2] They should be stored in the dark to prevent photodegradation. For short-term storage (days to weeks), refrigeration at 4°C is recommended. For long-term storage (months to years), freezing at -20°C or -80°C is advisable.[1][3][12] Aliquoting stock solutions can help avoid repeated freeze-thaw cycles, which can degrade the compound.[12]

Q3: My in-vivo histamine study results are highly variable between animals. What could be the cause?

A3: High inter-animal variability is a common challenge in in-vivo histamine research. Several factors can contribute to this:

  • Genetic Differences: Variations in genes encoding for histamine metabolizing enzymes, such as diamine oxidase (DAO) and histamine N-methyltransferase (HNMT), can lead to significant differences in how individual animals process histamine.[9]

  • Gut Microbiome: The composition of the gut microbiota can influence histamine levels, as some bacteria can produce histamine while others can degrade it.[13]

  • Diet: The diet of the animals can be a source of exogenous histamine and can also influence the gut microbiome, further contributing to variability.[14][15]

  • Physiological State: The animal's stress level, circadian rhythm, and overall health status can impact histamine release and response.

  • Species and Strain Differences: Different animal species and even different strains within a species can exhibit varied responses to histamine.[10][16]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based histamine release assays.
Potential Cause Troubleshooting Steps
Cell Viability and Density Ensure consistent cell viability (>95%) and density across all wells. Perform cell counts and viability checks before each experiment.
Reagent Quality and Concentration Use high-purity reagents and validate the concentration of this compound stock solutions. Prepare fresh dilutions for each experiment.
Incubation Time and Temperature Strictly control incubation times and maintain a constant, optimal temperature (typically 37°C) for the duration of the assay.[8]
Presence of Interfering Substances Be aware of substances in the cell culture media or test compounds that may interfere with the histamine assay. For example, prostaglandins can interfere with some bioassays.[17]
Assay Method Variability If using an ELISA, ensure proper washing steps and be mindful of edge effects on the microplate. For HPLC, ensure proper column conditioning and calibration.[4]
Issue 2: Poor reproducibility in animal models of histamine response.
Potential Cause Troubleshooting Steps
Route and Speed of Administration Standardize the route of administration (e.g., intravenous, subcutaneous) and the injection speed, as these can significantly affect the pharmacokinetic profile of this compound.[12]
Anesthesia The type and depth of anesthesia can influence cardiovascular and respiratory responses to histamine. Use a consistent anesthetic regimen.
Animal Acclimatization Ensure animals are properly acclimatized to the laboratory environment to minimize stress-induced physiological changes.
Baseline Physiological Parameters Monitor and record baseline parameters such as blood pressure and heart rate before histamine administration to account for individual differences.
Data Normalization Consider normalizing the response to a baseline value or to a positive control to reduce inter-animal variability in the final analysis.

Quantitative Data Summary

Table 1: Stability of Histamine Diphosphate Solutions Under Various Storage Conditions

Storage ConditionConcentration Retained (after 7 days)Concentration Retained (after 8 weeks)Concentration Retained (after 12 months)
Room Temperature (20°C) with Light20-37%--
Room Temperature (20°C) in Dark83-94%--
Refrigerated (4°C) in Dark-97%-
Frozen (-20°C) in Dark--Stable
Data sourced from a study on histamine diphosphate solutions for bronchoprovocation.[1]

Experimental Protocols

Protocol 1: Quantification of Histamine in Plasma using HPLC with Post-Column Derivatization

This protocol provides a general framework. Specific parameters may need to be optimized for your particular instrumentation and sample type.

  • Sample Preparation:

    • Collect blood in heparinized tubes.

    • Centrifuge at 1000 x g for 15 minutes at 4°C to separate plasma.

    • To 100 µL of plasma, add 10 µL of a suitable internal standard.

    • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol and a phosphate buffer (pH 3.5).[7]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Post-Column Derivatization:

    • The column effluent is mixed with a solution of o-phthalaldehyde (OPA) in the presence of a reducing agent like 2-mercaptoethanol.[6]

  • Detection:

    • A fluorescence detector is used with an excitation wavelength of 345 nm and an emission wavelength of 445 nm.[7]

  • Quantification:

    • A calibration curve is generated using known concentrations of histamine standards. The concentration of histamine in the samples is determined by comparing their peak areas (or heights) to the calibration curve.

Visualizations

Histamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R H3R H3 Receptor Histamine->H3R H4R H4 Receptor Histamine->H4R Gq Gq/11 H1R->Gq Gs Gs H2R->Gs Gi Gi/o H3R->Gi Gi_H4 Gi/o H4R->Gi_H4 PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit Ca_mobilization Ca2+ Mobilization Gi_H4->Ca_mobilization

Caption: Simplified signaling pathways of the four histamine receptors.

Experimental_Workflow_Troubleshooting cluster_pre_analytical Pre-Analytical Stage cluster_analytical Analytical Stage cluster_post_analytical Post-Analytical Stage cluster_variability Sources of Variability reagent_prep Reagent Preparation (this compound) assay Histamine Assay (e.g., HPLC, ELISA) reagent_prep->assay sample_collection Sample Collection (e.g., Blood, Tissue) sample_collection->assay storage Storage & Handling storage->assay data_acquisition Data Acquisition assay->data_acquisition data_analysis Data Analysis & Interpretation data_acquisition->data_analysis var_reagent Purity, Concentration, Stability var_reagent->reagent_prep var_sample Collection Method, Contamination var_sample->sample_collection var_storage Temperature, Light, Freeze-Thaw Cycles var_storage->storage var_assay Method Precision, Interferences var_assay->assay var_instrument Calibration, Maintenance var_instrument->data_acquisition var_analysis Statistical Method, Normalization var_analysis->data_analysis

Caption: Key stages in a histamine study and associated sources of variability.

References

Technical Support Center: Stability of Histamine Phosphate in Buffer Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of histamine phosphate in various buffer solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to assist in your experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the preparation, storage, and analysis of this compound solutions.

Q1: My this compound solution has turned a faint yellow color. Can I still use it?

A: A yellow discoloration can indicate degradation of the histamine molecule. This is often due to oxidation or photodegradation, especially if the solution has been exposed to light or contains oxidizing agents. It is strongly recommended to discard the discolored solution and prepare a fresh batch to ensure the accuracy and reliability of your experimental results.

Q2: I observe a precipitate in my refrigerated phosphate buffer solution containing this compound. What is causing this and how can I prevent it?

A: Precipitation in cold phosphate buffers is a common issue, especially at higher concentrations. This occurs because the solubility of phosphate salts decreases at lower temperatures. High concentrations of other salts, like NaCl, can further reduce the solubility of the phosphate buffer components through the "salting out" effect[1].

  • Prevention:

    • Use potassium phosphate buffers instead of sodium phosphate buffers, as they are generally more soluble at lower temperatures[1].

    • Prepare buffer concentrates and dilute them to the working concentration just before use. Storing buffers at room temperature if they are to be used the same day can also prevent precipitation[1].

    • If refrigeration is necessary, consider using a lower buffer concentration if your experimental design allows.

Q3: My histamine solution shows a gradual decrease in potency over the course of my multi-day experiment. How can I minimize this degradation?

A: The gradual loss of potency is likely due to the degradation of histamine. The primary factors contributing to this are exposure to light and elevated temperatures.

  • Minimization Strategies:

    • Protect from Light: Store all histamine solutions, including stock and working solutions, in amber vials or wrap containers in aluminum foil to protect them from light. Exposure to fluorescent light at room temperature can lead to significant degradation within a week[2][3].

    • Control Temperature: For short-term storage (up to 8 weeks), keep solutions refrigerated at 4°C. For long-term storage (up to 12 months), freeze solutions at -20°C[2][3]. Once thawed, use the solution within 6 hours and do not refreeze[2].

    • Use Sterile Technique: Bacterial contamination can lead to the enzymatic degradation of histamine. Prepare solutions using sterile buffers and handle them under aseptic conditions.

Q4: I am using a colorimetric assay to measure histamine concentration, and my results are inconsistent. What could be the problem?

A: Inconsistent results in colorimetric assays can arise from several factors:

  • Assay Specificity: Ensure you are using a stability-indicating assay. The Pauly reaction, which is specific for the imidazole group of histamine, is a reliable colorimetric method[4]. Assays based on the reaction of free amino groups can be less specific and may react with degradation products, leading to inaccurate results[4].

  • Interfering Substances: Other compounds in your sample with an imidazole ring may react with the Pauly's reagent, leading to falsely high readings.

  • Reagent Preparation: Prepare fresh colorimetric reagents for each experiment, as their stability can be limited.

Q5: My HPLC analysis of histamine shows a noisy baseline and poor peak shape. What are the likely causes?

A: A noisy baseline and poor peak shape in HPLC analysis can be due to several issues:

  • Buffer Precipitation: If you are using a gradient elution with a high percentage of organic solvent, your phosphate buffer may be precipitating in the system. Ensure your mobile phase composition does not exceed the solubility limit of your buffer salts[5].

  • Column Contamination: The column may be contaminated with precipitated buffer salts or other sample components. Flush the column with a suitable solvent sequence to remove contaminants.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for consistent retention times and good peak shape, as it affects the ionization state of histamine. Ensure the pH is stable and appropriate for the column chemistry.

  • Sample Diluent: Dissolving your sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion. Whenever possible, use the initial mobile phase as the sample diluent.

Quantitative Stability Data

The stability of this compound is influenced by the buffer composition, pH, temperature, and exposure to light. The following table summarizes the stability data from various studies.

Buffer SolutionConcentrationpHTemperatureLight ConditionDurationRemaining Histamine (%)Reference
Buffered Saline0.125 - 16 mg/mLNot specified20°CFluorescent Light7 days20 - 37%[2][3]
Buffered Saline0.125 - 16 mg/mLNot specified20°CDark7 days83 - 94%[2][3]
Buffered Saline0.125 - 16 mg/mLNot specified4°CDark8 weeks97%[2][3]
Buffered Saline0.125 - 16 mg/mLNot specified-20°CDark12 monthsStable[2][3]
Isotonic PhosphateNot specifiedNot specified60°CDark5 days93.7%[4]
Citrate PhosphateNot specified6.537°CNot specifiedNot specifiedDegrades in the presence of ascorbate and Cu2+[4]

Experimental Protocols

Stability-Indicating HPLC Method

This method is adapted from established protocols for the analysis of histamine in various samples and is suitable for stability studies as it can separate histamine from its potential degradation products.

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monosodium phosphate

  • Orthophosphoric acid

  • Perchloric acid (for extraction, if needed)

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol

  • Borate buffer

  • Water (HPLC grade)

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of phosphate buffer (e.g., 20 mM, pH adjusted to 3.5 with phosphoric acid) and acetonitrile (e.g., 70:30 v/v). The exact ratio and pH should be optimized for your specific column and system.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve this compound in 0.1 N HCl. Store at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Derivatization Reagent (OPA): Prepare fresh daily by dissolving OPA in methanol, then adding 2-mercaptoethanol and borate buffer.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 350 nm and emission at 450 nm.

  • Injection Volume: 20 µL.

4. Sample Preparation and Derivatization:

  • Dilute the this compound solution in the stability study to an appropriate concentration with the mobile phase.

  • To a specific volume of the diluted sample or standard, add the OPA derivatization reagent.

  • Allow the reaction to proceed for a short, consistent time (e.g., 2 minutes) at room temperature before injection.

5. Analysis:

  • Inject the derivatized samples and standards into the HPLC system.

  • Identify the histamine peak based on the retention time of the standard.

  • Quantify the histamine concentration by comparing the peak area of the sample to the calibration curve generated from the standards.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

Pauly Colorimetric Assay

This assay is a simple, stability-indicating method for the quantification of histamine.

1. Reagents and Materials:

  • This compound reference standard

  • Sulfanilic acid

  • Sodium nitrite

  • Sodium carbonate

  • Hydrochloric acid (HCl)

  • Isotonic phosphate buffer

2. Preparation of Solutions:

  • Diazotized Sulfanilic Acid (Pauly's Reagent): Prepare fresh before use by mixing a solution of sulfanilic acid in HCl with a solution of sodium nitrite at low temperature (e.g., in an ice bath).

  • Sodium Carbonate Solution: Prepare a saturated solution of sodium carbonate in water.

  • Stock and Working Standards: Prepare stock and working standards of this compound in isotonic phosphate buffer.

3. Assay Procedure:

  • To a set volume of the sample or standard, add the freshly prepared diazotized sulfanilic acid and mix.

  • Add the sodium carbonate solution to make the mixture alkaline and allow the color to develop.

  • Measure the absorbance of the resulting colored solution at the appropriate wavelength (typically around 500 nm) using a spectrophotometer.

  • Quantify the histamine concentration by comparing the absorbance of the sample to a calibration curve generated from the standards.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis cluster_data Data Evaluation prep_histamine Prepare this compound Stock Solution prep_working Prepare Working Solutions in Different Buffers prep_histamine->prep_working prep_buffers Prepare Buffer Solutions (e.g., Phosphate, Citrate, TRIS) at various pHs prep_buffers->prep_working storage_conditions Store Samples under Different Conditions (Temp, Light) prep_working->storage_conditions sampling Collect Samples at Defined Time Points storage_conditions->sampling hplc HPLC Analysis sampling->hplc colorimetric Colorimetric Assay sampling->colorimetric quantify Quantify Histamine Concentration hplc->quantify colorimetric->quantify degradation Identify Degradation Products quantify->degradation kinetics Determine Degradation Kinetics degradation->kinetics

Caption: Workflow for assessing this compound stability.

Degradation_Pathways cluster_photo Photodegradation cluster_oxidative Oxidative Degradation cluster_enzymatic Enzymatic Degradation (in biological systems) histamine Histamine photo_products Various Photolysis Products histamine->photo_products UV/Visible Light oxidative_products Oxidized Derivatives histamine->oxidative_products Oxidizing Agents (e.g., H2O2, metal ions) methylation N-Methylhistamine histamine->methylation HNMT oxidation Imidazole Acetaldehyde histamine->oxidation DAO

Caption: Potential degradation pathways for histamine.

References

Technical Support Center: Addressing Tachyphylaxis in Prolonged Histamine Phosphate Exposure Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tachyphylaxis—a rapid decrease in response to a drug after repeated administration—during prolonged histamine phosphate exposure experiments.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis in the context of this compound experiments, and why does it occur?

A1: Tachyphylaxis is the rapid desensitization of histamine receptors following repeated or prolonged exposure to this compound. This leads to a diminished cellular or tissue response. The underlying mechanisms are complex and receptor-specific, but generally involve:

  • Receptor Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the histamine receptor. This phosphorylation event is a key trigger for desensitization.[1]

  • β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins. This sterically hinders the coupling of the receptor to its G protein, thereby blocking downstream signaling.

  • Receptor Internalization: The receptor-β-arrestin complex is often targeted for internalization into endosomes via clathrin-coated pits. This removes the receptors from the cell surface, reducing the number available for histamine binding.

  • Downregulation of Signaling Components: Prolonged receptor activation can lead to changes in the expression or function of downstream signaling molecules.

Q2: How quickly does tachyphylaxis to histamine develop?

A2: The onset of tachyphylaxis to histamine can be very rapid, often observed within minutes of exposure. For instance, with the H2 receptor, rapid desensitization has been observed with a half-time of approximately 0.49 minutes.[1] For H1 receptors, desensitization of inositol phosphate production can reach its maximum within 15-20 minutes of histamine pretreatment.[2]

Q3: Is tachyphylaxis reversible?

A3: In many cases, tachyphylaxis is a reversible process. Once histamine is removed, receptors can be dephosphorylated and recycled back to the cell membrane, restoring responsiveness. However, the time course for resensitization can vary significantly depending on the receptor subtype, cell type, and the duration of the initial histamine exposure. For example, full recovery of the H1 receptor-mediated inositol phosphate response can take up to 150 minutes.[2]

Q4: Does tachyphylaxis affect all histamine receptor subtypes (H1, H2, H3, and H4)?

A4: Yes, all four histamine receptor subtypes are known to undergo tachyphylaxis, although the specific mechanisms and kinetics may differ. Much of the research has focused on H1 and H2 receptors. Tachyphylaxis of H3 receptors has also been well-documented and involves GRK-2 and internalization via clathrin-coated vesicles. While H4 receptors are known to be involved in immune responses and undergo desensitization, detailed quantitative data on H4 receptor tachyphylaxis is less abundant in the literature.

Troubleshooting Guides

Issue 1: Diminishing or No Response to Repeated this compound Stimulation

Q: I am observing a progressively weaker response (e.g., in calcium flux or cAMP accumulation) with each subsequent application of this compound. What is happening and what can I do?

A: This is a classic presentation of tachyphylaxis.

Possible Causes and Solutions:

  • Insufficient Washout/Recovery Time: The time between histamine applications may be too short for receptor resensitization.

    • Solution: Increase the washout period between histamine stimulations. The optimal time will need to be determined empirically for your specific experimental system, but can range from 30 minutes to several hours.

  • Receptor Internalization: A significant portion of the receptors may have been removed from the cell surface.

    • Solution: Allow for a longer recovery period in a histamine-free medium to permit receptor recycling. In some experimental designs, you may consider using agents that inhibit internalization, although this will directly interfere with a key physiological process.

  • Use of a High Histamine Concentration: High concentrations of histamine can induce profound and rapid desensitization.

    • Solution: Perform a dose-response curve to determine the lowest effective concentration of histamine that elicits a measurable response. Using a concentration at or near the EC50 is often a good starting point for prolonged experiments.

Issue 2: High Background Signal in Functional Assays

Q: In my calcium flux (or other functional) assay, the baseline signal is high even before adding histamine, making it difficult to detect a response. What could be the cause?

A: High background can be caused by several factors unrelated to tachyphylaxis but can complicate its study.

Possible Causes and Solutions:

  • Cell Health: Unhealthy or dying cells can have dysregulated ion gradients, leading to high baseline calcium.

    • Solution: Ensure cells are healthy, within a proper passage number, and not overly confluent.

  • Dye Loading Issues: In calcium flux assays, improper loading of fluorescent dyes can lead to high background.

    • Solution: Optimize dye concentration and incubation time. Ensure that the loading buffer is appropriate for your cells and that cells are washed thoroughly after loading to remove extracellular dye.

  • Autofluorescence: Some cell types or media components may have high intrinsic fluorescence.

    • Solution: Use a medium with low background fluorescence and include a "no-dye" control to assess autofluorescence.

Issue 3: No Response to this compound, Even on the First Application

Q: I am not observing any response to this compound in my experiment. What should I check?

A: A complete lack of response could be due to several factors.

Possible Causes and Solutions:

  • Receptor Expression: The cells or tissue you are using may not express the histamine receptor subtype you are targeting, or the expression level may be too low.

    • Solution: Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding. If using a recombinant system, confirm the successful transfection and expression of the receptor.

  • This compound Solution Integrity: The this compound solution may have degraded.

    • Solution: Prepare fresh this compound solutions. Store stock solutions protected from light and at the appropriate temperature to prevent degradation.

  • Assay System Malfunction: The issue may lie with the assay itself.

    • Solution: Include a positive control that is known to work in your assay system to confirm that the assay is functioning correctly. For example, in a calcium flux assay, a calcium ionophore like ionomycin can be used as a positive control.

Data Presentation

Table 1: Quantitative Data on Histamine Receptor Tachyphylaxis

Receptor SubtypeExperimental SystemParameter MeasuredObservationReference
H1 Receptor HeLa cellsInositol Phosphate (IP) ProductionPre-treatment with 100 µM histamine for 30 min resulted in a significant decrease in the maximal IP response. The EC50 for histamine shifted from 3.7 µM to 1.7 µM in desensitized cells.[2]
HeLa cellsInositol Phosphate (IP) ProductionHalf-maximal attenuation of IP production occurred after ~9 minutes of exposure to 10⁻⁴ M histamine, with maximal desensitization at 15-20 minutes.[2]
H2 Receptor U937 cellscAMP ProductionA 30-minute pre-exposure to 100 µM histamine resulted in a 50% reduction in the subsequent cAMP response to an agonist.[3]
Transfected COS-7 cellscAMP ProductionRapid desensitization with a half-life (t₁/₂) of 0.49 ± 0.01 minutes.[1]
H3 Receptor Transfected HEK-293 cellsReceptor InternalizationTreatment with 5 µM of an H3R agonist (ZEL-H16) induced significant receptor internalization.[3]
Rat striatal membranes[³⁵S]GTPγS BindingThe H3R agonist (R)alpha-methylhistamine increased [³⁵S]GTPγS binding with an EC50 of 14 ± 5 nM.[4]
H4 Receptor Human mast cellsIntracellular Calcium MobilizationBoth histamine and a selective H4R agonist induced sustained intracellular calcium mobilization.[5]
Murine bone marrow-derived mast cellsDegranulationH4R antagonist inhibited IgE-induced degranulation when present during the sensitization phase.

Note: Quantitative data on the time course and extent of H4 receptor tachyphylaxis, such as EC50 shifts and internalization rates, are not as extensively documented in the publicly available literature as for H1, H2, and H3 receptors.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay to Assess H1 Receptor Tachyphylaxis

This protocol is designed to measure the activation and subsequent desensitization of Gq-coupled histamine H1 receptors, which signal through intracellular calcium release.

Materials:

  • Cells expressing the histamine H1 receptor (e.g., HeLa or HEK293 cells)

  • Black, clear-bottom 96-well plates

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Methodology:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in DMSO and then diluting it in assay buffer, often with the addition of Pluronic F-127 to aid in dye solubilization.

    • Remove the cell culture medium and wash the cells once with assay buffer.

    • Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells gently with assay buffer to remove excess extracellular dye.

  • Baseline Measurement:

    • Add fresh assay buffer to each well.

    • Place the plate in the fluorescence plate reader and record the baseline fluorescence for a short period (e.g., 1-2 minutes).

  • Induction of Tachyphylaxis:

    • To a subset of wells, add this compound at a concentration known to induce desensitization (e.g., 100 µM) and incubate for a defined period (e.g., 30 minutes).

    • Control wells should receive only the vehicle.

  • Washout:

    • Gently aspirate the histamine-containing or vehicle-containing buffer and wash the cells multiple times with fresh, warm assay buffer.

  • Second Histamine Challenge:

    • Add varying concentrations of this compound to both the control and the desensitized wells.

    • Immediately begin recording the fluorescence signal over time to measure the calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) or the ratio of fluorescence at two wavelengths (for ratiometric dyes like Fura-2).

    • Plot the dose-response curves for histamine in both the control and desensitized cells.

    • Compare the maximal response (Emax) and the EC50 values between the two conditions to quantify the extent of tachyphylaxis.

Protocol 2: cAMP Accumulation Assay to Assess H2 Receptor Tachyphylaxis

This protocol is designed to measure the activation and desensitization of Gs-coupled histamine H2 receptors, which signal through the production of cyclic AMP (cAMP).

Materials:

  • Cells expressing the histamine H2 receptor

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • This compound

  • Forskolin (as a positive control for adenylyl cyclase activation)

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based)

Methodology:

  • Cell Plating: Seed cells into the appropriate plate format for your chosen cAMP assay kit and allow them to adhere.

  • Induction of Tachyphylaxis:

    • Pre-treat a subset of cells with a desensitizing concentration of this compound in the presence of a PDE inhibitor for a specific duration (e.g., 30 minutes).

    • Control cells should be treated with vehicle and the PDE inhibitor.

  • Washout:

    • Carefully remove the pre-treatment medium and wash the cells with fresh, warm buffer.

  • Second Histamine Challenge:

    • Add varying concentrations of this compound (or a control agonist) to both sets of cells, again in the presence of a PDE inhibitor.

    • Incubate for a time sufficient to allow for cAMP accumulation (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP concentration using the detection method of your kit.

  • Data Analysis:

    • Generate dose-response curves for histamine in both control and desensitized cells.

    • Compare the Emax and EC50 values to quantify the degree of tachyphylaxis.

Visualizations

Histamine_Signaling_Pathways cluster_H1 H1 Receptor Signaling cluster_H2 H2 Receptor Signaling cluster_H3_H4 H3 & H4 Receptor Signaling H1 Histamine H1R H1 Receptor H1->H1R Gq Gq/11 H1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC H2 Histamine H2R H2 Receptor H2->H2R Gs Gs H2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA PKA Activation cAMP->PKA H3_H4 Histamine H3_H4R H3/H4 Receptor H3_H4->H3_H4R Gi Gi/o H3_H4R->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease

Caption: Signaling pathways of histamine receptor subtypes.

Tachyphylaxis_Workflow start Start Experiment plate_cells Plate Cells start->plate_cells incubate_overnight Incubate Overnight plate_cells->incubate_overnight prepare_reagents Prepare Reagents (Histamine, Buffers, etc.) incubate_overnight->prepare_reagents pre_treatment Pre-treatment: - Control (Vehicle) - Histamine (to induce tachyphylaxis) prepare_reagents->pre_treatment washout Washout Step (Remove histamine) pre_treatment->washout second_challenge Second Challenge: Add varying concentrations of Histamine washout->second_challenge measure_response Measure Functional Response (e.g., Calcium Flux, cAMP) second_challenge->measure_response analyze_data Data Analysis: Compare Dose-Response Curves measure_response->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing tachyphylaxis.

Logical_Relationship prolonged_exposure Prolonged Histamine Exposure receptor_phos Receptor Phosphorylation (GRKs) prolonged_exposure->receptor_phos beta_arrestin β-Arrestin Recruitment receptor_phos->beta_arrestin uncoupling G Protein Uncoupling beta_arrestin->uncoupling internalization Receptor Internalization beta_arrestin->internalization diminished_response Diminished Cellular Response (Tachyphylaxis) uncoupling->diminished_response internalization->diminished_response

Caption: Key events in histamine-induced tachyphylaxis.

References

Technical Support Center: Minimizing Off-target Effects of Histamine Phosphate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of histamine phosphate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of histamine in cell culture?

Histamine is a biogenic amine that exerts its effects by binding to and activating four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. Each receptor subtype is coupled to different intracellular signaling pathways, leading to a variety of cellular responses. The activation of these receptors is the primary "on-target" effect of histamine in cell culture.[1][2][3]

Q2: What are the potential "off-target" effects of this compound in cell culture?

Off-target effects of this compound can be categorized in two ways:

  • Activation of multiple histamine receptor subtypes: When the goal is to study the effect of a single histamine receptor subtype (e.g., H1), the activation of other histamine receptors (H2, H3, H4) by histamine is considered an off-target effect. This is the most common off-target scenario.

  • Non-histamine receptor mediated effects: At high concentrations, histamine may exhibit cross-reactivity with other GPCRs, such as adrenergic or serotonergic receptors, although evidence for high-affinity interactions is limited.[4][5] More commonly, high concentrations of histamine can lead to cellular stress responses, cytotoxicity, apoptosis, and changes in the expression of genes unrelated to the intended signaling pathway.[6]

Q3: How can I minimize the activation of multiple histamine receptor subtypes?

The most effective method is to use selective antagonists for the histamine receptor subtypes you wish to block. By pre-incubating your cells with antagonists for the unintended receptor subtypes, you can isolate the effect of histamine on your target receptor. For example, to study H1 receptor-mediated effects, you can pre-treat cells with selective H2, H3, and H4 receptor antagonists.[7]

Q4: What are the alternatives to using this compound to achieve a more targeted effect?

Instead of histamine, which is a non-selective agonist for all four receptor subtypes, you can use selective agonists that are specific for a single receptor subtype. This is a powerful approach to elicit a more precise biological response and avoid the confounding effects of activating multiple pathways.

Q5: How should I prepare and store my this compound stock solutions to ensure consistency?

This compound is soluble in water.[5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, buffered solution (e.g., PBS or HBSS) and filter-sterilize it. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[2][7][8] Protect the solutions from light, as exposure to light at room temperature can cause degradation.[8][9] When preparing working dilutions in cell culture media, ensure the final pH is stable.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High cell death or cytotoxicity observed after histamine treatment. Histamine concentration is too high: At high concentrations (e.g., >100 µM), histamine can induce apoptosis and cytotoxicity in some cell lines.[6]Perform a dose-response curve to determine the optimal concentration that elicits the desired on-target effect without causing significant cell death. Use the lowest effective concentration.
Contamination of histamine stock solution. Prepare a fresh stock solution from a new vial of this compound powder. Filter-sterilize the stock solution.
Inconsistent or variable results between experiments. Batch-to-batch variability of this compound powder. Purchase high-purity this compound from a reputable supplier. If possible, purchase a larger batch to use across multiple experiments.
Inconsistent preparation or storage of stock solutions. Follow the recommended guidelines for preparing and storing this compound solutions (see FAQ Q5). Avoid repeated freeze-thaw cycles.
Cell passage number and health. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
No observable on-target effect. Low or no expression of the target histamine receptor in the cell line. Confirm the expression of the target histamine receptor subtype in your cell line using techniques like RT-PCR, Western blot, or immunofluorescence.
Ineffective concentration of histamine. Increase the concentration of histamine. Perform a dose-response experiment to determine the EC50 for your specific cell line and assay.
Degradation of histamine. Prepare fresh histamine solutions. Ensure proper storage conditions (protected from light, appropriate temperature).
Suspected off-target effects are confounding the results. Activation of multiple histamine receptor subtypes. Use selective antagonists to block the unintended histamine receptor subtypes (see Experimental Protocols Section).
Use of a high concentration of histamine. Lower the histamine concentration to a range that is more selective for the high-affinity receptor you are studying.
Cross-reactivity with other receptors. Consider using a more selective agonist for your target receptor subtype to confirm that the observed effect is mediated by that receptor.

Data Presentation

Table 1: Potency (EC50) of Histamine at Human Histamine Receptor Subtypes

Receptor SubtypeSignaling PathwayEC50 (µM)Reference(s)
H1Gq/11 (PLC activation, Ca2+ mobilization)0.00693 - 8.4[10][11][12]
H2Gs (Adenylyl cyclase activation, cAMP increase)2.1[11]
H3Gi/o (Adenylyl cyclase inhibition, cAMP decrease)0.024[11]
H4Gi/o (Adenylyl cyclase inhibition, cAMP decrease)0.013[11]

Table 2: Selective Agonists for Histamine Receptor Subtypes

Receptor SubtypeSelective AgonistComments
H12-(3-Trifluoromethylphenyl)histamineFull agonist with potency similar to histamine.
H2AmthaminePotent and selective H2 receptor agonist.
H3(R)-α-MethylhistaminePotent H3 receptor agonist, also shows some affinity for H4.
H44-MethylhistaminePotent and highly selective H4 receptor agonist.[13]

Mandatory Visualizations

Histamine_Signaling_Pathways cluster_receptors Histamine Receptors cluster_gproteins G-Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effects H1 H1R Gq Gq/11 H1->Gq H2 H2R Gs Gs H2->Gs H3 H3R Gi Gi/o H3->Gi H4 H4R H4->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC + Gi->AC - IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc PKA PKA Activation cAMP_inc->PKA Various Various Cellular Responses cAMP_dec->Various Ca_inc->Various PKA->Various Histamine Histamine Histamine->H1 Histamine->H2 Histamine->H3 Histamine->H4

Caption: Major signaling pathways activated by histamine through its four receptor subtypes.

Experimental_Workflow_Antagonist start Start: Isolate Target Receptor Effect prep_cells Prepare Cell Culture start->prep_cells add_antagonists Add Selective Antagonists (for non-target H-receptors) prep_cells->add_antagonists incubate1 Incubate add_antagonists->incubate1 add_histamine Add this compound incubate1->add_histamine incubate2 Incubate add_histamine->incubate2 measure_response Measure Cellular Response (e.g., Calcium Flux, cAMP levels) incubate2->measure_response analyze Analyze Data measure_response->analyze end End: Quantify Target-Specific Effect analyze->end

Caption: Workflow for isolating a specific histamine receptor-mediated effect using antagonists.

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target Cytotoxicity of this compound

This protocol helps to determine if observed cytotoxicity is a result of on-target histamine receptor signaling or non-specific off-target effects.

Methodology:

  • Cell Seeding:

    • Seed two different cell lines in parallel in 96-well plates:

      • One that endogenously expresses the histamine receptor of interest (e.g., HeLa cells for H1 receptors).

      • One that has low or no expression of the target receptor (confirm expression by RT-PCR or Western blot).

  • Treatment:

    • Prepare a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM) in the appropriate cell culture medium.

    • Add the different concentrations to the cells in triplicate.

    • Include a vehicle control (culture medium only).

  • Incubation:

    • Incubate the plates for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cytotoxicity Assay:

    • Perform a standard cytotoxicity assay, such as the MTT or LDH release assay, according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

    • Interpretation: A significant difference in IC50 values between the two cell lines suggests that the cytotoxicity is at least partially mediated by the target histamine receptor. Similar IC50 values would indicate an off-target mechanism of cell death.

Protocol 2: Intracellular Calcium Mobilization Assay for H1 Receptor Activation

This protocol is designed to measure the activation of the Gq-coupled H1 histamine receptor, which signals through the release of intracellular calcium.

Methodology:

  • Cell Plating:

    • Seed cells expressing the H1 receptor (e.g., HeLa or HEK293 cells) into a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

    • Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution of a calcium-sensitive dye (e.g., Fura-2 AM) in a suitable buffer (e.g., HBSS) according to the manufacturer's instructions.[4][13][14][15]

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Cell Washing:

    • Gently wash the cells 2-3 times with buffer to remove extracellular dye.

    • Add buffer to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound and any antagonists in the assay buffer.

    • Place the cell plate into a fluorescence microplate reader equipped with automated injectors.

    • Set the instrument to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm).[15]

    • Establish a baseline fluorescence reading for 15-20 seconds.

    • Automatically inject the histamine dilutions (or antagonist followed by histamine) into the wells.

    • Continue to measure the fluorescence signal for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths is proportional to the change in intracellular calcium concentration.

    • Plot the peak response against the logarithm of the histamine concentration to generate a dose-response curve and determine the EC50.

Protocol 3: Schild Analysis for Quantifying Antagonist Potency

Schild analysis is used to determine the affinity (Kb) of a competitive antagonist for a receptor.

Methodology:

  • Generate Agonist Dose-Response Curves:

    • Prepare a series of agonist (histamine) dose-response curves in the absence and presence of several fixed concentrations of the antagonist.

    • For each antagonist concentration, pre-incubate the cells with the antagonist for a sufficient time to reach equilibrium before adding the agonist.

  • Determine EC50 Values:

    • For each dose-response curve, determine the EC50 of the agonist.

  • Calculate Concentration Ratios (CR):

    • The concentration ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Calculate the CR for each antagonist concentration.

  • Construct the Schild Plot:

    • Plot log(CR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.[16]

  • Data Analysis:

    • Perform a linear regression on the Schild plot.

    • Interpretation: For a competitive antagonist, the slope of the line should not be significantly different from 1. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a concentration ratio of 2. The pA2 value is an estimate of the antagonist's affinity (Kb) for the receptor.[12]

References

Technical Support Center: Histamine Phosphate Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the administration of histamine phosphate in animal models.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my this compound solutions?

A1: this compound is soluble in water.[1] For stock solutions, dissolve this compound in buffered saline.[2] To improve solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1] Solutions are susceptible to degradation from light and heat.[2][3] It is recommended to sterilize solutions via autoclaving, which results in minimal degradation and allows for a shelf-life of at least 4 months when stored properly.[4]

Q2: What is the recommended vehicle for administering this compound?

A2: The most common vehicle is a sterile buffered saline solution (e.g., Phosphate Buffered Saline, PBS, pH 7.4).[2][5] For intradermal testing, glycerin may be added to increase viscosity.[6]

Q3: Can I re-use a this compound solution that has been stored at room temperature?

A3: It is not recommended. Solutions left at room temperature (20°C) and exposed to fluorescent light can lose a significant amount of their concentration, with one study noting only 20-37% of the initial concentration remaining after 7 days.[2] Even when protected from light at room temperature, concentrations can drop to 83-94% over the same period.[2] Once a solution is brought to room temperature from cold storage, it should be used within 6 hours.[2]

Q4: What are the key differences in response between histamine receptor subtypes?

A4: Histamine's effects are mediated by four main G-protein-coupled receptors (GPCRs):

  • H1 Receptors: Couple to Gq, activating the Phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium.[7] This pathway is primarily associated with allergic reactions, smooth muscle contraction, and vasodilation.[7][8]

  • H2 Receptors: Couple to Gs, activating Adenylate Cyclase (AC) and increasing cAMP levels.[9] This pathway is famously involved in stimulating gastric acid secretion but also plays a role in vasodilation and can modulate immune responses.[10][11]

  • H3 Receptors: Couple to Gi/o, inhibiting Adenylate Cyclase and decreasing cAMP.[12] They primarily act as presynaptic autoreceptors to provide negative feedback on histamine synthesis and release, and can also regulate the release of other neurotransmitters.[12]

  • H4 Receptors: Also couple to Gi/o and are primarily expressed on immune cells, playing a role in inflammatory responses and chemotaxis.[13]

Troubleshooting Guide

Problem 1: I am observing high variability or inconsistent results in my dose-response experiments.

  • Possible Cause 1: Solution Degradation. this compound solutions are sensitive to light.[2][3]

    • Solution: Always prepare solutions fresh or store them protected from light in a refrigerator (4°C) for short-term use (stable for at least 8 weeks) or frozen (-20°C) for long-term storage (stable for up to 12 months).[2] Discard any solutions exposed to room temperature for more than 6 hours.[2]

  • Possible Cause 2: Drug Interactions. Concurrent administration of other drugs can interfere with histamine's effects.

    • Solution: Be aware that antihistamines (H1 and H2 blockers), tricyclic antidepressants, and beta-blockers can significantly alter skin test reactivity and other physiological responses.[6] Anesthetics like propofol may also reduce the size of wheal formation in intradermal tests. Ensure a sufficient washout period for any pre-administered medications.

  • Possible Cause 3: Animal Handling and Stress. Stress can influence physiological responses in animal models.

    • Solution: Acclimatize animals to the experimental setup and handling procedures to minimize stress-induced variability.

Problem 2: The animal model is showing unexpected adverse systemic reactions.

  • Possible Cause: Dose is too high or administration was too rapid. High doses of histamine can induce systemic side effects.

    • Solution: Monitor animals closely for signs of adverse reactions such as flushing, dizziness, headache, bronchial constriction, or significant changes in blood pressure.[6] If these occur, consider reducing the dose or the rate of infusion. For instance, in rats, a dose of 50 mg/kg was found to be maximal for gastric acid stimulation without being toxic.[11] In mice, an intravenous dose of 2 mg can be used to induce systemic anaphylactic responses.[14] Always start with a dose-finding study to determine the optimal concentration for your specific model and endpoint.

Problem 3: I am not observing the expected physiological response (e.g., bronchoconstriction, change in blood pressure).

  • Possible Cause 1: Incorrect Administration Route. The route of administration dramatically impacts the systemic versus local effects of histamine.

    • Solution: Verify that the chosen route aligns with the target outcome. Intravenous (IV) administration produces rapid systemic effects on blood pressure and heart rate.[15] Subcutaneous (SC) or intradermal (ID) injections are typically used for localized allergy or itch models.[5][16] Intracerebroventricular (ICV) injections are required to study central nervous system effects.[17][18]

  • Possible Cause 2: Receptor Desensitization. Repeated administration of histamine can lead to receptor desensitization.

    • Solution: When designing protocols that require multiple histamine challenges, ensure there is an adequate time interval between administrations to allow for receptor resensitization.

Data Presentation: Dosage and Stability

Table 1: Example this compound Dosages in Animal Models

Animal Model Administration Route Dosage Range Experimental Context / Observed Effect Citation(s)
Rat Intravenous (IV) 0.1 - 1 mg/kg Dose-dependent punishing effects on behavior. [15]
Rat Intravenous (IV) 0.5 mg/kg (dihydrochloride salt) Pharmacokinetic studies of interstitial histamine levels. [19]
Rat Intraperitoneal (IP) 10-40 mg/kg (thioperamide) Antinociceptive effects. [20]
Rat Intracerebroventricular (ICV) 50 - 200 nmol Dose-dependent increase in mean arterial pressure and heart rate. [17]
Rat Topical (Mesentery) 10⁻⁷ to 10⁻⁴ M Dose-dependent vasodilation of mesenteric arterioles. [21]
Mouse Intravenous (IV) 2 mg Induction of systemic anaphylaxis (hypothermia). [14]
Mouse Intradermal (ID) 0.03 - 80 µmol Dose-dependent induction of scratching/itch behavior. [5]
Guinea Pig Aerosolized 0.001 - 0.13 mg/mL Dose-response curves for airway hyperreactivity in asthma models. [8]
Dog Intravenous (IV) 0.025 mg/kg Increased basilar blood flow. [11]
Dog Topical (Ocular) 0.005 - 500 mg/mL Induction of conjunctivitis. [22]

| Sheep | Intravenous (IV) | 4 µg/kg | Increased lymph flow and pulmonary vascular resistance. |[11] |

Table 2: Stability of this compound Solutions in Buffered Saline

Storage Condition Duration Stability (% of Initial Concentration) Citation
Room Temp (20°C) with Light 7 days 20 - 37% [2]
Room Temp (20°C) in Dark 7 days 83 - 94% [2]
Refrigerated (4°C) in Dark 8 weeks ~97% [2]
Frozen (-20°C) in Dark 12 months Stable [2]

| Autoclaved & Stored | 4 months | Stable with little degradation. |[4] |

Experimental Protocols

Protocol 1: Preparation of Sterile this compound Solution for Injection

  • Calculation: Determine the required concentration of this compound. Note that this compound is often supplied as a diphosphate salt, and calculations should account for the molecular weight of the full salt (307.14 g/mol ) versus the histamine base.[6]

  • Dissolution: Weigh the desired amount of this compound powder and dissolve it in a sterile, pyrogen-free buffered saline solution (e.g., PBS, pH 7.4).

  • Solubilization Aid (Optional): If solubility is an issue, gently warm the solution to 37°C or place it in an ultrasonic bath for a short period.[1]

  • Sterilization: Filter the solution through a 0.22 µm sterile filter into a sterile container. Alternatively, solutions can be sterilized by heating in an autoclave, which has been shown to cause little degradation.[4]

  • Storage: Aliquot the sterile solution into smaller, single-use, light-protecting tubes (e.g., amber vials). Store at 4°C for short-term use or -20°C for long-term storage.[2]

Protocol 2: Induction of Airway Hyperresponsiveness (AHR) in Guinea Pigs

This protocol is adapted from models of allergic asthma.[8][23]

  • Sensitization: Sensitize guinea pigs via intraperitoneal and/or subcutaneous injections of an allergen (e.g., ovalbumin) mixed with an adjuvant like aluminum hydroxide.[24] This is typically followed by one or more aerosol challenges with the allergen to establish the allergic phenotype.[24]

  • Baseline Measurement: Before the histamine challenge, measure the baseline airway function in conscious animals using a whole-body plethysmograph to record specific airway conductance (sGaw).[23]

  • Histamine Challenge: Prepare serial dilutions of this compound in saline, with concentrations ranging from 0.001 to 0.13 mg/mL or higher.[8]

  • Aerosol Administration: Place the animal in the plethysmography chamber and deliver the aerosolized histamine solutions using a nebulizer, starting with the lowest concentration.[23] Administer each concentration for a fixed period (e.g., 2 minutes).

  • Data Recording: Continuously record sGaw throughout the challenge. A positive response is a significant decrease in sGaw.

  • Dose-Response Curve: Plot the percentage change in sGaw against the increasing concentrations of histamine to generate a dose-response curve and determine the provocative dose (PD) that causes a specific percentage fall in conductance.

Visualizations

Histamine_Signaling_Pathways cluster_membrane Cell Membrane cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers cluster_response Cellular Response H1R H1R Gq Gq H1R->Gq H2R H2R Gs Gs H2R->Gs H3R H3/H4R Gio Gi/o H3R->Gio PLC PLC Gq->PLC AC Adenylate Cyclase Gs->AC Gio->AC IP3_DAG ↑ IP3, DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec Ca ↑ Ca²⁺ IP3_DAG->Ca Resp1 Allergic Reaction Smooth Muscle Contraction Ca->Resp1 Resp2 Gastric Acid Secretion Vasodilation cAMP_inc->Resp2 Resp3 Inhibition of Neurotransmitter Release cAMP_dec->Resp3 Histamine Histamine Histamine->H1R Histamine->H2R Histamine->H3R

Caption: Major histamine receptor signaling pathways.

AHR_Workflow cluster_prep Phase 1: Preparation & Sensitization cluster_exp Phase 2: Histamine Challenge cluster_analysis Phase 3: Data Analysis A1 Sensitize Animal Model (e.g., Guinea Pig with Ovalbumin) A2 Administer Allergen Challenges to Establish Phenotype A1->A2 A3 Acclimatize Animal to Plethysmography Chamber A2->A3 B1 Measure Baseline Airway Function (e.g., sGaw) A3->B1 B2 Administer Aerosolized Saline (Vehicle Control) B1->B2 B3 Administer Increasing Doses of Aerosolized Histamine B2->B3 B4 Continuously Record Airway Function B3->B4 C1 Calculate % Change from Baseline for Each Dose B4->C1 C2 Plot Dose-Response Curve (% Change vs. Histamine Conc.) C1->C2 C3 Determine Provocative Dose (e.g., PD200) C2->C3

Caption: Experimental workflow for an airway hyperresponsiveness (AHR) model.

Troubleshooting_Tree Start Inconsistent or Unexpected Experimental Results Q1 Is the response absent/weaker than expected? Start->Q1 Q2 Is the response highly variable? Start->Q2 Q3 Are there adverse systemic reactions? Start->Q3 Sol1 Check Solution Integrity: - Stored properly (dark, cold)? - Freshly prepared? - Correct concentration? Q1->Sol1 Yes Sol2 Verify Protocol: - Correct administration route? - Sufficient dose? - Potential drug interactions? Q1->Sol2 Still an issue Q2->Sol1 Yes Sol3 Standardize Procedures: - Consistent animal handling? - Acclimatization period sufficient? Q2->Sol3 Still an issue Sol4 Review Dosing: - Is the dose too high? - Is infusion rate too fast? - Perform a dose-finding study. Q3->Sol4 Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Measuring Histamine Phosphate-Induced Responses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with histamine phosphate-induced responses.

Troubleshooting Guides

This section addresses common issues encountered during the measurement of this compound-induced responses, offering potential causes and solutions in a question-and-answer format.

Histamine Release Assays (e.g., ELISA)

Question/Issue Potential Cause(s) Troubleshooting Steps
High background signal in ELISA 1. Insufficient washing: Residual unbound reagents can cause a high background.[1][2][3][4][5] 2. Inadequate blocking: Non-specific binding of antibodies or other proteins to the plate surface.[1][3] 3. Contaminated reagents: Reagents may be contaminated with histamine or other substances that interfere with the assay.[2][5] 4. Substrate overdevelopment: Incubation time with the substrate was too long.[5] 5. Incorrect plate reading: Malfunctioning plate reader or improper blanking.[2]1. Increase the number of wash steps and ensure complete aspiration of wash buffer between each step. Consider adding a short soak time with the wash buffer.[1][4] 2. Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or the incubation time for the blocking step.[1] 3. Use fresh, high-quality reagents. Ensure proper handling and storage to prevent contamination.[2][5] 4. Reduce the substrate incubation time and ensure it is performed in the dark if the substrate is light-sensitive.[4] 5. Check the plate reader settings and ensure it is blanked correctly according to the manufacturer's instructions.[2]
Low or no signal in ELISA 1. Inactive this compound: Degradation of this compound due to improper storage (e.g., exposure to light or high temperatures). 2. Inefficient cell stimulation: Suboptimal concentration of this compound or insufficient incubation time. 3. Cell viability issues: Poor cell health leading to a diminished response. 4. Omission of a key reagent: A step in the protocol may have been missed.[4] 5. Improper sample pH: Samples that are too acidic or alkaline can interfere with the assay.[6]1. Store this compound solutions protected from light and at the recommended temperature. Prepare fresh solutions regularly. 2. Perform a dose-response curve to determine the optimal concentration of this compound for your cell type. Optimize the stimulation time. 3. Check cell viability using a method like trypan blue exclusion before starting the experiment. 4. Carefully review the protocol to ensure all reagents were added in the correct order.[4] 5. Adjust the pH of your samples to be within the recommended range for the assay (typically pH 6-8).[6]
High variability between replicate wells 1. Pipetting errors: Inaccurate or inconsistent pipetting of reagents or samples.[4] 2. Inadequate mixing: Reagents not mixed thoroughly before addition to the plate. 3. Well-to-well contamination: Splashing of reagents between wells.[2] 4. Temperature gradients: Uneven temperature across the microplate during incubation.1. Use calibrated pipettes and ensure proper pipetting technique.[4] 2. Gently vortex or invert reagent tubes before use. 3. Be careful during pipetting to avoid cross-contamination. Use plate sealers during incubations.[2] 4. Ensure the entire plate is at a uniform temperature during all incubation steps.

Calcium Flux Assays

Question/Issue Potential Cause(s) Troubleshooting Steps
Low or no calcium signal 1. Low histamine receptor expression: The cell line used may not express sufficient levels of histamine receptors. 2. Poor dye loading: Inefficient loading of the calcium indicator dye into the cells. 3. Presence of calcium chelators: Components in the assay buffer may be chelating calcium. 4. Cell desensitization: Prolonged exposure to low levels of histamine can desensitize the receptors.1. Use a cell line known to express the histamine receptor of interest or transfect cells to overexpress the receptor.[7] 2. Optimize the dye loading concentration and incubation time. Ensure the use of a dye-leakage inhibitor like probenecid if necessary.[8] 3. Use a calcium-free buffer for baseline measurements and a buffer with a known calcium concentration for stimulation. 4. Ensure cells are not exposed to histamine prior to the experiment.
High background fluorescence 1. Incomplete dye removal: Residual extracellular dye can contribute to high background. 2. Autofluorescence: Some compounds or media components may be naturally fluorescent. 3. Cell death: Dying cells can exhibit high, non-specific fluorescence.1. Wash cells thoroughly with assay buffer after dye loading to remove any extracellular dye.[8] 2. Test the autofluorescence of your compounds and media in a cell-free system. 3. Assess cell viability before and after the experiment.
Signal fades quickly 1. Rapid calcium sequestration: Cells may be quickly pumping calcium out or into intracellular stores. 2. Photobleaching: Excessive exposure of the fluorescent dye to excitation light.1. This can be a normal physiological response. Analyze the peak response as the primary readout. 2. Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if compatible with live-cell imaging.

Frequently Asked Questions (FAQs)

General

  • Q1: What is the difference between histamine and this compound?

    • A1: Histamine is the active amine, while this compound is a salt form of histamine that is more stable and commonly used for preparing solutions for in vitro and in vivo studies.

  • Q2: How should I store my this compound solution?

    • A2: this compound solutions are sensitive to light and temperature. They should be stored in the dark at 4°C for short-term storage (up to 8 weeks) or frozen at -20°C for long-term storage (up to 12 months).

Histamine Release Assays

  • Q3: What is an acceptable level of spontaneous histamine release?

    • A3: Spontaneous release should ideally be less than 5% of the total histamine content.[9] Higher values may indicate cell damage.[9]

  • Q4: What are appropriate positive and negative controls for a histamine release assay?

    • A4: A common positive control is a substance that induces non-specific degranulation, such as anti-IgE antibody or a calcium ionophore like A23187.[9] The negative control is typically the assay buffer without any stimulant, which is used to measure spontaneous release.[9]

Calcium Flux Assays

  • Q5: What is a typical EC50 value for histamine-induced calcium flux?

    • A5: The EC50 for histamine-induced calcium flux can vary depending on the cell line and the specific histamine receptor subtype being activated. For example, in HEK293 cells, the EC50 for the H1 receptor is approximately 69.3 nM.[8] In MG63 human osteosarcoma cells, the EC50 is around 0.5 µM.[10] In DDT1MF-2 smooth muscle cells, the EC50 is approximately 13 µM.[11]

  • Q6: Which histamine receptor is primarily responsible for calcium signaling?

    • A6: The H1 receptor is the primary histamine receptor that signals through the Gq protein pathway, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium.[12]

Quantitative Data Summary

Table 1: Typical Parameters for Histamine Release Assays

ParameterTypical Value/RangeReference(s)
Spontaneous Histamine Release< 5% of total histamine[9]
Positive Control (e.g., anti-IgE) Induced Release> 5% of total histamine[9]
Normal Human Plasma Histamine Levels< 1 ng/mL[6][13]
Allergic Response Plasma Histamine Levels3 - 7 ng/mL[6][13]
Normal Human Whole Blood Histamine Levels20 - 200 ng/mL[6][13]

Table 2: EC50 Values for Histamine-Induced Calcium Flux in Various Cell Lines

Cell LineHistamine Receptor SubtypeEC50 (approximate)Reference(s)
HEK293H169.3 nM[8]
HeLaEndogenousLow micromolar range[7]
COS-1EndogenousLow micromolar range[7]
MG63 Human OsteosarcomaH20.5 µM[10]
DDT1MF-2 Smooth MuscleNot specified13 µM[11]

Experimental Protocols

1. Protocol for Histamine Release ELISA from Whole Blood

This protocol is a general guideline and may need optimization for specific experimental conditions.

  • Blood Collection: Collect heparinized whole blood from the subject. It is crucial to avoid any antihistamines or corticosteroids for at least 24 hours prior to blood collection.[9]

  • Preparation of Controls and Stimulants:

    • Total Histamine: To determine the total histamine content, lyse a small aliquot of whole blood. For example, mix 50 µL of whole blood with 950 µL of hypotonic medium and incubate for 60 minutes at 37°C.[9]

    • Spontaneous Release: Incubate an aliquot of whole blood with release buffer alone.

    • Positive Control: Incubate an aliquot of whole blood with a known histamine-releasing agent (e.g., anti-IgE).

    • Test Samples: Incubate aliquots of whole blood with different concentrations of this compound.

  • Incubation: Incubate all tubes at 37°C for a specified time (e.g., 60 minutes).

  • Centrifugation: Centrifuge the tubes to pellet the cells and collect the supernatant.

  • Histamine ELISA:

    • Follow the manufacturer's instructions for the specific histamine ELISA kit being used.

    • Typically, this involves adding standards, controls, and supernatants to an antibody-coated plate, followed by the addition of an enzyme conjugate.[13]

    • After incubation and washing steps, a substrate is added to develop a colorimetric signal.[13]

    • The reaction is stopped, and the absorbance is read on a microplate reader.

  • Calculation of Results:

    • Generate a standard curve from the absorbance values of the histamine standards.

    • Determine the histamine concentration in the samples from the standard curve.

    • Calculate the percentage of histamine release for each sample relative to the total histamine content after subtracting the spontaneous release.[9]

2. Protocol for Histamine-Induced Calcium Flux Assay

This protocol is a general guideline for using a fluorescent calcium indicator.

  • Cell Culture: Plate cells (e.g., HEK293 cells expressing the H1 receptor) in a black, clear-bottom 96-well microplate and culture overnight to allow for attachment.[8]

  • Dye Loading:

    • Prepare a loading solution containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[8]

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.[8]

  • Washing: Wash the cells twice with the assay buffer to remove any excess extracellular dye.[8]

  • Fluorescence Measurement:

    • Place the cell plate in a fluorescence microplate reader equipped with an automated liquid handling system.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 488 nm excitation and 525 nm emission for Fluo-4).[8]

    • Record a baseline fluorescence reading for 10-20 seconds.[8]

  • Compound Addition:

    • Program the instrument to automatically add the desired concentrations of this compound to the wells.

    • Immediately after addition, continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.[8]

  • Data Analysis:

    • Normalize the fluorescence signal by dividing the fluorescence at each time point by the baseline fluorescence (F/F₀).

    • Determine the peak response for each concentration of this compound.

    • Plot the peak response against the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

Histamine_Signaling_Pathways cluster_H1 H1 Receptor Pathway cluster_H2 H2 Receptor Pathway cluster_H3_H4 H3 & H4 Receptor Pathway H1 Histamine R1 H1 Receptor H1->R1 Gq Gq R1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC H2 Histamine R2 H2 Receptor H2->R2 Gs Gs R2->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA H34 Histamine R34 H3/H4 Receptor H34->R34 Gi Gi R34->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Experimental_Workflow start Start: Prepare Cells protocol Select Assay: Histamine Release or Calcium Flux start->protocol histamine_release Histamine Release Assay protocol->histamine_release e.g., ELISA calcium_flux Calcium Flux Assay protocol->calcium_flux stimulate_hr Stimulate with This compound histamine_release->stimulate_hr dye_loading Load Calcium Indicator Dye calcium_flux->dye_loading incubate_hr Incubate stimulate_hr->incubate_hr supernatant Collect Supernatant incubate_hr->supernatant elisa Perform ELISA supernatant->elisa data_analysis Data Analysis elisa->data_analysis wash Wash Cells dye_loading->wash read_baseline Read Baseline Fluorescence wash->read_baseline stimulate_cf Stimulate with This compound read_baseline->stimulate_cf read_response Read Fluorescence Response stimulate_cf->read_response read_response->data_analysis end End: Interpret Results data_analysis->end Troubleshooting_Logic start Problem with Assay issue Identify Issue: High Background, Low Signal, or High Variability start->issue high_bg High Background issue->high_bg low_signal Low/No Signal issue->low_signal high_var High Variability issue->high_var check_washing Check Washing Protocol high_bg->check_washing Likely Cause check_blocking Check Blocking Protocol high_bg->check_blocking check_reagents_bg Check for Reagent Contamination high_bg->check_reagents_bg check_histamine Verify Histamine Activity low_signal->check_histamine Likely Cause check_cells Assess Cell Viability & Receptor Expression low_signal->check_cells check_protocol Review Protocol Steps low_signal->check_protocol check_pipetting Review Pipetting Technique high_var->check_pipetting Likely Cause check_mixing Ensure Thorough Mixing high_var->check_mixing check_temp Verify Uniform Temperature high_var->check_temp

References

quality control measures for histamine phosphate solutions in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the quality control of histamine phosphate solutions in research. This resource provides troubleshooting guidance and answers to frequently asked questions to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial quality control checks I should perform upon receiving or preparing a this compound solution?

A1: Upon receipt or preparation, every this compound solution should undergo the following initial checks:

  • Visual Inspection: The solution should be clear, colorless, and free of any visible particulate matter.[1][2] Parenteral drug products should always be visually inspected for particulate matter and discoloration before administration.[1]

  • Documentation Review: Ensure the certificate of analysis (CoA) is present and that the product meets the specified concentration and purity levels.

  • pH Measurement: Verify that the pH of the solution is within the acceptable range for your experimental protocol. The pH of this compound solutions can affect bronchial responsiveness in some applications.[3]

Q2: How should I properly store my this compound stock solutions and working dilutions?

A2: Proper storage is critical to prevent degradation.[4][5]

  • Stock Solutions (Powder): Store this compound powder at -20°C for long-term stability (up to 3 years).[6]

  • Stock Solutions (in Solvent): Once prepared, aliquot stock solutions to avoid repeated freeze-thaw cycles.[7][8] Store at -80°C for up to one year or -20°C for up to one month.[6]

  • Working Dilutions: Dilutions stored in unit-dose syringes and protected from light are stable for at least 8 weeks in a refrigerator (4°C) and up to 12 months when frozen (-20°C).[4][5] Once removed from the refrigerator or freezer, use the solutions within 6 hours or discard them.[4][5]

Q3: My this compound solution has changed color. Can I still use it?

A3: No. A change in color or the appearance of particulate matter indicates potential degradation or contamination.[1] The solution should be discarded. Visual inspection for uniformity of appearance is a key quality control criterion.[2]

Q4: What are the most common causes of this compound solution degradation?

A4: The most common causes are exposure to light and improper temperature storage. Solutions exposed to fluorescent light at room temperature can lose a significant amount of their initial concentration in as little as one week.[4][5]

Q5: Can I sterilize my this compound solution?

A5: Yes. This compound solutions can be sterilized by autoclaving with minimal degradation.[9][10] Studies have shown that autoclaving at 121°C for 30 minutes does not significantly alter the biological activity of the solution.[9] Filtration is another method, though autoclaving has been shown to be a successful method that can extend the shelf-life.[10]

Troubleshooting Guide

ProblemPossible CauseRecommended Action
Unexpected or inconsistent experimental results Solution degradation due to improper storage.Verify storage conditions (temperature and light exposure).[4][5] Perform a concentration analysis using a validated method like HPLC.[4][11]
Inaccurate initial concentration.Re-prepare the solution following a precise protocol. Use a calibrated balance and volumetric glassware.
pH of the solution is outside the optimal range for the experiment.Measure the pH of the solution. Adjust if necessary using appropriate buffers, keeping in mind that the pH can influence biological activity.[3]
Visible particles or cloudiness in the solution Contamination or precipitation.Do not use the solution.[1] Discard and prepare a fresh batch. Ensure proper sterile technique during preparation.[12]
Incomplete dissolution of this compound powder.To aid solubility, you can warm the solution to 37°C and use an ultrasonic bath.[7]
Failed sterility or endotoxin test Microbial contamination during preparation or handling.Review aseptic techniques and ensure the sterility of all materials and equipment used.[12][13]
Presence of endotoxins from gram-negative bacteria.Even if a solution is sterile, endotoxins may be present.[12] Use endotoxin-free water and glassware for preparation. Perform a Limulus Amebocyte Lysate (LAL) test to quantify endotoxin levels.[14]

Data Presentation

Table 1: Stability of this compound Solutions Under Various Storage Conditions

Concentration RangeStorage TemperatureLight ConditionDurationRemaining ConcentrationReference
0.125 to 16 mg/mL20°C (Room Temp)Fluorescent Light7 days20% to 37%[4][5]
0.125 to 16 mg/mL20°C (Room Temp)Dark7 days83% to 94%[4][5]
0.125 to 16 mg/mL4°C (Refrigerator)Dark8 weeks~97%[4][5]
0.125 to 16 mg/mL-20°C (Freezer)Dark12 monthsStable[4][5]

Table 2: Recommended Storage for this compound Stock Solutions

FormStorage TemperatureDurationReference
Powder-20°C3 years[6]
In Solvent-80°C1 year[6]
In Solvent-20°C1 month[6][7]

Experimental Protocols

Protocol 1: Visual Inspection
  • Objective: To assess the solution for clarity, color, and the presence of particulate matter.[2]

  • Procedure:

    • Hold the solution container against a black background and illuminate it from the side. Observe for any light-colored particles.

    • Hold the solution container against a white background to observe for any dark-colored particles.

    • The inspection should be conducted under controlled lighting conditions.[2]

  • Acceptance Criteria: The solution must be clear and free from visible particles. The color should be consistent with product specifications (typically colorless).[2]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Histamine Quantification
  • Objective: To accurately determine the concentration of histamine and identify potential degradation products.[4][11]

  • Methodology: This protocol is based on reverse-phase HPLC with pre-column derivatization.[15][16]

    • Column: C18 column (e.g., Agilent Eclipse Plus C18, 3.0 × 150 mm, 3.5 µm particle size).[16]

    • Mobile Phase: Isocratic elution with a mobile phase consisting of a mixture of a phosphate buffer and methanol.[15][16] For example, 100 mM monosodium phosphate (pH 6.0) and 20% methanol (v/v).[16]

    • Derivatization: Use a derivatizing agent like o-phthalaldehyde (OPA) with sulfite to make histamine detectable.[16]

    • Detection: Fluorescence detection (e.g., excitation at 345 nm, emission at 445 nm) or electrochemical detection.[15][16]

    • Quantification: Create a standard curve using known concentrations of this compound to quantify the concentration in the sample.[15]

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Prepare a series of this compound standards of known concentrations.

    • Derivatize the standards and samples by mixing with the OPA/sulfite reagent.[16]

    • Inject the derivatized standards and samples onto the HPLC column.

    • Record the chromatograms and determine the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Use the calibration curve to determine the concentration of histamine in the samples.

Protocol 3: Sterility and Bacterial Endotoxin Testing
  • Objective: To ensure the solution is free from viable microorganisms and harmful bacterial endotoxins.[12][13]

  • Sterility Testing (based on USP <71>):

    • Method: Membrane filtration or direct inoculation.[13]

    • Procedure (Membrane Filtration):

      • Filter the this compound solution through a sterile 0.45 µm membrane filter.

      • Aseptically transfer the filter to appropriate growth media (e.g., Soybean-Casein Digest Medium for bacteria and Fluid Thioglycollate Medium for anaerobic bacteria and fungi).

      • Incubate for a specified period (typically 14 days) at appropriate temperatures.

    • Acceptance Criteria: No evidence of microbial growth.[13]

  • Bacterial Endotoxin Test (BET) (based on USP <85>):

    • Method: Limulus Amebocyte Lysate (LAL) test (gel-clot, turbidimetric, or chromogenic methods).[14]

    • Procedure (Gel-Clot Method):

      • Mix the this compound solution with LAL reagent in a depyrogenated tube.

      • Incubate at 37°C for 60 minutes.

    • Acceptance Criteria: No formation of a solid gel indicates that the endotoxin level is below the specified limit.[14]

Visualizations

Quality_Control_Workflow start Start: this compound Solution Prepared/Received visual_inspection Visual Inspection (Clarity, Color, Particulates) start->visual_inspection ph_measurement pH Measurement visual_inspection->ph_measurement If Pass fail Solution Fails QC Discard and Investigate visual_inspection->fail If Fail concentration_assay Concentration Assay (e.g., HPLC) ph_measurement->concentration_assay If Pass ph_measurement->fail If Fail sterility_testing Sterility Testing concentration_assay->sterility_testing If Pass concentration_assay->fail If Fail endotoxin_testing Bacterial Endotoxin Test (BET) sterility_testing->endotoxin_testing If Pass sterility_testing->fail If Fail pass Solution Passes QC Ready for Use endotoxin_testing->pass If Pass endotoxin_testing->fail If Fail

Caption: Quality control workflow for this compound solutions.

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp & Light) start->check_storage check_prep Review Solution Preparation Protocol check_storage->check_prep Conditions OK discard Discard Old Solution check_storage->discard Improper Storage measure_ph Measure pH of Solution check_prep->measure_ph Protocol Followed prepare_fresh Prepare Fresh Solution check_prep->prepare_fresh Error in Prep re_assay Re-assay Concentration (HPLC) measure_ph->re_assay pH OK measure_ph->prepare_fresh pH Incorrect resolve Issue Resolved re_assay->resolve Concentration OK re_assay->discard Concentration Incorrect prepare_fresh->resolve discard->prepare_fresh

Caption: Troubleshooting guide for inconsistent experimental results.

Histamine_Signaling_Pathway histamine Histamine h1_receptor H1 Receptor (Gq/11 coupled) histamine->h1_receptor h2_receptor H2 Receptor (Gs coupled) histamine->h2_receptor h3_receptor H3 Receptor (Gi/o coupled) histamine->h3_receptor h4_receptor H4 Receptor (Gi/o coupled) histamine->h4_receptor plc Phospholipase C (PLC) Activation h1_receptor->plc ac_activation Adenylate Cyclase Activation h2_receptor->ac_activation ac_inhibition Adenylate Cyclase Inhibition h3_receptor->ac_inhibition h4_receptor->ac_inhibition ip3_dag IP3 & DAG Increase plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release allergic_response Allergic Response (e.g., smooth muscle contraction) ca_release->allergic_response camp_increase cAMP Increase ac_activation->camp_increase acid_secretion Gastric Acid Secretion camp_increase->acid_secretion camp_decrease cAMP Decrease ac_inhibition->camp_decrease ac_inhibition->camp_decrease neurotransmitter_release Inhibition of Neurotransmitter Release camp_decrease->neurotransmitter_release immune_response Immune Response Modulation camp_decrease->immune_response

Caption: Simplified histamine receptor signaling pathways.

References

mitigating degradation of histamine phosphate during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of histamine phosphate to mitigate its degradation. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors leading to the degradation of this compound in solution are exposure to light, elevated temperatures, and prolonged storage time.[1][2] Solutions exposed to fluorescent light at room temperature can lose a significant amount of their initial concentration within a week.[1][2]

Q2: How should I store my this compound solutions to ensure stability?

A2: To ensure stability, this compound solutions should be stored protected from light in a refrigerator at 4°C (39°F) for short-term storage (up to 8 weeks) or frozen at -20°C (-4°F) for long-term storage (up to 12 months).[1][2]

Q3: Can I autoclave my this compound solution for sterilization?

A3: Yes, studies have shown that this compound solutions can be successfully sterilized by autoclaving with minimal degradation. Autoclaved solutions have been found to have a shelf-life of at least four months.[3]

Q4: For how long is a thawed this compound solution stable at room temperature?

A4: Once removed from the refrigerator or freezer, it is recommended to use the this compound solution within 6 hours or discard it to prevent significant degradation.[1][2]

Q5: What are the visible signs of this compound degradation?

A5: While visual inspection for particulate matter and discoloration is always recommended before administration, chemical degradation may not always be visible.[4] Therefore, adherence to proper storage and handling protocols is crucial. For quantitative assessment, analytical methods such as HPLC are necessary.

Q6: Are there any known incompatibilities with common excipients?

A6: this compound is often formulated with glycerin as a viscosity agent and phenol as a preservative in sterile solutions for skin testing.[4] However, the compatibility with other excipients should be evaluated on a case-by-case basis. Strong oxidizing agents are known to be incompatible with histamine acid phosphate.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent or weaker than expected experimental results (e.g., in allergy skin testing). 1. Degradation of this compound solution: The solution may have been exposed to light, stored at an improper temperature, or used after the recommended time frame. 2. Improper solution preparation: Incorrect dilution or use of an inappropriate buffer.1. Verify storage conditions: Ensure solutions are stored protected from light at 4°C or -20°C. Check the date of preparation and thaw time. 2. Prepare fresh solutions: If degradation is suspected, prepare a fresh batch of this compound solution according to your validated protocol. 3. Perform a stability check: Use HPLC or a colorimetric assay (e.g., Pauly reaction) to determine the concentration of the current solution.
Precipitate or discoloration observed in the solution. 1. Contamination: Microbial growth or chemical contamination. 2. Incompatibility: Interaction with container components or other dissolved substances. 3. pH shift: A significant change in the pH of the solution.1. Discard the solution: Do not use any solution that shows signs of precipitation or discoloration. 2. Review preparation and storage procedures: Ensure sterile techniques are used and that storage containers are appropriate and clean. 3. Check buffer compatibility and pH: Verify that the buffer system is appropriate for this compound and that the final pH is within the desired range.
High variability between replicate experiments. 1. Inconsistent handling: Different exposure times to light or room temperature between replicates. 2. Pipetting errors: Inaccurate dilutions or sample handling. 3. Instrumental drift: Issues with the analytical equipment.1. Standardize handling procedures: Ensure all samples are handled under the same light and temperature conditions for the same duration. 2. Calibrate pipettes: Regularly check and calibrate all pipettes used for solution preparation and analysis. 3. Run system suitability tests: Before analytical runs, perform system suitability tests to ensure the instrument is performing correctly.

Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound solutions under various storage conditions.

Table 1: Effect of Temperature and Light on Histamine Diphosphate Concentration

Storage ConditionDurationConcentration Range (mg/mL)Percent of Initial Concentration Remaining
Room Temperature (20°C) with Fluorescent Light7 days0.125 - 1620% - 37%[1][2]
Room Temperature (20°C) Protected from Light7 days0.125 - 1683% - 94%[1][2]
Refrigerated (4°C) Protected from Light8 weeks0.125 - 16~97%[1][2]
Frozen (-20°C) Protected from Light12 months0.125 - 16Stable[1][2]

Table 2: Effect of Elevated Temperature on Histamine Diphosphate Concentration

Storage ConditionDurationPercent of Initial Concentration Remaining
60°C Protected from Light5 days~93.7%[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized for your equipment and sample matrix.

1. Objective: To quantify the concentration of this compound in a solution and assess its degradation.

2. Materials:

  • HPLC system with a UV or fluorescence detector

  • C18 reversed-phase column

  • This compound reference standard

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH adjusted)

  • Water (HPLC grade)

  • Sample filters (0.45 µm)

3. Reagent Preparation:

  • Mobile Phase Preparation: A common mobile phase is a mixture of phosphate buffer and an organic solvent like methanol or acetonitrile. For example, a mobile phase could consist of a gradient or isocratic elution with a phosphate buffer (pH 3.5) and methanol.[6] Prepare the mobile phase by accurately measuring the components, mixing thoroughly, and degassing before use.[3][7]

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase or an appropriate solvent.

  • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL).[6]

5. Sample Preparation:

  • Dilute the this compound sample to be tested with the mobile phase to fall within the concentration range of the calibration standards.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.[8]

6. HPLC Analysis:

  • Set up the HPLC system with the C18 column and equilibrate with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in order of increasing concentration to generate a calibration curve.

  • Inject the prepared sample(s).

  • Run a blank (mobile phase) injection to ensure no carryover.

7. Data Analysis:

  • Integrate the peak corresponding to histamine in the chromatograms for both the standards and the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Colorimetric Assay for Histamine Quantification (Pauly Reaction)

This method is a stability-indicating colorimetric assay specific for the imidazole group of histamine.[5]

1. Objective: To estimate the concentration of histamine in a solution using a colorimetric reaction.

2. Materials:

  • Spectrophotometer

  • This compound reference standard

  • Sulfanilic acid

  • Sodium nitrite

  • Sodium carbonate

  • Hydrochloric acid (HCl)

  • Test tubes and pipettes

3. Reagent Preparation:

  • Pauly's Reagent (Diazotized Sulfanilic Acid):

    • Prepare a 1% solution of sulfanilic acid in 10% HCl.

    • Prepare a 5% sodium nitrite solution.

    • Crucially, perform this step in an ice bath. To 1 mL of the chilled sulfanilic acid solution, add a few drops of the chilled sodium nitrite solution and mix. This creates the diazonium salt.

  • 10% Sodium Carbonate Solution

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate buffer (e.g., isotonic phosphate buffer).

  • Create a series of standard dilutions from the stock solution.

5. Assay Procedure:

  • To a test tube, add 1 mL of the histamine standard or sample.

  • Immediately add the freshly prepared, chilled Pauly's reagent to the test tube and mix.

  • Make the solution alkaline by adding 10% sodium carbonate dropwise until a red color develops.

  • Allow the color to develop for a specified time.

  • Measure the absorbance of the solution at the appropriate wavelength (typically around 500-540 nm) using a spectrophotometer.

6. Data Analysis:

  • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of histamine in the sample by comparing its absorbance to the standard curve.

Visualizations

Histamine_Degradation_Pathways Histamine This compound HNMT Histamine-N- methyltransferase (HNMT) Histamine->HNMT Methylation DAO Diamine Oxidase (DAO) Histamine->DAO Oxidative Deamination N_Methylhistamine N-Methylhistamine HNMT->N_Methylhistamine Imidazole_Acetaldehyde Imidazole Acetaldehyde DAO->Imidazole_Acetaldehyde

Caption: Major enzymatic degradation pathways of histamine.

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Solution Prepare Histamine Phosphate Solution Divide_Aliquots Divide into Aliquots for Different Conditions Prep_Solution->Divide_Aliquots Condition1 Condition 1: Room Temp, Light Divide_Aliquots->Condition1 Condition2 Condition 2: Room Temp, Dark Divide_Aliquots->Condition2 Condition3 Condition 3: Refrigerated, Dark Divide_Aliquots->Condition3 Condition4 Condition 4: Frozen, Dark Divide_Aliquots->Condition4 Time_Points Sample at Predetermined Time Points (T0, T1, T2...) Condition1->Time_Points Condition2->Time_Points Condition3->Time_Points Condition4->Time_Points Analysis Analyze Samples using HPLC or Colorimetric Assay Time_Points->Analysis Data_Analysis Data Analysis and Comparison to T0 Analysis->Data_Analysis

Caption: Workflow for a this compound stability study.

Mitigation_Strategy_Logic Start Start: Histamine Phosphate Solution Storage_Duration Storage Duration? Start->Storage_Duration Short_Term Short-Term (< 8 weeks) Storage_Duration->Short_Term Short Long_Term Long-Term (> 8 weeks) Storage_Duration->Long_Term Long Refrigerate Refrigerate at 4°C in a light-protected container Short_Term->Refrigerate Freeze Freeze at -20°C in a light-protected container Long_Term->Freeze Usage Ready to Use? Refrigerate->Usage Freeze->Usage Thaw Thaw and use within 6 hours Usage->Thaw Yes End End of Use Thaw->End

Caption: Decision logic for mitigating this compound degradation.

References

Validation & Comparative

A Comparative Guide to Histamine Phosphate in Animal Models of Acute Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate animal model is a critical step in the study of inflammation and the development of novel therapeutics. This guide provides a comprehensive validation of the histamine phosphate-induced inflammation model, comparing it with the widely used carrageenan-induced edema model. Detailed experimental protocols, quantitative data, and key signaling pathways are presented to facilitate an informed decision-making process.

Executive Summary

The this compound-induced paw edema model is a well-established and highly reproducible method for studying acute inflammation, particularly for the evaluation of anti-inflammatory agents that target histamine-mediated pathways.[1] This model offers the advantages of a rapid onset and short duration, making it suitable for high-throughput screening. In contrast, the carrageenan-induced model presents a biphasic inflammatory response, involving a broader range of inflammatory mediators, which may be advantageous for studying different phases of acute inflammation and the mechanisms of action of a wider array of anti-inflammatory drugs.[2][3]

Comparative Analysis of Inflammatory Models

The choice between the histamine and carrageenan models depends on the specific research question and the therapeutic target of interest. The following tables provide a detailed comparison of the two models based on key experimental parameters and outcomes.

Table 1: Comparison of Histamine- and Carrageenan-Induced Paw Edema Models

FeatureThis compound ModelCarrageenan Model
Inflammatory Agent This compoundLambda Carrageenan (a sulfated polysaccharide)
Type of Inflammation Acute, transient, primarily vascularAcute, biphasic, involving cellular and vascular events[4]
Onset of Edema Rapid (within minutes)Slower onset, with an early and a late phase[4]
Peak Response 30 minutes to 1 hour[1]Early phase: 1-2 hours; Late phase: 3-6 hours[3][4]
Duration Short (resolves within a few hours)Longer (can persist for over 6 hours)[5]
Primary Mediators Histamine, leading to increased vascular permeability[2]Early phase: Histamine, Serotonin; Late phase: Prostaglandins, Cytokines (TNF-α, IL-1β, IL-6), Nitric Oxide[3][6][7]
Key Applications Screening of H1 receptor antagonists and drugs affecting vascular permeability.[8]General screening of anti-inflammatory drugs, including NSAIDs and COX-2 inhibitors.[9]

Table 2: Quantitative Comparison of Edema Response

Time PointHistamine-Induced Paw Thickness Increase (mm)Carrageenan-Induced Paw Volume Increase (%)
1 hour ~1.8[1]~55%[6]
2 hours ~1.5[1]~60%[6]
3 hours ~1.2[1]~67% (peak)[6]
4 hours -~65%
5 hours -~60%
Note: Data are synthesized from multiple sources and represent typical responses. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of animal model studies. The following are representative protocols for inducing paw edema using this compound and carrageenan in rats.

Histamine-Induced Paw Edema Protocol
  • Animals: Male Wistar rats (180-220g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Housing: Animals are housed in standard laboratory conditions with free access to food and water.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Induction of Inflammation: A subcutaneous injection of 100 µL of 0.1% this compound solution in sterile saline is administered into the sub-plantar surface of the right hind paw.[1]

  • Paw Volume Measurement: Paw volume is measured at 30, 60, 120, and 180 minutes after the histamine injection.

  • Data Analysis: The percentage increase in paw volume is calculated relative to the baseline measurement.

Carrageenan-Induced Paw Edema Protocol
  • Animals: Male Wistar rats (180-220g) are used.

  • Acclimatization and Housing: Same as for the histamine model.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Induction of Inflammation: A subcutaneous injection of 100 µL of 1% carrageenan solution in sterile saline is administered into the sub-plantar surface of the right hind paw.[6]

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[5]

  • Data Analysis: The percentage increase in paw volume is calculated relative to the baseline measurement.

Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms underlying the inflammatory response is crucial for drug development. The following diagrams illustrate the key signaling pathways activated by histamine and a typical experimental workflow for evaluating anti-inflammatory compounds.

Histamine_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Inflammatory Response Histamine Histamine H1R H1 Receptor Histamine->H1R Gq_11 Gq/11 H1R->Gq_11 PLC PLC Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Vascular_Permeability Increased Vascular Permeability & Edema Ca2->Vascular_Permeability MAPK MAPK Pathway (ERK, p38) PKC->MAPK NF_kB NF-κB Activation MAPK->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NF_kB->Cytokines Cytokines->Vascular_Permeability

Caption: Histamine H1 Receptor Signaling Pathway in Inflammation.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Group_Allocation Random Group Allocation (Control, Vehicle, Test Compound) Animal_Acclimatization->Group_Allocation Baseline_Measurement Baseline Paw Volume Measurement Group_Allocation->Baseline_Measurement Compound_Administration Test Compound or Vehicle Administration Baseline_Measurement->Compound_Administration Inflammation_Induction Inflammation Induction (Histamine or Carrageenan) Compound_Administration->Inflammation_Induction Paw_Measurement Paw Volume Measurement (Multiple Time Points) Inflammation_Induction->Paw_Measurement Data_Analysis Data Collection & Statistical Analysis Paw_Measurement->Data_Analysis Results Results Data_Analysis->Results End End Results->End

Caption: Experimental Workflow for Paw Edema Models.

Conclusion

The this compound-induced inflammation model is a valuable tool for the rapid screening of anti-inflammatory compounds, particularly those targeting the initial vascular phase of acute inflammation mediated by histamine. For studies requiring the investigation of a broader range of inflammatory mediators and a longer inflammatory response, the carrageenan-induced edema model provides a more complex and clinically relevant system. The choice of model should be guided by the specific scientific objectives and the pharmacological profile of the test compounds. This guide provides the necessary information to make an evidence-based decision for validating an animal model of inflammation.

References

A Researcher's Guide: Histamine Phosphate vs. Histamine Dihydrochloride for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing histamine in in vitro studies, the choice between its common salt forms, histamine phosphate and histamine dihydrochloride, is a fundamental decision. Both salts serve to increase the stability and solubility of the parent histamine molecule, facilitating its use in aqueous solutions for cell-based assays and other experimental setups. While both forms are widely accepted and used, this guide provides an objective comparison to aid in the selection and proper application of these reagents, complete with supporting data and detailed experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

The primary difference between this compound and histamine dihydrochloride lies in their molecular weights and the corresponding percentage of active histamine base. This is a critical consideration for preparing accurate molar concentrations of histamine for in vitro experiments.

PropertyThis compoundHistamine Dihydrochloride
Chemical Formula C₅H₉N₃ · 2H₃PO₄C₅H₉N₃ · 2HCl
Molecular Weight 307.14 g/mol [1][2]184.07 g/mol [3][4]
Histamine Base (MW) 111.15 g/mol [5]111.15 g/mol [5]
% Histamine Base ~36.2%~60.4%
Solubility in Water ≥ 12.1 mg/mL (~39.4 mM)[1][6]100 mg/mL (~543 mM)[7]
Solubility in PBS (pH 7.2) 50 mg/mL (~162.8 mM)[2]100 mg/mL (~543 mM)[7]

Note on Solubility: Both salts are readily soluble in aqueous solutions. Histamine dihydrochloride exhibits higher solubility in water compared to this compound.

Practical Considerations for In Vitro Use

The choice between this compound and histamine dihydrochloride for in vitro studies is often a matter of laboratory preference and historical precedent, as there is a lack of direct comparative studies on their performance in cell-based assays. The most critical factor for a researcher is to accurately calculate the concentration of the active histamine base.

Calculating Molar Concentrations:

Due to the difference in molecular weight, it is crucial to use the correct value when calculating the molarity of your stock solutions to ensure the desired final concentration of histamine in your experiments.

  • For this compound (MW = 307.14 g/mol ):

    • Molarity (M) = (mass (g) / 307.14 g/mol) / volume (L)

  • For Histamine Dihydrochloride (MW = 184.07 g/mol ):

    • Molarity (M) = (mass (g) / 184.07 g/mol) / volume (L)

Interchangeability:

In principle, both salts should be interchangeable in in vitro assays, provided that the final concentration of the histamine cation is the same. The primary function of the salt is to facilitate the dissolution and stability of histamine in aqueous media. Once dissolved, the histamine cation is the active species that binds to its receptors.

Histamine Signaling Pathways

Histamine exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The activation of these receptors triggers specific intracellular signaling cascades.

Histamine_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R H3R H3 Receptor Histamine->H3R H4R H4 Receptor Histamine->H4R Gq11 Gq/11 H1R->Gq11 Gs Gs H2R->Gs Gi_o Gi/o H3R->Gi_o H4R->Gi_o PLC PLC Gq11->PLC AC Adenylyl Cyclase Gs->AC Gi_o->AC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC p38_MAPK p38 MAPK PKC->p38_MAPK Akt Akt PKC->Akt

Caption: Histamine Receptor Signaling Pathways.

Experimental Protocols

Below are detailed methodologies for key in vitro experiments involving histamine.

Calcium Imaging Assay for H1 Receptor Activation

This assay measures the increase in intracellular calcium ([Ca²⁺]i) following the activation of the H1 receptor, which signals through the Gq/11 pathway.

Calcium_Imaging_Workflow start Seed Cells in 96-well plate load_dye Load Cells with Fluo-4 AM start->load_dye wash Wash to remove excess dye load_dye->wash acquire_baseline Acquire Baseline Fluorescence wash->acquire_baseline prepare_histamine Prepare Histamine (Phosphate or Dihydrochloride) Serial Dilutions add_histamine Add Histamine Solutions prepare_histamine->add_histamine acquire_baseline->add_histamine acquire_data Record Fluorescence (kinetic read) add_histamine->acquire_data analyze Analyze Data (EC₅₀ determination) acquire_data->analyze

Caption: Workflow for a Calcium Imaging Assay.

Methodology:

  • Cell Culture: Seed cells expressing the H1 receptor (e.g., HeLa or HEK293-H1R) in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with buffer to remove extracellular dye.

  • Histamine Preparation: Prepare serial dilutions of this compound or histamine dihydrochloride in the assay buffer.

  • Data Acquisition: Place the plate in a fluorescence plate reader. Record a baseline fluorescence for a short period, then inject the histamine solutions and continue recording the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Plot the peak fluorescence response against the histamine concentration to determine the EC₅₀ value.

Western Blot for p38 MAPK and Akt Phosphorylation

This protocol is used to assess the activation of downstream signaling pathways, such as p38 MAPK and Akt, following histamine receptor stimulation.

Methodology:

  • Cell Treatment: Culture cells to near confluency and serum-starve overnight. Treat the cells with various concentrations of histamine (prepared from either salt) for different time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated p38 MAPK (p-p38) and phosphorylated Akt (p-Akt). Also, probe for total p38 and total Akt as loading controls.

  • Detection:

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

Both this compound and histamine dihydrochloride are suitable for preparing histamine solutions for in vitro studies. The choice between them is largely a matter of convenience and ensuring accurate molar concentration calculations based on their different molecular weights. Histamine dihydrochloride offers higher solubility in water, which might be advantageous for preparing highly concentrated stock solutions. Ultimately, the key to reproducible and reliable experimental results lies in the careful preparation of solutions and the consistent use of the chosen salt form throughout a study. There is no evidence in the current literature to suggest that one salt form is superior to the other in terms of its biological activity in in vitro systems.

References

A Comparative Analysis of Histamine Phosphate and Serotonin on Uterine Contractions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the effects of histamine phosphate and serotonin on uterine contractions, designed for researchers, scientists, and drug development professionals. By objectively comparing their performance and presenting supporting experimental data, this document aims to be a valuable resource for understanding the distinct and overlapping roles of these two potent biogenic amines in modulating myometrial physiology.

Introduction

Histamine and serotonin are well-established mediators of smooth muscle contraction throughout the body. In the uterus, their roles are of particular interest due to their potential involvement in both physiological processes, such as parturition, and pathological conditions, including preterm labor and dysmenorrhea. Both compounds are known to increase uterine contractility, but they act through distinct receptor subtypes and signaling pathways, leading to nuanced differences in their effects. This guide will delve into these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Comparative Effects on Uterine Contractions

Both histamine and serotonin induce uterine contractions in a concentration-dependent manner.[1] Studies on isolated uterine tissue from both human and animal models have consistently demonstrated their uterotonic properties.[1][2] Pregnant uterine tissue, in particular, shows increased responsiveness to both agents.[1]

While both compounds increase the frequency, amplitude, and duration of uterine contractions, there are notable differences in their potency and the specific characteristics of the contractions they elicit.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data on the effects of this compound and serotonin on uterine contractions. It is important to note that direct comparative studies are limited, and experimental conditions can vary.

ParameterThis compoundSerotonin (5-Hydroxytryptamine)Key Observations
Primary Receptor H1 Receptor[4][5][6]5-HT2A Receptor[7][8][9]Both are G-protein coupled receptors.
Potency (EC50) Generally considered potent, but specific EC50 values for uterine contraction are not consistently reported in the literature. One study noted weak contractions between 10-100 µM in mouse uterus.[10]Reported EC50 of approximately 1.2 µM in mouse uterine horns.[10] A 5-HT2 receptor agonist, α-methyl-5-HT, showed a pEC50 of 7.60 ± 0.10 in pregnant human myometrium.[8]Serotonin appears to be more potent than histamine in some experimental models.
Effect on Contraction Increases spontaneous phasic myometrial contractions in a concentration-dependent manner. At a concentration of 10⁻⁶ M, it causes a significant increase in the frequency, duration, and amplitude of contractions.[3]Increases the frequency and amplitude of uterine contractions in a dose-dependent manner.[11] The effect is more pronounced in quiescent tissue.Both are effective uterotonic agents.
Signaling Pathway Gq/11 -> Phospholipase C (PLC) -> Inositol trisphosphate (IP3) & Diacylglycerol (DAG) -> Increased intracellular Ca²⁺[4][5][9]Gq/11 -> Phospholipase C (PLC) -> Inositol trisphosphate (IP3) & Diacylglycerol (DAG) -> Increased intracellular Ca²⁺[7][9]Both compounds share the same primary signaling cascade for initiating contraction.

Signaling Pathways

The contractile effects of both histamine and serotonin on uterine smooth muscle are primarily mediated by the activation of Gq/11 protein-coupled receptors, leading to an increase in intracellular calcium concentration.

Histamine Signaling Pathway

Histamine binds to the H1 receptor on the surface of myometrial cells.[4][5] This binding activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

Histamine_Signaling_Pathway Histamine This compound H1R H1 Receptor Histamine->H1R Binds to Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 Cleaves PIP2 to DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca2_cyto Increased Intracellular Ca²⁺ SR->Ca2_cyto Releases Ca2_SR Ca²⁺ Contraction Uterine Contraction Ca2_cyto->Contraction Leads to

Histamine H1 Receptor Signaling Pathway in Uterine Smooth Muscle.
Serotonin Signaling Pathway

Serotonin primarily exerts its contractile effects on the uterus through the 5-HT2A receptor.[12][7][8] Similar to the H1 receptor, the 5-HT2A receptor is coupled to the Gq/11 protein.[7][9] The subsequent signaling cascade is identical to that of histamine, involving the activation of PLC, generation of IP3 and DAG, and the release of intracellular Ca²⁺, ultimately leading to myometrial contraction.

Serotonin_Signaling_Pathway Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds to Gq11 Gq/11 HT2AR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 Cleaves PIP2 to DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca2_cyto Increased Intracellular Ca²⁺ SR->Ca2_cyto Releases Ca2_SR Ca²⁺ Contraction Uterine Contraction Ca2_cyto->Contraction Leads to

Serotonin 5-HT2A Receptor Signaling Pathway in Uterine Smooth Muscle.

Experimental Protocols

The most common method for studying the effects of histamine and serotonin on uterine contractions is the in vitro organ bath assay using isolated myometrial strips.[13][14][15][16]

In Vitro Uterine Contractility Assay

Objective: To measure and compare the contractile responses of isolated uterine smooth muscle to this compound and serotonin.

Materials:

  • Fresh uterine tissue (e.g., from biopsies during cesarean section or from animal models).

  • Physiological Salt Solution (PSS), such as Krebs-Henseleit solution, pre-warmed to 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Organ bath system with force transducers.

  • This compound stock solution.

  • Serotonin hydrochloride stock solution.

  • Data acquisition system.

Protocol:

  • Tissue Preparation:

    • Obtain fresh uterine tissue and immediately place it in cold, oxygenated PSS.

    • Under a dissecting microscope, carefully dissect longitudinal myometrial strips (e.g., 2 mm wide and 10 mm long).

  • Mounting:

    • Mount the myometrial strips in the organ baths containing pre-warmed and aerated PSS.

    • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

  • Equilibration:

    • Allow the tissue to equilibrate for a period of 60-90 minutes, or until stable spontaneous contractions are observed. During this time, periodically replace the PSS in the bath.

  • Drug Administration:

    • After equilibration, add cumulative concentrations of either this compound or serotonin to the organ bath at set time intervals.

    • Record the contractile activity (frequency, amplitude, and duration) for each concentration.

  • Data Analysis:

    • Measure the baseline contractile activity before drug administration.

    • Quantify the changes in contraction frequency, amplitude, and duration in response to each concentration of the test compound.

    • Construct dose-response curves and calculate EC50 values to determine the potency of each compound.

Experimental_Workflow A Uterine Tissue Acquisition B Dissection of Myometrial Strips A->B C Mounting in Organ Bath B->C D Equilibration (60-90 min) C->D E Addition of Histamine or Serotonin (Cumulative Doses) D->E F Data Recording (Force Transducer) E->F G Data Analysis (Frequency, Amplitude, Duration, EC50) F->G

Experimental Workflow for In Vitro Uterine Contractility Assay.

Discussion and Conclusion

Both this compound and serotonin are potent stimulators of uterine contractions, acting through a common intracellular signaling pathway initiated by different Gq/11-coupled receptors. The available data suggests that serotonin, acting via the 5-HT2A receptor, may be a more potent uterotonic agent than histamine, which acts via the H1 receptor. However, both play significant roles in myometrial physiology.

The choice of which compound to study or target for therapeutic intervention will depend on the specific research question or clinical indication. For instance, the involvement of mast cells and histamine in inflammatory responses may make the histamine pathway a relevant target in conditions like preterm labor associated with infection. Conversely, the widespread roles of serotonin in the central and peripheral nervous systems may offer different therapeutic opportunities and challenges.

This guide provides a foundational comparison of histamine and serotonin on uterine contractions. Further direct comparative studies are needed to fully elucidate the quantitative differences in their effects on various contraction parameters. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into the complex regulation of uterine contractility.

References

The Gold Standard and Its Challengers: A Comparative Guide to Positive Controls in Allergy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of allergy testing is paramount. A reliable positive control is the cornerstone of valid results, ensuring that the test subject's skin is responsive and that the absence of a reaction to an allergen is a true negative. For decades, histamine phosphate has held the position of the go-to positive control. This guide provides an in-depth comparison of this compound with its alternatives, supported by experimental data, to aid in the selection of the most appropriate control for your research and development needs.

This compound, a salt of the primary mediator of allergic reactions, directly induces a wheal and flare response, mimicking a true allergic reaction.[1][2] Its reliability and extensive historical data make it a widely accepted standard. However, alternative positive controls, such as codeine phosphate and Substance P, are also utilized, each with distinct mechanisms of action and performance characteristics.[3][4][5]

Comparative Performance of Positive Controls

The choice of a positive control can significantly impact the interpretation of allergy skin tests. The following table summarizes key performance metrics for this compound and its primary alternatives based on available experimental data.

FeatureThis compoundCodeine PhosphateSubstance P
Mechanism of Action Direct histamine receptor agonistInduces endogenous histamine release from mast cellsInduces histamine release from mast cells via MRGPRX2 receptor activation
Typical Concentration (Skin Prick Test) 1 mg/mL to 10 mg/mL[2][6]3 mg/mL to 30 mg/mLData primarily on intradermal injection (5-150 pmol)[4]
Wheal Size Consistency Generally high consistency and reproducibility[3][7]Lower consistency, higher inter-subject variability (Coefficient of Variation: 64-65% vs. 44% for histamine)[3][8]Dose-dependent wheal and flare response observed in intradermal studies[4]
Response Rate High positive response rate in non-medicated individuals (e.g., 52/56 subjects at 2.75 mg/mL)[8]Lower positive response rate compared to histamine (e.g., 39/56 subjects at 30 mg/mL)[8]Induces wheal and flare in healthy individuals[5]
Advantages Well-established standard, direct action, high reproducibility[3][7]Assesses the entire mast cell degranulation pathway, potentially more reflective of an allergen-induced reactionInvestigates neuro-immune interaction in skin reactivity[5]
Disadvantages Bypasses the mast cell degranulation stepHigher variability, lower response rate, potential for false negatives[3][8]Limited data on use as a standard positive control in skin prick testing, protocol not standardized for this application[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures involved in allergy testing with different positive controls, the following diagrams are provided.

G cluster_0 Allergen-Induced Mast Cell Degranulation Allergen Allergen IgE IgE Antibody Allergen->IgE Binds to MastCell Mast Cell IgE->MastCell Cross-links on Mediators Release of Histamine & Other Mediators MastCell->Mediators Degranulation Symptoms Allergic Symptoms (Wheal & Flare) Mediators->Symptoms Cause

Figure 1: Allergen-Induced Signaling Pathway

G Start Start: Prepare Patient's Skin ApplyControls Apply Drops: - Negative Control (Saline/Glycerin) - Positive Control (e.g., this compound) - Allergen Extracts Start->ApplyControls PrickSkin Prick Skin Through Each Drop with a Sterile Lancet ApplyControls->PrickSkin Wait Wait 15-20 Minutes PrickSkin->Wait Measure Measure Wheal and Flare Diameters (mm) Wait->Measure Interpret Interpret Results: - Positive Control: Confirms skin reactivity - Negative Control: Rules out dermatographism - Allergen: Compare to controls Measure->Interpret End End: Record and Analyze Data Interpret->End

Figure 2: Standard Skin Prick Test Workflow

Detailed Experimental Protocols

Reproducibility and accuracy in allergy testing are heavily dependent on standardized experimental protocols. Below are the detailed methodologies for performing skin prick tests with this compound and its alternatives.

This compound Skin Prick Test Protocol
  • Preparation:

    • Ensure the subject has discontinued antihistamine medications for the appropriate washout period.[2]

    • Clean the test area (volar surface of the forearm or the back) with 70% isopropyl alcohol and allow it to air dry.[9]

    • Label the test sites for the negative control, positive control (this compound), and each allergen to be tested, ensuring at least 2 cm between each site.[9]

  • Application:

    • Place a single drop of the negative control solution (e.g., saline with 50% glycerin) onto its corresponding labeled site.[6]

    • Place a single drop of this compound solution (typically 1 mg/mL or 10 mg/mL) onto its labeled site.[2][6]

    • Place a single drop of each allergen extract onto their respective labeled sites.

  • Pricking:

    • Using a sterile lancet, prick the skin through the center of each drop. A new sterile lancet should be used for each substance to avoid cross-contamination.[9] The prick should be firm enough to penetrate the epidermis but not deep enough to cause bleeding.

  • Reading and Interpretation:

    • After 15-20 minutes, measure the largest diameter of the wheal (raised, blanched area) and the flare (surrounding erythema) for each test site in millimeters.

    • A positive reaction to an allergen is typically defined as a wheal diameter of 3 mm or greater than the negative control.

    • The histamine control should produce a wheal of at least 3 mm to validate the test. The negative control should show no significant reaction.[6]

Codeine Phosphate Skin Prick Test Protocol

The protocol for codeine phosphate is similar to that of this compound, with the primary difference being the positive control substance used.

  • Preparation: Follow the same preparation steps as for the this compound protocol.

  • Application:

    • Apply drops of the negative control and allergen extracts as described above.

    • Place a single drop of codeine phosphate solution (e.g., 3 mg/mL or 30 mg/mL) onto its labeled site.[8]

  • Pricking: Follow the same pricking procedure as for the this compound protocol.

  • Reading and Interpretation:

    • Read the results after 15-20 minutes, measuring the wheal and flare diameters.

    • Interpretation is similar to the histamine control, with the codeine-induced wheal serving as the indicator of skin reactivity.

Substance P Intradermal Test Protocol

Currently, data for Substance P as a routine positive control in skin prick testing is limited. The primary research has utilized intradermal injections.

  • Preparation:

    • Prepare the skin as for the skin prick test.

    • Reconstitute lyophilized Substance P to the desired concentrations (e.g., 5, 15, 50, and 150 pmol in 50 µL of saline).[4]

  • Application:

    • Using a tuberculin syringe with a 27-30 gauge needle, inject 50 µL of the Substance P solution intradermally to raise a small bleb.

    • A separate site should be used for a saline negative control.

  • Reading and Interpretation:

    • Measure the wheal and flare response at various time points (e.g., 5, 10, 15, 30, 60, 90, and 120 minutes) to characterize the dose-response and time-course of the reaction.[4]

The Future of Positive Controls: Synthetic Peptides

An emerging area of research involves the use of synthetic peptides as potential positive controls. These peptides are designed to mimic the T-cell epitopes of common allergens.[10] The theoretical advantage is a more standardized and potentially safer alternative to biological extracts. However, research is still in the early stages, and there are currently no commercially available, validated synthetic peptide positive controls for routine allergy skin testing. Further studies are needed to identify specific peptide sequences and to conduct large-scale comparisons with established controls like this compound.

Conclusion

This compound remains the gold standard for a positive control in allergy skin testing due to its high reproducibility and direct mode of action.[3][7] Codeine phosphate offers a valuable alternative for assessing the entire mast cell degranulation pathway, though with greater variability.[3][8] Substance P presents an interesting tool for investigating neuro-inflammatory responses in the skin but requires further validation for routine use as a positive control in skin prick testing.[4][5] As research progresses, synthetic peptides may offer a future avenue for highly standardized and specific positive controls. The selection of the most appropriate positive control will depend on the specific goals of the research or clinical application, balancing the need for reproducibility with the desire to investigate different aspects of the allergic response.

References

Assessing the Cross-Reactivity of Histamine Phosphate in Competitive Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of histamine in competitive immunoassays, with a focus on histamine phosphate. Understanding the specificity of these assays is critical for accurate quantification in research, clinical diagnostics, and drug development. This document outlines the performance of various histamine immunoassays against other structurally related biogenic amines, presents detailed experimental protocols for assessing cross-reactivity, and visualizes the underlying principles and workflows.

Performance of Histamine Competitive Immunoassays

Competitive immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) and RIA (Radioimmunoassay), are widely used for the detection of histamine. The specificity of these assays is paramount to avoid false-positive results from structurally similar molecules. The following table summarizes the cross-reactivity of different histamine competitive immunoassays with various biogenic amines. The data is compiled from multiple studies to provide a comparative overview.

Immunoassay TypeCompeting AnalyteCross-Reactivity (%)Reference
Monoclonal Antibody based Immunoassay1-MethylhistamineNot specified, but detectable[1]
Monoclonal Antibody based ImmunoassayHistidineNo cross-reactivity[1]
Monoclonal Antibody based ImmunoassaySerotoninDetectable at high concentrations (mg/l)[1]
Monoclonal Antibody based ImmunoassayDopamineDetectable at high concentrations (mg/l)[1]
Biomimetic ELISA (BELISA)Phenethylamine22.32[2]
Biomimetic ELISA (BELISA)Tyramine11.35[2]
ELISATyramine< 1[3]
ELISACadaverine< 1[3]
Radioimmunoassay (RIA)N-methyl-histamineSignificant cross-reactivity[4]
Radioimmunoassay (RIA) with acylated histamineMethylhistamineNo cross-reactivity[4]

Experimental Protocols

Accurate assessment of cross-reactivity is essential for the validation of any competitive immunoassay. Below is a detailed protocol for a typical competitive ELISA for histamine, which can be adapted to test for the cross-reactivity of this compound and other compounds.

Principle of Competitive Immunoassay

In a competitive immunoassay, unlabeled antigen in a sample (or a standard) competes with a fixed amount of labeled antigen for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.

cluster_0 Competitive Binding cluster_1 Detection Sample Histamine Sample Histamine Antibody Antibody Sample Histamine->Antibody Binds Labeled Histamine Labeled Histamine Labeled Histamine->Antibody Competes to bind Bound Labeled Histamine Bound Labeled Histamine Signal Signal Bound Labeled Histamine->Signal Generates Start Start Prepare Standards & Cross-Reactants Prepare Standards & Cross-Reactants Start->Prepare Standards & Cross-Reactants Add to Plate Add Standards & Samples to Coated Plate Prepare Standards & Cross-Reactants->Add to Plate Add Conjugate Add Histamine-HRP Conjugate Add to Plate->Add Conjugate Incubate_1 Incubate Add Conjugate->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add Substrate Add TMB Substrate Wash_1->Add Substrate Incubate_2 Incubate in Dark Add Substrate->Incubate_2 Add Stop Solution Add Stop Solution Incubate_2->Add Stop Solution Read Absorbance Read Absorbance at 450 nm Add Stop Solution->Read Absorbance Calculate Cross-Reactivity Calculate Cross-Reactivity Read Absorbance->Calculate Cross-Reactivity End End Calculate Cross-Reactivity->End

References

A Comparative Guide to Histamine Phosphate-Induced Bronchoconstriction for Asthma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of histamine phosphate-induced bronchoconstriction as a model for asthma research. It offers an objective comparison with alternative methods, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Histamine-Induced Bronchoconstriction: An Overview

Histamine is a key mediator in the pathophysiology of allergic asthma.[1] Released from mast cells upon allergen exposure, it plays a significant role in airway obstruction through smooth muscle contraction, increased bronchial secretions, and mucosal edema.[1][2] Histamine challenge tests are frequently employed in both clinical and preclinical settings to assess airway hyperresponsiveness (AHR), a cardinal feature of asthma.[3]

Signaling Pathway of Histamine-Induced Bronchoconstriction

Histamine mediates its effects on airway smooth muscle primarily through the H1 receptor, a G-protein coupled receptor (GPCR).[4][5][6] Activation of the H1 receptor initiates a signaling cascade that ultimately leads to bronchoconstriction.

Histamine_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca2->Contraction Leads to PKC->Contraction Contributes to

Histamine H1 Receptor Signaling Pathway

Experimental Validation: A Comparative Analysis

The most common alternative to histamine for inducing bronchoconstriction in preclinical asthma models is methacholine, a muscarinic receptor agonist. The choice between these agents can influence the outcomes and interpretation of a study.

Quantitative Comparison of Bronchoconstrictor Agents in Animal Models

The following table summarizes key parameters from studies comparing histamine and methacholine challenges in rodent models of allergic asthma.

ParameterHistamine ChallengeMethacholine ChallengeKey Findings & References
Mechanism of Action Acts on H1 receptors on airway smooth muscle.Acts on muscarinic (M3) receptors on airway smooth muscle.Histamine's effects can also involve other cells like inflammatory cells, while methacholine's action is more directly on the smooth muscle.[3]
Provocative Concentration (PC20) *Generally, higher concentrations are required compared to methacholine to induce a 20% fall in FEV1 in some studies.Lower concentrations are often sufficient to induce a 20% fall in FEV1.Responsiveness to histamine and methacholine are highly correlated.[5] Some studies show methacholine is more potent in community studies.
Airway Resistance (Raw/RL) Significant increase in a dose-dependent manner.Significant increase in a dose-dependent manner.The magnitude of change can vary depending on the animal model and sensitization protocol.[3]
Dynamic Compliance (Cdyn) Significant decrease in a dose-dependent manner.Significant decrease in a dose-dependent manner.Both agents effectively demonstrate changes in lung mechanics indicative of bronchoconstriction.[3]
Reproducibility High reproducibility has been demonstrated.High reproducibility has been demonstrated.Both tests are considered reliable for assessing airway hyperresponsiveness.[5]
Side Effects (in human studies) More frequent reports of throat irritation, flushing, and headache.Generally better tolerated with fewer side effects.Methacholine may have advantages in clinical and community studies due to better tolerability.[5]

*PC20: The provocative concentration of an agent that causes a 20% fall in Forced Expiratory Volume in one second (FEV1).

Experimental Protocol: Histamine-Induced Bronchoconstriction in an Ovalbumin-Sensitized Mouse Model

This protocol outlines the induction of an allergic asthma phenotype in mice and the subsequent assessment of airway hyperresponsiveness following a histamine challenge.

Experimental Workflow

Experimental_Workflow cluster_sensitization Sensitization Phase (Days 0 & 14) cluster_challenge Challenge Phase (e.g., Days 21, 22, 23) cluster_measurement Airway Hyperresponsiveness (AHR) Measurement (24-48h post-final challenge) sensitization Intraperitoneal (i.p.) injection of Ovalbumin (OVA) + Alum Adjuvant challenge Intranasal or Aerosol Administration of OVA sensitization->challenge anesthesia Anesthetize Mouse challenge->anesthesia tracheostomy Perform Tracheostomy anesthesia->tracheostomy ventilation Connect to Ventilator tracheostomy->ventilation baseline Record Baseline Lung Function ventilation->baseline histamine_challenge Administer Increasing Doses of This compound via Nebulizer baseline->histamine_challenge data_acquisition Measure Airway Resistance (Raw) and Dynamic Compliance (Cdyn) histamine_challenge->data_acquisition analysis Generate Dose-Response Curve data_acquisition->analysis

Workflow for AHR Assessment in Mice
Detailed Methodology

1. Animal Model:

  • Species: BALB/c mice (female, 6-8 weeks old) are commonly used due to their Th2-biased immune response.

2. Sensitization:

  • Day 0 & 14: Sensitize mice with an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL sterile saline.

3. Allergen Challenge:

  • Days 21, 22, and 23: Challenge the sensitized mice with an intranasal administration of 1% OVA in saline (e.g., 50 µL) or via aerosol inhalation for 20-30 minutes.

4. Measurement of Airway Hyperresponsiveness (24-48 hours after the final challenge):

  • Anesthesia and Tracheostomy: Anesthetize the mouse (e.g., with pentobarbital sodium) and perform a tracheostomy to insert a cannula.

  • Mechanical Ventilation: Connect the mouse to a small animal ventilator.

  • Baseline Measurement: Record baseline airway resistance (Raw) and dynamic compliance (Cdyn) using techniques such as the forced oscillation technique.

  • Histamine Challenge: Administer aerosolized this compound in increasing concentrations (e.g., 0, 2.5, 5, 10, 20, 40 mg/mL) for a fixed duration at each dose.

  • Data Acquisition: Record Raw and Cdyn for a few minutes following each histamine dose.

  • Data Analysis: Plot the percentage change in Raw and Cdyn from baseline against the histamine concentration to generate dose-response curves.

Alternative Bronchoconstriction Models

While histamine and methacholine are the most common pharmacological agents, other models can be used to investigate specific pathways in asthma pathophysiology.

ModelMechanism of ActionAdvantagesDisadvantages
Leukotriene Challenge (e.g., LTD4) Acts on cysteinyl leukotriene receptors (CysLT1) on airway smooth muscle.Relevant to the inflammatory pathways in asthma, as leukotrienes are key mediators.Can be more expensive and less stable than histamine or methacholine.
Allergen Challenge Mimics the natural exposure that triggers an asthma attack by causing mast cell degranulation and release of multiple mediators, including histamine and leukotrienes.Physiologically relevant model that incorporates the full immune response.Can be complex to standardize, and the response can be variable between animals.
Cold Air/Isocapnic Hyperventilation Induces bronchoconstriction through airway cooling and drying, leading to mediator release.Relevant for exercise-induced asthma models.Requires specialized equipment and may be less reproducible than pharmacological challenges.

Conclusion

The validation of this compound-induced bronchoconstriction is well-established in asthma research. It provides a robust and reproducible method for assessing airway hyperresponsiveness, a key hallmark of the disease. While methacholine presents a viable alternative with a potentially better side-effect profile in human studies, histamine's role as a primary inflammatory mediator in allergic asthma makes it a highly relevant tool for investigating the disease's underlying mechanisms and for the preclinical evaluation of novel therapeutics. The choice of bronchoconstrictor should be guided by the specific research question and the pathways being investigated.

References

Validating Histamine Release Assays: A Comparative Guide to Using Histamine Phosphate Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of histamine release from mast cells and basophils is a cornerstone of allergy research and the development of novel therapeutics for hypersensitivity reactions. A crucial aspect of ensuring the reliability of these measurements is the rigorous validation of the histamine release assay. This guide provides a comprehensive comparison of assay validation using histamine phosphate standards, focusing on the widely used Enzyme-Linked Immunosorbent Assay (ELISA) and highlighting High-Performance Liquid Chromatography (HPLC) as a principal alternative.

Data Presentation: Performance Characteristics

The validation of a histamine release assay ensures its accuracy, precision, and reliability. Below is a summary of typical performance characteristics for a competitive ELISA validated for histamine quantification, which can be achieved using this compound standards.

Validation ParameterELISA Performance CharacteristicsHPLC Performance Characteristics
Linearity (R²) ≥ 0.99≥ 0.999
Assay Range 1.56 - 100 ng/mL10 - 1000 ng/mL
Precision (CV %) Intra-assay: < 10% Inter-assay: < 10%< 8.5%
Accuracy (Recovery) 84-107%89-98%
Sensitivity (LOD/LOQ) LOD: ~0.94 ng/mL LOQ: ~1.56 ng/mLLOD: ~2.7 µg/g LOQ: ~8.3 µg/g
Specificity High (minimal cross-reactivity with similar amines)High (separation from other biogenic amines)

Experimental Protocols

I. Validation Protocol for Histamine Release Assay using ELISA with this compound Standards

This protocol outlines the key steps for validating a competitive ELISA for the quantification of histamine released from a whole blood sample.

1. Preparation of this compound Standards:

  • Prepare a stock solution of this compound in the assay buffer provided with the ELISA kit. The concentration of the stock solution should be accurately determined.

  • Perform serial dilutions of the stock solution to create a standard curve with at least 5-7 non-zero standards. The concentration range should cover the expected physiological range of histamine release (e.g., 1 to 100 ng/mL).

2. Sample Preparation and Histamine Release Induction:

  • Collect heparinized whole blood from donors.

  • Aliquot the whole blood into tubes for spontaneous release (buffer only), total histamine release (cell lysis), and allergen- or secretagogue-induced release (e.g., anti-IgE).[1]

  • Incubate the samples at 37°C for a specified time (e.g., 60 minutes) to allow for histamine release.[1]

  • Stop the reaction by placing the tubes on ice.

  • Centrifuge the tubes to pellet the cells and collect the supernatant containing the released histamine.[1]

3. ELISA Procedure:

  • Add standards, controls, and supernatants to the wells of the anti-histamine antibody-coated microplate.

  • Add the histamine-HRP conjugate to each well, initiating the competitive binding reaction.

  • Incubate the plate at room temperature.

  • Wash the plate to remove unbound reagents.

  • Add TMB substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of histamine in the sample.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

4. Validation Parameters Assessment:

  • Linearity: Plot the absorbance values of the standards against their known concentrations. Perform a linear regression analysis and determine the coefficient of determination (R²).

  • Range: Define the upper and lower concentrations of the standard curve that maintain linearity, accuracy, and precision.

  • Precision:

    • Intra-assay precision: Analyze replicates of at least three different concentrations within the assay range on the same plate.

    • Inter-assay precision: Analyze the same samples on different days or with different operators.

  • Accuracy (Recovery): Spike known amounts of this compound into the sample matrix (supernatant from unstimulated cells) at different concentrations and calculate the percentage recovery.

  • Specificity: Test for cross-reactivity with structurally similar molecules like other biogenic amines (e.g., tyramine, cadaverine).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of histamine that can be reliably detected and quantified, respectively.

II. Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC offers a highly specific and sensitive alternative for histamine quantification.

1. Principle:

  • Histamine in the sample is separated from other components using a reversed-phase HPLC column.

  • Detection is typically achieved using fluorescence or UV detectors after pre-column or post-column derivatization to enhance sensitivity.

2. Sample Preparation:

  • Supernatants from the histamine release assay are collected as described above.

  • Samples are often subjected to a protein precipitation step (e.g., with perchloric acid) and filtration before injection into the HPLC system.

3. HPLC Analysis:

  • An aliquot of the prepared sample is injected into the HPLC system.

  • Histamine is separated and quantified by comparing its peak area to a standard curve generated using histamine standards.

Mandatory Visualizations

IgE-Mediated Histamine Release Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE Binding FceRI FcεRI Receptor IgE->FceRI Cross-linking Lyn Lyn FceRI->Lyn Activation Syk Syk Lyn->Syk Phosphorylation LAT_NTAL LAT/NTAL Syk->LAT_NTAL Phosphorylation PLCG PLCγ LAT_NTAL->PLCG PI3K PI3K LAT_NTAL->PI3K Calcium_Influx Calcium Influx PLCG->Calcium_Influx PI3K->Calcium_Influx PKC PKC Calcium_Influx->PKC Activation Degranulation Degranulation PKC->Degranulation Histamine_Release Histamine Release Degranulation->Histamine_Release

Caption: IgE-mediated signaling cascade leading to histamine release from mast cells or basophils.

Experimental Workflow for Histamine Release Assay Validation

G cluster_prep Preparation cluster_assay Assay cluster_validation Validation Standards Prepare Histamine Phosphate Standards Detection Quantify Histamine (ELISA or HPLC) Standards->Detection Samples Prepare Whole Blood Samples Induction Induce Histamine Release (37°C incubation) Samples->Induction Separation Separate Supernatant (Centrifugation) Induction->Separation Separation->Detection Analysis Assess Validation Parameters: - Linearity - Range - Precision - Accuracy - Specificity - Sensitivity Detection->Analysis

Caption: General workflow for the validation of a histamine release assay.

References

A Comparative Analysis of H1 and H2 Receptor Antagonists on Histamine Phosphate Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Histamine H1 and H2 receptor antagonists, focusing on their differential effects on responses induced by histamine phosphate. We will delve into their mechanisms of action, present quantitative data on their receptor binding affinities and in vivo potencies, and provide detailed experimental protocols for key assays.

Introduction to Histamine Receptors and their Antagonists

Histamine, a biogenic amine, exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors: H1, H2, H3, and H4. This guide focuses on the two most clinically significant subtypes: the H1 and H2 receptors.

  • H1 Receptor: Primarily involved in allergic and inflammatory responses. Its activation leads to smooth muscle contraction (e.g., in the bronchi and gut), increased vascular permeability, and stimulation of sensory nerves, resulting in symptoms like itching and pain.

  • H2 Receptor: Predominantly known for its role in mediating gastric acid secretion. It is also involved in regulating heart rate and vascular smooth muscle relaxation.

H1 receptor antagonists , commonly known as antihistamines, are a cornerstone in the treatment of allergic conditions such as rhinitis, urticaria, and conjunctivitis. H2 receptor antagonists are primarily used to reduce gastric acid production in conditions like peptic ulcers and gastroesophageal reflux disease (GERD). Understanding the comparative pharmacology of these two classes of drugs is crucial for their effective and safe use, as well as for the development of new therapeutic agents.

Signaling Pathways: A Tale of Two Cascades

The distinct physiological effects of histamine mediated by H1 and H2 receptors are a direct consequence of their coupling to different G proteins and subsequent intracellular signaling cascades.

H1 Receptor Signaling Pathway

The H1 receptor is coupled to the Gq/11 family of G proteins. Upon histamine binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ is a key trigger for various cellular responses, including smooth muscle contraction and enzyme activation. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which phosphorylates a variety of cellular proteins, further contributing to the cellular response.[1][2]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Ca2->PKC activates Response Cellular Response (e.g., smooth muscle contraction) Ca2->Response triggers PKC->Response phosphorylates targets

H1 Receptor Signaling Pathway.
H2 Receptor Signaling Pathway

The H2 receptor is coupled to the Gs family of G proteins. Histamine binding to the H2 receptor leads to the activation of adenylyl cyclase by the Gαs subunit. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP acts as a second messenger and activates protein kinase A (PKA). PKA, in turn, phosphorylates various downstream effector proteins, leading to the specific cellular responses, such as the activation of the proton pump in gastric parietal cells, resulting in gastric acid secretion.[1][2]

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H2R H2 Receptor Histamine->H2R binds Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., gastric acid secretion) PKA->Response phosphorylates targets

H2 Receptor Signaling Pathway.

Quantitative Data Presentation

The following tables summarize the binding affinities and in vivo potencies of selected H1 and H2 receptor antagonists. It is important to note that these values are compiled from various sources and experimental conditions may differ.

Receptor Binding Affinities (Ki and pA2 values)

The binding affinity of an antagonist for its receptor is a key determinant of its potency. It is often expressed as the inhibition constant (Ki) or as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Higher pA2 values and lower Ki values indicate greater binding affinity.

Table 1: Binding Affinities of H1 Receptor Antagonists

AntagonistReceptorSpeciesPreparationRadioligandpA2 / pKiReference
MepyramineH1Guinea PigIleum-9.3(Arunlakshana & Schild, 1959)
DiphenhydramineH1Guinea PigTrachea-7.7[3]
ChlorpheniramineH1HumanRecombinant[3H]mepyramine8.8(Leurs et al., 2002)
CetirizineH1HumanRecombinant[3H]mepyramine8.1(Gillard et al., 2002)
LoratadineH1HumanRecombinant[3H]mepyramine7.5(Gillard et al., 2002)
FexofenadineH1HumanRecombinant[3H]mepyramine6.8(Gillard et al., 2002)

Table 2: Binding Affinities of H2 Receptor Antagonists

AntagonistReceptorSpeciesPreparationRadioligandpA2 / pKiReference
CimetidineH2Guinea PigAtrium-6.2(Black et al., 1972)
RanitidineH2Guinea PigAtrium-6.9[4]
FamotidineH2Guinea PigParietal Cells-7.8[5]
NizatidineH2Guinea PigParietal Cells-7.0(Lin et al., 1987)
RoxatidineH2Guinea PigParietal Cells-7.14[6]
In Vivo Potency (ED50 values)

The in vivo potency of an antagonist is often expressed as the median effective dose (ED50), which is the dose required to produce 50% of the maximum possible effect.

Table 3: In Vivo Potency of H1 Antagonists against Histamine-Induced Bronchoconstriction in Guinea Pigs

AntagonistRoute of AdministrationED50 (mg/kg)Reference
MepyramineIntravenous0.03(Leff & Garrity, 1988)
DiphenhydramineIntravenous0.25(Leff & Garrity, 1988)
ChlorpheniramineIntraperitoneal0.1(Church & Gradidge, 1980)
TerfenadineOral1.0(Kamei et al., 1993)
CetirizineOral0.15(Kamei et al., 1993)

Table 4: In Vivo Potency of H2 Antagonists against Histamine-Induced Gastric Acid Secretion in Rats

AntagonistRoute of AdministrationED50 (mg/kg)Reference
CimetidineIntravenous2.5(Brittain & Daly, 1981)
RanitidineIntravenous0.3[4]
FamotidineIntravenous0.04(Takeda et al., 1982)
NizatidineIntravenous0.5(Lin et al., 1987)
RoxatidineIntravenous0.6[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize H1 and H2 receptor antagonists.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of an antagonist for its receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test antagonist for the H1 or H2 receptor.

Materials:

  • Cell membranes expressing the target receptor (H1 or H2).

  • Radiolabeled ligand (e.g., [3H]mepyramine for H1, [3H]tiotidine for H2).

  • Unlabeled test antagonist at various concentrations.

  • Incubation buffer (e.g., Tris-HCl with appropriate ions).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test antagonist. A control group with only the radiolabeled ligand (total binding) and a group with the radiolabeled ligand and a high concentration of a known potent antagonist (non-specific binding) are also included.

  • Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[7]

In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs

This model is used to assess the in vivo efficacy of H1 receptor antagonists.

Objective: To determine the ED50 of an H1 antagonist in inhibiting histamine-induced bronchoconstriction.

Materials:

  • Guinea pigs.

  • This compound solution for aerosol or intravenous administration.

  • H1 receptor antagonist.

  • Whole-body plethysmograph or equipment to measure airway resistance and compliance.

  • Anesthetic (if required).

Procedure:

  • Animal Preparation: Guinea pigs are acclimatized and may be anesthetized depending on the experimental design.

  • Baseline Measurement: Baseline respiratory parameters (e.g., airway resistance, dynamic compliance) are recorded.

  • Antagonist Administration: The test H1 antagonist is administered at various doses via the desired route (e.g., oral, intravenous, intraperitoneal).

  • Histamine Challenge: After a predetermined time for drug absorption, the animals are challenged with an aerosolized or intravenous dose of this compound known to cause significant bronchoconstriction.

  • Measurement of Bronchoconstriction: Changes in respiratory parameters are continuously monitored and recorded. The peak increase in airway resistance or decrease in compliance is measured.

  • Data Analysis: The percentage inhibition of the histamine-induced bronchoconstriction is calculated for each dose of the antagonist. A dose-response curve is constructed, and the ED50 value is determined.[8][9][10]

Mandatory Visualizations

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel histamine receptor antagonist.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_lead_opt Lead Optimization cluster_clinical Clinical Development Binding Receptor Binding Assays (Ki determination) SecondMessenger Second Messenger Assays (cAMP or Ca²⁺) Binding->SecondMessenger Cellular Cell-based Functional Assays SecondMessenger->Cellular PK Pharmacokinetics (ADME) Cellular->PK Efficacy Efficacy Models (e.g., Bronchoconstriction, Gastric Secretion) PK->Efficacy Safety Safety & Toxicology Efficacy->Safety LeadOpt Structure-Activity Relationship (SAR) Efficacy->LeadOpt Safety->LeadOpt Clinical Clinical Trials Safety->Clinical LeadOpt->Binding

Generalized Experimental Workflow.
Comparative Analysis Logic

This diagram outlines the logical flow of the comparative analysis presented in this guide.

Comparative_Analysis_Logic cluster_receptor_level Receptor Level Comparison cluster_physiological_level Physiological Level Comparison cluster_methodology Experimental Validation Topic Comparative Study of H1 & H2 Antagonists on this compound Effects Signaling Signaling Pathways (H1: Gq/PLC/IP3; H2: Gs/AC/cAMP) Topic->Signaling BindingAffinity Binding Affinity (Ki, pA2 values) Topic->BindingAffinity Bronchoconstriction Bronchoconstriction (H1-mediated) Topic->Bronchoconstriction GastricSecretion Gastric Acid Secretion (H2-mediated) Topic->GastricSecretion Hypotension Hypotension (H1 & H2 involvement) Topic->Hypotension InVitroMethods In Vitro Protocols (Binding, Second Messenger) Signaling->InVitroMethods BindingAffinity->InVitroMethods InVivoMethods In Vivo Protocols (Animal Models) Bronchoconstriction->InVivoMethods GastricSecretion->InVivoMethods Hypotension->InVivoMethods

Comparative Analysis Logic.

Conclusion

This guide has provided a comparative overview of H1 and H2 receptor antagonists, highlighting their distinct signaling pathways, receptor binding affinities, and in vivo potencies in modulating this compound-induced effects. The presented data and experimental protocols offer a valuable resource for researchers and professionals in the field of drug development. The clear differentiation in their mechanisms of action and physiological roles underscores the importance of selective antagonism for targeted therapeutic interventions. Future research may continue to explore the subtleties of histamine receptor pharmacology, including the roles of H3 and H4 receptors, and the development of antagonists with improved selectivity and safety profiles.

References

Safety Operating Guide

Proper Disposal of Histamine Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of histamine phosphate is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with established safety protocols. Adherence to these guidelines is essential to minimize risks and ensure compliance with regulatory standards.

Core Principles of this compound Waste Management

This compound, while a valuable research tool, is classified as a hazardous chemical. It is harmful if swallowed and can cause skin and eye irritation.[1] Therefore, all waste containing this compound must be managed as hazardous waste. The fundamental principle is to prevent its release into the environment, which means it should never be disposed of down the drain or in regular trash.[1][2] Chemical waste generators are responsible for ensuring that discarded chemicals are classified and handled in compliance with local, regional, and national hazardous waste regulations.[3][4]

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Initial Step: As soon as this compound is identified as waste, it must be segregated from other laboratory waste streams.

  • Container: Place the waste in a suitable, closed, and properly labeled container.[1][2] Plastic containers are often preferred for storing waste materials.[5] The container should be kept tightly sealed to prevent the formation and release of dust and aerosols.[1][2]

2. Labeling:

  • Content Identification: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Hazard Communication: The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").

3. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[5][6]

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated.[1] It is crucial to store it away from incompatible materials, such as strong oxidizing agents.[3][7]

4. Arranging for Final Disposal:

  • Professional Disposal Service: The primary and recommended method for disposal is to contact a licensed professional waste disposal company.[1] These services are equipped to handle and treat hazardous chemical waste.

  • Approved Disposal Methods:

    • Incineration: The most commonly cited method is controlled incineration in a chemical incinerator equipped with a flue gas scrubber.[2] The material can be dissolved or mixed with a combustible solvent before being burned.[1]

    • Chemical Destruction Plant: Alternatively, the waste can be sent to a licensed chemical destruction plant.[2]

Handling Spills and Contaminated Materials

In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Before cleaning a spill, personnel must wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[1][8] For significant spills or where dust is generated, respiratory protection may be necessary.[1]

  • Cleanup Procedure:

    • Restrict access to the spill area.[8]

    • Sweep up the spilled solid material carefully to avoid creating dust.[1][3]

    • Place the collected material into a sealed, labeled container for disposal.[8]

    • After the material has been collected, ventilate the area and wash the spill site.[8]

  • Disposal of Contaminated Items: All materials used to clean the spill, including PPE, are considered hazardous waste and must be disposed of in the same manner as the chemical itself.[1]

Disposal of Empty Containers

Empty containers that once held this compound must also be managed carefully.

  • Decontamination: Containers can be triple-rinsed with a suitable solvent.[2] The rinsate (the cleaning solvent) is considered hazardous waste and must be collected and disposed of appropriately.

  • Final Disposal:

    • After proper decontamination, the container may be offered for recycling or reconditioning.[2]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[2]

Quantitative Data Summary

While specific quantitative data for this compound disposal is limited in public-facing safety documents, general hazardous waste accumulation limits are federally regulated. The following table summarizes these general guidelines, which are applicable to laboratories generating hazardous waste.

Waste Accumulation GuidelineLimitRegulatory Body (Example)
Maximum Hazardous Waste in SAA 55 gallonsU.S. Environmental Protection Agency (EPA)[5]
Maximum Acutely Toxic Waste (P-list) in SAA 1 quart (liquid) or 1 kg (solid)U.S. Environmental Protection Agency (EPA)[5]
Storage Time Limit in SAA Up to 12 months (provided accumulation limits are not exceeded)University of Pennsylvania EHRS Guidelines[5]

Note: this compound is not typically classified as a P-listed (acutely toxic) waste, but laboratories should always confirm the classification with their institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Interim Storage cluster_2 Final Disposal A This compound Waste Generated (Unused Product, Contaminated PPE, Spill Debris) B Segregate from Non-Hazardous Waste A->B C Place in a Designated, Labeled, and Sealed Container B->C D Store Container in a Designated Satellite Accumulation Area (SAA) C->D Transfer to Storage E Ensure SAA is Cool, Dry, and Well-Ventilated D->E F Contact Licensed Professional Waste Disposal Service E->F Initiate Disposal G Arrange for Waste Pickup F->G H Waste is Transported for Disposal (e.g., Controlled Incineration) G->H

Caption: Workflow for the safe disposal of this compound waste.

References

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.